Product packaging for Chloroprene(Cat. No.:CAS No. 9010-98-4)

Chloroprene

Cat. No.: B3431430
CAS No.: 9010-98-4
M. Wt: 88.53 g/mol
InChI Key: YACLQRRMGMJLJV-UHFFFAOYSA-N
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Description

Chloroprene, stabilized appears as a clear colorless liquid. Flash point -4°F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Used to make neoprene rubber.
This compound is a chloroolefin. It derives from a hydride of a buta-1,3-diene.
Symptoms reported from acute (short-term) human exposure to high concentrations of this compound include giddiness, headache, irritability, dizziness, insomnia, fatigue, respiratory irritation, cardiac palpitations, chest pains, nausea, gastrointestinal disorders, dermatitis, temporary hair loss, conjunctivitis, and corneal necrosis. Symptoms of chronic (long-term) exposure in workers were fatigue, chest pains, giddiness, irritability, dermatitis, and hair loss. Chronic occupational exposure to this compound vapor may contribute to liver function abnormalities, disorders of the cardiovascular system, and depression of the immune system. Occupational studies have found that exposure to this compound increases the risk of liver cancer. Studies in animals have found an increased risk of tumors in multiple organs. The EPA has classified this compound as likely to be carcinogenic to humans.
This compound is a colorless, flammable, carcinogenic, chlorinated hydrocarbon with a pungent, ethereal odor. This compound is used as a chemical intermediate in the manufacture of neoprene rubber. Exposure to this substance causes damage to the skin, lungs, CNS, kidneys, liver and depression of the immune system. This compound is a mutagen and carcinogen in animals and is reasonably anticipated to be a human carcinogen. (NCI05)
Toxic, possibly carcinogenic, monomer of neoprene, a synthetic rubber;  causes damage to skin, lungs, CNS, kidneys, liver, blood cells and fetuses. Synonym: 2-chlorobutadiene.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5Cl<br>C4H5Cl<br>CH2=CClCH=CH2 B3431430 Chloroprene CAS No. 9010-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorobuta-1,3-diene
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InChI

InChI=1S/C4H5Cl/c1-3-4(2)5/h3H,1-2H2
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InChI Key

YACLQRRMGMJLJV-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=C)Cl
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Molecular Formula

C4H5Cl, Array
Record name CHLOROPRENE, STABILIZED
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Related CAS

9010-98-4
Record name Polychloroprene
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DSSTOX Substance ID

DTXSID5020316
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Molecular Weight

88.53 g/mol
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Physical Description

Chloroprene, stabilized appears as a clear colorless liquid. Flash point -4 °F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Used to make neoprene rubber., Colorless liquid with a pungent, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent, ether-like odor.
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Boiling Point

138.9 °F at 760 mmHg (NTP, 1992), 59.4 °C, 139 °F
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Flash Point

-4 °F (NTP, 1992), -4 °F, -20 °C (OPEN CUP), -20 °C c.c.
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Solubility

Slightly soluble (NTP, 1992), Miscible in ethyl ether, acetone, and benzene; slightly soluble in water., Soluble in alcohol, diethyl ether, Solubility in water, g/100ml at 20 °C: 0.03 (very poor), Slight
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Density

0.9583 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.956 @ 20 °C/4 °C, Density of saturated air: 1.57 (air= 1), Relative density (water = 1): 0.96, 0.96
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Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (AIR= 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

118 mmHg at 50 °F ; 188 mmHg at 68 °F (NTP, 1992), 215.0 [mmHg], 215 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 23.2, 188 mmHg
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Impurities

INHIBITORS SUCH AS HYDROQUINONE OR PHENOTHIAZINE ARE GENERALLY ADDED WHEN IT IS TO BE STORED.
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Color/Form

Colorless liquid

CAS No.

126-99-8, 9010-98-4
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Melting Point

-202 °F (NTP, 1992), -130 °C, -153 °F
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Foundational & Exploratory

An In-depth Technical Guide to Chloroprene Monomer Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary industrial synthesis routes for chloroprene (B89495) (2-chloro-1,3-butadiene), a critical monomer in the production of polythis compound elastomers. The document details the two core manufacturing processes: the historical acetylene-based route and the more contemporary butadiene-based route. For each pathway, this guide outlines the fundamental chemistry, reaction conditions, and detailed experimental protocols for key transformations. Quantitative data is summarized in comparative tables, and process workflows are visualized using logical diagrams to facilitate a deeper understanding of these industrially significant synthetic methods.

The Acetylene (B1199291) Process for this compound Synthesis

The acetylene process, the original commercial route to this compound, is a two-step synthesis commencing with the dimerization of acetylene to form monovinylacetylene (MVA), followed by the hydrochlorination of MVA.[1][2] While largely supplanted by the butadiene process in many regions due to the comparative cost of starting materials, the acetylene route remains relevant in economies with abundant coal resources, from which acetylene can be derived.[1][3]

Acetylene Dimerization to Monovinylacetylene

The initial step involves the dimerization of acetylene in the presence of a catalyst, traditionally the Nieuwland catalyst, which is an aqueous solution of cuprous chloride and a solubilizing agent like ammonium (B1175870) chloride or potassium chloride.[4][5] This reaction is exothermic and produces monovinylacetylene as the primary product, with divinylacetylene (B1617328) being a notable byproduct.[4]

Experimental Protocol: Acetylene Dimerization (Traditional Nieuwland Catalyst)

Materials:

  • Cuprous chloride (CuCl)

  • Ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl)

  • Acetylene gas (purified)

  • Deionized water

Equipment:

  • Jacketed glass reactor equipped with a gas inlet tube, mechanical stirrer, condenser, and thermometer.

  • Gas flow meter.

  • Temperature control system (e.g., circulating water bath).

  • Gas washing bottle.

Procedure:

  • Catalyst Preparation: Prepare the Nieuwland catalyst by dissolving cuprous chloride and ammonium chloride in an aqueous solution of hydrochloric acid. The solution should be stirred until a clear solution is obtained, indicating the formation of the soluble complex.

  • Reaction Setup: Charge the jacketed reactor with the prepared catalyst solution. Heat the solution to the desired reaction temperature, typically around 80°C, under a nitrogen atmosphere.[4]

  • Acetylene Feed: Purified acetylene gas is bubbled through the catalyst solution at a controlled flow rate. The reaction is highly exothermic, and the temperature should be carefully monitored and controlled.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by analyzing the composition of the off-gas using gas chromatography (GC).

  • Product Collection: The product, primarily monovinylacetylene, along with unreacted acetylene and byproducts, exits the reactor as a gas. The MVA is typically separated and purified by absorption, desorption, and fractional distillation.[2]

Quantitative Data for Acetylene Dimerization

ParameterValueReference
CatalystCuprous chloride and Ammonium chloride in HCl[4]
Temperature80°C[4]
Acetylene Conversion~18%[4]
Selectivity to Monovinylacetyleneup to 90%[5]
Main ByproductDivinylacetylene[4]
Hydrochlorination of Monovinylacetylene

In the second step, monovinylacetylene is reacted with hydrogen chloride to yield this compound. This reaction is also catalyzed by a cuprous chloride solution.[4]

Experimental Protocol: Hydrochlorination of Monovinylacetylene

Materials:

  • Monovinylacetylene (purified)

  • Hydrogen chloride (gas)

  • Cuprous chloride (CuCl)

  • Hydrochloric acid (HCl)

  • Deionized water

Equipment:

  • Jacketed glass reactor with gas inlet tubes, a mechanical stirrer, a condenser, and a thermometer.

  • Gas flow meters.

  • Temperature control system.

Procedure:

  • Catalyst Preparation: Prepare an aqueous solution of cuprous chloride in hydrochloric acid in the reactor.

  • Reaction Setup: Heat the catalyst solution to the reaction temperature, typically around 60°C.[4]

  • Reagent Feed: Introduce both monovinylacetylene and hydrogen chloride gas into the reactor at controlled rates.

  • Reaction and Purification: The reaction mixture, containing this compound, unreacted starting materials, and byproducts such as methyl vinyl ketone and 1,3-dichloro-2-butene, is continuously removed.[4] The crude this compound is then purified by a series of steps including stripping, absorption, and fractional distillation to obtain the polymer-grade monomer.[2]

Quantitative Data for Hydrochlorination of Monovinylacetylene

ParameterValueReference
CatalystCuprous chloride in Hydrochloric acid[4]
Temperature60°C[4]
Selectivity to this compound~92% (based on MVA)[4]
Main ByproductsMethyl vinyl ketone, 1,3-dichloro-2-butene[4]

Process Flow Diagram for the Acetylene Route

Acetylene_Process Acetylene Acetylene Dimerization Dimerization Reactor (Nieuwland Catalyst, 80°C) Acetylene->Dimerization MVA_Purification MVA Purification (Absorption/Distillation) Dimerization->MVA_Purification Byproducts_1 Byproducts (Divinylacetylene) Dimerization->Byproducts_1 MVA Monovinylacetylene MVA_Purification->MVA Hydrochlorination Hydrochlorination Reactor (CuCl Catalyst, 60°C) MVA->Hydrochlorination HCl_1 HCl HCl_1->Hydrochlorination Crude_this compound Crude this compound Hydrochlorination->Crude_this compound Byproducts_2 Byproducts (Methyl vinyl ketone, etc.) Hydrochlorination->Byproducts_2 Purification Final Purification (Fractional Distillation) Crude_this compound->Purification This compound This compound Purification->this compound

Caption: A simplified workflow for the synthesis of this compound via the acetylene route.

The Butadiene Process for this compound Synthesis

The more modern and economically favored route to this compound starts from 1,3-butadiene (B125203).[6] This process generally involves three main stages: the chlorination of butadiene, the isomerization of the resulting dichlorobutene (B78561) mixture, and the dehydrochlorination of the desired isomer to yield this compound.[7]

Chlorination of 1,3-Butadiene

Butadiene is reacted with chlorine to produce a mixture of 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene (both cis and trans isomers).[8] This reaction can be performed in either the vapor or liquid phase.[8]

Experimental Protocol: Vapor-Phase Chlorination of 1,3-Butadiene

Materials:

  • 1,3-Butadiene (gas)

  • Chlorine (gas)

  • Nitrogen (or other inert gas for dilution)

Equipment:

  • High-temperature flow reactor.

  • Gas flow meters for precise control of reactant ratios.

  • Quenching system to cool the product stream.

  • Separation unit (e.g., distillation column).

Procedure:

  • Reactant Preparation: Gaseous 1,3-butadiene and chlorine are metered and mixed. A significant excess of butadiene to chlorine (e.g., 10:1 molar ratio) is crucial to minimize the formation of tetrachlorobutanes and other higher chlorinated byproducts.[8] The chlorine may be diluted with an inert gas.

  • Reaction: The gas mixture is fed into a reactor maintained at a high temperature, typically between 240-300°C.[8]

  • Quenching and Separation: The hot effluent from the reactor, containing the dichlorobutene isomers, unreacted butadiene, and HCl, is rapidly cooled. The unreacted butadiene is separated and recycled, while the dichlorobutene mixture is collected for the next step.

Quantitative Data for Butadiene Chlorination

ParameterVapor-PhaseLiquid-PhaseReference
Temperature240-300°C25-100°C[8]
PressureAtmosphericSufficient to maintain liquid phase[8]
Butadiene:Chlorine Molar Ratio>10:1Variable[8]
Selectivity to Dichlorobutenes85-95%-[6]
Isomerization of Dichlorobutenes

The mixture of dichlorobutenes from the chlorination step is subjected to catalytic isomerization to convert the 1,4-dichloro-2-butene isomer into the desired 3,4-dichloro-1-butene.[8] This is a critical step as only the 3,4-isomer readily undergoes dehydrochlorination to this compound.

Experimental Protocol: Catalytic Isomerization of 1,4-Dichloro-2-butene

Materials:

  • Dichlorobutene mixture (from chlorination step)

  • Copper(I) chloride (CuCl)

  • Organic quaternary ammonium chloride (e.g., benzyltriethylammonium chloride)

Equipment:

  • Three-necked flask equipped with a stirrer, thermometer, and distillation head.

  • Heating mantle.

  • Vacuum source.

Procedure:

  • Catalyst Preparation: A catalyst complex is formed by mixing copper(I) chloride with an organic quaternary ammonium chloride under a nitrogen atmosphere.[8]

  • Isomerization: The crude dichlorobutene mixture is added to the catalyst. The mixture is heated to 80-120°C with stirring.[8] The isomerization is an equilibrium-driven process. To shift the equilibrium towards the desired 3,4-dichloro-1-butene, it is continuously removed by distillation under reduced pressure, taking advantage of its lower boiling point (123°C) compared to the 1,4-isomers (155°C).[8]

Quantitative Data for Dichlorobutene Isomerization

ParameterValueReference
CatalystCopper(I) chloride complex[8]
Temperature80-120°C[8]
PressureReduced (50-300 mm Hg)[8]
Dehydrochlorination of 3,4-Dichloro-1-butene

The final step is the dehydrochlorination of 3,4-dichloro-1-butene to this compound, typically achieved by reaction with an aqueous solution of a base like sodium hydroxide (B78521) or lime.

Experimental Protocol: Dehydrochlorination of 3,4-Dichloro-1-butene

Materials:

  • 3,4-Dichloro-1-butene (purified)

  • Sodium hydroxide (NaOH) or Calcium hydroxide (Ca(OH)₂)

  • Phase-transfer catalyst (e.g., quaternary ammonium salt) (optional)

  • Polymerization inhibitor (e.g., phenothiazine)

  • Deionized water

Equipment:

  • Jacketed reactor with a mechanical stirrer, condenser, and dropping funnel.

  • Temperature control system.

  • Separatory funnel.

  • Distillation apparatus.

Procedure:

  • Reaction Setup: An aqueous solution of the base (e.g., sodium hydroxide) is charged into the reactor. A polymerization inhibitor is also added. The solution is heated to the reaction temperature, typically between 40-80°C.

  • Addition of Dichlorobutene: 3,4-Dichloro-1-butene is added slowly to the stirred basic solution. The use of a phase-transfer catalyst can enhance the reaction rate.

  • Reaction and Work-up: The reaction is monitored until the consumption of the starting material is complete. The resulting organic layer, containing this compound, is separated from the aqueous layer.

  • Purification: The crude this compound is washed, dried, and then purified by fractional distillation to remove any remaining impurities, particularly the byproduct 1-chloro-1,3-butadiene.

Quantitative Data for Dehydrochlorination

ParameterValueReference
BaseSodium hydroxide or Lime
Temperature40-80°C
Yield of this compoundup to 99%

Process Flow Diagram for the Butadiene Route

Butadiene_Process Butadiene 1,3-Butadiene Chlorination Chlorination Reactor (Vapor or Liquid Phase) Butadiene->Chlorination Chlorine Chlorine Chlorine->Chlorination DCB_Mix Dichlorobutene Mixture (3,4-DCB & 1,4-DCB) Chlorination->DCB_Mix Isomerization Isomerization & Distillation (CuCl Catalyst, 80-120°C) DCB_Mix->Isomerization DCB_34 3,4-Dichloro-1-butene Isomerization->DCB_34 DCB_14 1,4-Dichloro-2-butene (recycled) Isomerization->DCB_14 Dehydrochlorination Dehydrochlorination Reactor (40-80°C) DCB_34->Dehydrochlorination DCB_14->Isomerization Base Base (e.g., NaOH) Base->Dehydrochlorination Crude_this compound Crude this compound Dehydrochlorination->Crude_this compound Purification Final Purification (Fractional Distillation) Crude_this compound->Purification This compound This compound Purification->this compound

References

Physicochemical Properties of 2-Chloro-1,3-Butadiene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to 2-Chloro-1,3-Butadiene (Chloroprene)

2-Chloro-1,3-butadiene, commonly known as This compound (B89495), is a colorless, volatile liquid organic compound with the chemical formula C₄H₅Cl.[1][2] First synthesized in 1930, it is a crucial monomer in the production of the synthetic rubber polythis compound, widely known by its trade name, Neoprene.[1][3][4] This synthetic rubber exhibits excellent chemical resistance, thermal stability, and is used in a wide array of applications, including wetsuits, hoses, and adhesives. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-chloro-1,3-butadiene, intended for researchers, scientists, and professionals in drug development and material science.

Quantitative Physicochemical Data

The key physicochemical properties of 2-chloro-1,3-butadiene are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValueReference(s)
Molecular FormulaC₄H₅Cl[2]
Molecular Weight88.54 g/mol [2]
AppearanceColorless liquid[1][2]
OdorPungent, ether-like[2]
Density0.958 g/cm³ (at 20°C)[5]
Refractive Index (n_D)1.4583[5][6]

Table 2: Thermodynamic Properties

PropertyValueReference(s)
Melting Point-130 °C[5]
Boiling Point59.4 °C[6]
Vapor Pressure188 mmHg (at 20°C)[6][7]
Flash Point-20 °C[7]
Enthalpy of Vaporization (ΔvapH)29.6 kJ/mol (at 294 K)[8]

Table 3: Solubility and Partitioning Properties

PropertyValueReference(s)
Water Solubility0.026 g/100 mL (260 mg/L)[5][6]
Solubility in Organic SolventsSoluble in alcohol, diethyl ether, acetone, and benzene[2][5]
Octanol/Water Partition Coefficient (logP)2.525[5]

Experimental Protocols

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

  • A small amount of the liquid sample (2-chloro-1,3-butadiene) is placed in a small-diameter test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer and heated in a controlled manner using a heating mantle or an oil bath.

  • As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume.

Methodology:

  • A clean, dry pycnometer (a flask of a known volume) is weighed accurately.

  • The pycnometer is filled with the liquid sample (2-chloro-1,3-butadiene), ensuring no air bubbles are present.

  • The filled pycnometer is placed in a thermostat-controlled water bath to bring the liquid to a specific temperature (e.g., 20°C).

  • The volume is adjusted precisely to the pycnometer's calibration mark.

  • The pycnometer is removed from the bath, wiped dry, and weighed again.

  • The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Determination of Vapor Pressure (Static Method)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.

Methodology:

  • A small amount of the liquid sample is introduced into a vacuum-tight apparatus connected to a pressure sensor.

  • The sample is degassed to remove any dissolved air, typically by several freeze-pump-thaw cycles.

  • The apparatus is immersed in a constant-temperature bath.

  • The pressure inside the apparatus is monitored until it stabilizes, indicating that equilibrium between the liquid and vapor phases has been reached.

  • The stable pressure reading is the vapor pressure of the substance at that temperature.

  • The procedure is repeated at various temperatures to obtain a vapor pressure curve.

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology:

  • An excess amount of 2-chloro-1,3-butadiene is added to a known volume of deionized water in a sealed flask.

  • The flask is agitated in a constant-temperature shaker bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The mixture is then allowed to stand undisturbed to allow for phase separation.

  • A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved liquid is included. The sample may be centrifuged or filtered to remove any dispersed droplets.

  • The concentration of 2-chloro-1,3-butadiene in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).

Determination of Octanol/Water Partition Coefficient (logP) (Shake-Flask Method)

The octanol/water partition coefficient is a measure of a chemical's lipophilicity.

Methodology:

  • Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

  • A known amount of 2-chloro-1,3-butadiene is dissolved in either the n-octanol or water phase.

  • The two phases are combined in a sealed flask and shaken in a constant-temperature bath until partitioning equilibrium is achieved.[9]

  • The mixture is then centrifuged to ensure complete phase separation.

  • The concentration of 2-chloro-1,3-butadiene in both the n-octanol and water phases is determined using an appropriate analytical method, such as GC-MS or UV-Vis spectroscopy.[9]

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10]

Visualizations

Synthesis of 2-Chloro-1,3-Butadiene

The industrial synthesis of 2-chloro-1,3-butadiene typically involves the chlorination of 1,3-butadiene, followed by isomerization and dehydrochlorination.[6]

Synthesis_Workflow Butadiene 1,3-Butadiene Chlorination Chlorination Butadiene->Chlorination Chlorine Chlorine (Cl2) Chlorine->Chlorination Mixture Mixture of Dichlorobutenes Chlorination->Mixture Forms Isomerization Isomerization Mixture->Isomerization Separation & Isomerization of 1,4-dichloro isomer Dichloro_1_butene 3,4-Dichloro-1-butene Isomerization->Dichloro_1_butene Dehydrochlorination Dehydrochlorination (with base) Dichloro_1_butene->Dehydrochlorination This compound 2-Chloro-1,3-butadiene Dehydrochlorination->this compound Yields

Caption: Industrial synthesis pathway of 2-chloro-1,3-butadiene from 1,3-butadiene.

General Experimental Workflow for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for the identification and quantification of volatile organic compounds like 2-chloro-1,3-butadiene.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection Sample Collection Extraction Extraction/Dilution SampleCollection->Extraction Injection Injection Extraction->Injection Separation GC Separation Injection->Separation Ionization Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration LibrarySearch Library Search PeakIntegration->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: A generalized workflow for the analysis of volatile organic compounds by GC-MS.

Structure-Property Relationships

The physicochemical properties of 2-chloro-1,3-butadiene are directly influenced by its molecular structure.

Structure_Property cluster_features Structural Features cluster_properties Physicochemical Properties Structure 2-Chloro-1,3-butadiene Structure (C4H5Cl) Butadiene Butadiene Backbone (Conjugated Pi System) Structure->Butadiene Chlorine Chlorine Atom Structure->Chlorine Volatility High Volatility (Low Boiling Point) Butadiene->Volatility influences Reactivity High Reactivity (Polymerization) Butadiene->Reactivity enables Chlorine->Reactivity modifies Lipophilicity Moderate Lipophilicity (logP > 0) Chlorine->Lipophilicity increases Polarity Slight Polarity Chlorine->Polarity induces

References

"chloroprene free radical polymerization mechanism"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Free Radical Polymerization Mechanism of Chloroprene (B89495)

Introduction

Polythis compound, widely known by its trade name Neoprene, is a synthetic elastomer renowned for its excellent balance of physical and chemical properties, including high tensile strength, resistance to oils, heat, and weathering.[1][2][3][4] It is synthesized through the free-radical polymerization of the this compound monomer (2-chloro-1,3-butadiene).[3][5] Understanding the intricacies of this polymerization mechanism is critical for researchers and professionals in polymer science and material development to control the polymer's microstructure, molecular weight, and, consequently, its final application performance.

This technical guide provides a comprehensive overview of the core mechanism of this compound free-radical polymerization, focusing on the key stages of initiation, propagation, termination, and chain transfer. It includes quantitative kinetic data, detailed experimental protocols, and visual diagrams to elucidate the complex processes involved.

The Core Polymerization Mechanism

The conversion of this compound monomer into polythis compound is a classic example of a chain-growth polymerization that proceeds via a free-radical mechanism. The process is typically carried out as an emulsion polymerization, which is a closed-system process designed to manage the high reactivity of the monomer.[6][7][8] The overall mechanism can be broken down into three primary stages.

Initiation

The first step is the generation of free radicals from an initiator molecule. These highly reactive species attack the double bond of a this compound monomer, initiating the polymer chain.

  • Persulfate Initiators : In industrial emulsion polymerization, water-soluble initiators like potassium persulfate (K₂S₂O₈) are commonly used.[7][9] Upon thermal decomposition, the persulfate anion forms two sulfate (B86663) radical anions, which then initiate polymerization.

  • Redox Initiation : For polymerization at lower temperatures (e.g., 50°C), redox systems are employed. A common system is tert-Butyl hydroperoxide (TBHP) paired with a reducing agent like tetraethylenepentamine (B85490) (TEPA).[10]

  • Spontaneous/Oxygen Initiation : this compound can react with molecular oxygen to form peroxides, which can then decompose to initiate polymerization.[11][12][13] This autopolymerization is a significant concern during monomer storage.[14] The activation energy for this peroxide-initiated process is reported to be lower than that of purely thermal polymerization.[12][13]

  • Organic Initiators : For solution-based or research-specific polymerizations, organic initiators like 2,2′-azobis(isobutyronitrile) (AIBN) are often used.[15][16]

Propagation and Microstructure

Once initiated, the monomer radical rapidly adds successive this compound monomers in the propagation step, leading to the growth of the polymer chain.[17] Due to the conjugated diene structure of this compound, the addition can occur in several ways, resulting in a complex polymer microstructure.

The four primary modes of addition are:

  • trans-1,4 addition (dominant)

  • cis-1,4 addition

  • 1,2-addition

  • 3,4-addition

The trans-1,4 configuration is the most common and thermodynamically stable structure, imparting the excellent physical properties for which polythis compound is known.[7][8][14] The proportion of these microstructures is temperature-dependent; lower polymerization temperatures favor a higher proportion of the more regular (Z)- or cis-1,4 configuration, leading to polymers that crystallize more rapidly.[14] The allylic chloride moiety resulting from 1,4-addition serves as the primary cure site during subsequent vulcanization processes.[14]

G Overall Free-Radical Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R Decomposition M Monomer (M) RM Growing Chain (RMn•) R->RM Initiates Chain M->RM Addition RM->RM P Dead Polymer (P) RM->P Combination or Disproportionation

Fig 1. Core stages of free-radical polymerization.
Termination

The growth of a polymer chain is terminated when its radical activity is destroyed. This typically occurs through bimolecular termination, where two growing polymer radicals react with each other by either:

  • Combination : The two chains couple to form a single, longer polymer chain.

  • Disproportionation : One radical abstracts a hydrogen atom from the other, resulting in two separate "dead" polymer chains, one with a saturated end and one with an unsaturated end.

At high monomer conversion, the viscosity of the polymerization medium increases significantly. This hinders the diffusion of large polymer chains, reducing the rate of bimolecular termination. This phenomenon, known as the Tromsdorff gel effect, can lead to a rapid increase in the polymerization rate and average molecular weight.[14]

Control of Molecular Weight via Chain Transfer

Controlling the molecular weight of polythis compound is essential for tailoring its processing characteristics and final properties. This is primarily achieved through chain transfer reactions.[18] A chain transfer agent (CTA) can react with a growing polymer radical, terminating the chain and creating a new, smaller radical that can initiate the growth of a new polymer chain.[18][19]

Common Chain Transfer Agents

Thios (mercaptans), halogenated compounds, and activated disulfides are effective chain transfer agents in this compound polymerization.[14] Dodecyl mercaptan (DDM) is a widely used CTA in the commercial production of certain grades of polythis compound.[14][18] The efficiency of a CTA is determined by its chain-transfer rate constant.[14]

Sulfur Modification and Peptization

An alternative method for molecular weight control involves copolymerizing this compound with a small amount of elemental sulfur.[14] The sulfur is incorporated into the polymer backbone as polysulfide linkages. At the end of the polymerization, these linkages can be cleaved in a process called peptization. This is initiated by adding a nucleophilic agent, such as a dithiocarbamate (B8719985) salt, which breaks the sulfur-sulfur bonds, reducing the overall molecular weight to the desired level.[14]

G Chain Transfer Mechanism with a Mercaptan (R'SH) P_radical Growing Polymer Radical (P•) CTA Chain Transfer Agent (R'SH) P_radical->CTA H abstraction P_dead Terminated Polymer (PH) CTA->P_dead CTA_radical New Radical (R'S•) CTA->CTA_radical Monomer Monomer (M) CTA_radical->Monomer Re-initiation New_P_radical New Growing Chain (R'SM•) Monomer->New_P_radical

Fig 2. Molecular weight control via chain transfer agent.

Quantitative Data

The kinetics of this compound polymerization have been studied to determine key energetic and rate parameters.

Table 1: Activation Energies for this compound Reactions
ProcessActivation Energy (kJ/mol)Notes / Reference
Popcorn Polymerization Growth38.4 ± 0.7Measured from vapor phase between 3°C and 45°C.[11]
Oxygen-Initiated Polymerization71 ± 8Overall activation energy in oxygenated systems.[12]
Decomposition of 1,2-polyperoxide77.5 ± 4"Fast" initiator decomposition in oxygenated this compound.[12]
Decomposition of 1,4-polyperoxide70 ± 12"Slower" initiator decomposition in oxygenated this compound.[12]
Dimerization90 ± 4Measured in the presence of a polymerization inhibitor.[12]
Polymer Aging~80Based on changes in mechanical properties (Young's modulus).[20]
Table 2: Chain Transfer Constants
Chain Transfer AgentConstantValueConditionsReference
Dodecyl Mercaptan (DDM)ktr,DDM368 dm³/(mol·s)40°C[14]
Table 3: Selected Physical and Mechanical Properties of Polythis compound
PropertyValue RangeUnitsReference
Density1.23 - 1.25g/cm³[2][21]
Tensile Strength10.3 - 20.9MPa[21]
Elongation at Break100 - 500%[1]
Shore A Hardness42 - 90-[1][21]
Compression Set (24h @ 70°C)10 - 32%[21]

Experimental Protocols

Protocol for Laboratory-Scale Emulsion Polymerization

This protocol describes a general method for the graft polymerization of monomers onto a this compound latex, which is representative of the conditions used in emulsion systems.[10]

Materials:

  • This compound latex (CRL)

  • Emulsifier (e.g., dodecylbenzenesulfonate, DSB)

  • Deionized water

  • Redox Initiator System: tert-Butyl hydroperoxide (TBHP) and Tetraethylenepentamine (TEPA)

  • Monomers for grafting (e.g., Methyl Methacrylate, Vinyl-POSS)

  • Nitrogen gas for inert atmosphere

Equipment:

  • 250 mL three-necked round-bottom flask

  • Thermostatically controlled magnetic stirrer/heater

  • Condenser

  • Thermometer

  • Peristaltic pump for monomer addition

  • Nitrogen inlet

Procedure:

  • Reactor Setup : Assemble the flask with the stirrer, condenser, thermometer, and nitrogen inlet.

  • Initial Charge : Add 25 g of this compound latex and the emulsifier (e.g., 1% of total monomer weight) to the flask.

  • Dilution : Add deionized water to achieve the desired solids content (e.g., 30%).

  • Inerting & Heating : Purge the system with nitrogen and heat the mixture to the reaction temperature (e.g., 50°C) with stirring.

  • Monomer & Initiator Addition : Prepare a mixture of the monomers to be grafted. Begin a slow, continuous dropwise addition of the monomer mixture using the peristaltic pump over a period of 100 minutes. Simultaneously, add the initiator components (TBHP and TEPA solution) dropwise.

  • Polymerization : Maintain the reaction at a constant temperature for 3.5-4 hours after the additions are complete to ensure high conversion.

  • Cooling : Cool the resulting modified emulsion to room temperature.

  • Quenching : At the desired conversion, the polymerization can be stopped ("quenched") by adding a free-radical scavenger, such as a hindered phenol (B47542) or alkyl hydroxylamine.[6][14]

G Experimental Workflow for Emulsion Polymerization start Start setup 1. Assemble Reactor (Flask, Stirrer, Condenser) start->setup charge 2. Charge Reactor (Latex, Emulsifier, Water) setup->charge inert 3. Purge with N₂ and Heat to 50°C charge->inert addition 4. Add Monomer & Initiator (Dropwise over 100 min) inert->addition react 5. Polymerize (Hold at 50°C for 3.5-4h) addition->react cool 6. Cool to Room Temp. react->cool quench 7. Quench Reaction (Add Scavenger) cool->quench end End: Modified Latex quench->end

Fig 3. General workflow for a lab-scale emulsion polymerization.

Conclusion

The free-radical polymerization of this compound is a robust and versatile process that enables the production of a high-performance synthetic elastomer. The mechanism is governed by the fundamental principles of chain-growth polymerization, including distinct stages of initiation, propagation, and termination. The final properties of polythis compound are intricately linked to its microstructure and molecular weight, which can be precisely controlled through the selection of polymerization temperature and the strategic use of chain transfer agents or sulfur modification. A thorough understanding of these mechanistic and kinetic details is paramount for the continued innovation and application of this important material.

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of Chloroprene and Polychloroprene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloroprene (B89495), or 2-chloro-1,3-butadiene, is a volatile liquid monomer crucial for the industrial production of polythis compound (commonly known as Neoprene), a synthetic rubber valued for its resistance to oil, chemicals, and degradation.[1][2] The characterization of both the monomer and the resulting polymer is essential for quality control, structural elucidation, and the development of new materials. Spectroscopic techniques are the primary tools for this analysis, providing detailed information on functional groups, molecular structure, purity, and isomeric composition.

This technical guide offers an in-depth exploration of the spectroscopic methods used to characterize this compound and, more extensively, its polymer, polythis compound. The content is tailored for researchers and professionals in materials science and drug development, providing both summarized data and detailed experimental protocols.

Vibrational Spectroscopy: FTIR and FT-Raman

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is indispensable for identifying functional groups and probing the molecular structure of polythis compound. These methods are complementary; IR spectroscopy is sensitive to polar bonds, while Raman spectroscopy excels at detecting non-polar bonds, such as the carbon-carbon double bonds (C=C) in the polymer backbone.[1]

The spectra of polythis compound are complex due to the presence of various structural isomers, primarily the trans-1,4 and cis-1,4 isomers, which arise during polymerization.[3] The analysis of these spectra allows for the identification and semi-quantitative assessment of these microstructures.

Data Presentation: Characteristic Vibrational Bands for Polythis compound

TechniqueWavenumber (cm⁻¹)AssignmentReference
FT-Raman3013=C-H stretching[4]
FTIR3020=C-H stretching[4]
FTIR1680C=C stretching[5]
FT-Raman1660C=C stretching (very strong)[4]
FTIR1493-CH₂- scissoring[5]
FTIR1150-CH₂- bending[5]
FT-Raman1000C-C stretching[4]
FTIR814C-Cl stretching[6]
FT-Raman600, 567C-CH₂ in-plane bending[4]
FT-Raman480C=C-C deformation[4]

Experimental Protocols

  • FTIR Spectroscopy Protocol:

    • Sample Preparation: For solid polythis compound samples, the KBr (potassium bromide) pellet technique is commonly used. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk.[2]

    • Instrumentation: An FTIR spectrometer, such as a Bruker IFS 66V, is used to record the spectrum.[4]

    • Data Acquisition: The spectrum is typically recorded in the mid-IR range of 4000-400 cm⁻¹. A resolution of 2.0 cm⁻¹ and a scan speed of 30 cm⁻¹/min are appropriate for detailed analysis.[4]

  • FT-Raman Spectroscopy Protocol:

    • Sample Preparation: Samples of polythis compound can be analyzed directly without further preparation.

    • Instrumentation: A Raman module, such as a FRA 106, equipped with a Nd:YAG laser source operating at a wavelength of 1.064 μm is suitable.[4]

    • Data Acquisition: The spectrum is recorded over a range of 4000-100 cm⁻¹ with a laser power of approximately 200 mW. The frequencies of sharp bands are typically accurate to ± 1 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy are powerful techniques for the detailed microstructural analysis of polythis compound.[3] These methods allow for the unambiguous identification and quantification of the different isomeric units within the polymer chain, including trans-1,4, cis-1,4, 1,2-, and 3,4-additions.[7] The choice of deuterated solvent can be critical, as different solvents may resolve overlapping signals.[3]

Data Presentation: ¹H and ¹³C NMR Chemical Shifts for Polythis compound Microstructures

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.

TechniqueChemical Shift (ppm)AssignmentReference
¹H NMR5.75=CH proton (in some structural units)[3]
¹³C NMR135.2Quaternary carbon in allyl chloride group[3]
¹³C NMR38.8CH₂ carbon in allyl chloride group[3]
¹H NMR0.9CH₃ signal (in vulcanized CR)[8]
¹³C NMR14.5CH₃ carbon (in vulcanized CR)[8]

Experimental Protocol

  • Sample Preparation: Dissolve a small amount of the polythis compound sample in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆).[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 600 MHz) for optimal signal dispersion and resolution.[3]

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For complex structures, advanced 2D NMR techniques like Heteronuclear Multiple Quantum Correlation (HMQC) can be employed to correlate proton and carbon signals, aiding in definitive assignments.[7]

Mass Spectrometry (MS)

Mass spectrometry is primarily used for the characterization of the this compound monomer, providing information about its molecular weight and fragmentation pattern upon ionization. For volatile compounds like this compound, Electron Ionization (EI) is a standard technique. A key diagnostic feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak (M+2) that is approximately one-third the intensity of the molecular ion peak (M⁺), reflecting the natural abundance of the ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) isotopes.[9][10]

Data Presentation: Predicted Mass Spectrum Fragmentation for this compound (C₄H₅Cl)

m/z RatioIon FormulaInterpretation
88/90[C₄H₅Cl]⁺•Molecular ion (M⁺•) and M+2 isotope peak (Ratio ~3:1)
53[C₄H₅]⁺Loss of a chlorine radical (•Cl)
52[C₄H₄]⁺•Loss of hydrogen chloride (HCl)
39[C₃H₃]⁺Propargyl cation, a common fragment in unsaturated systems

Experimental Protocol

  • Sample Introduction: Introduce a gaseous or volatile liquid sample of this compound into the mass spectrometer.

  • Ionization: Utilize an Electron Ionization (EI) source, typically operating at 70 eV, to generate charged fragments.

  • Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

  • Detection: The detector records the relative abundance of each ion, generating the mass spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. This compound, as a conjugated diene, is expected to exhibit a strong π → π* absorption in the UV region.[11] The wavelength of maximum absorbance (λ_max) is shifted to a longer wavelength compared to non-conjugated alkenes due to the extended conjugation.[12] This technique is also well-suited for the quantitative determination of this compound concentration in solutions via the Beer-Lambert Law.[12]

Expected UV-Vis Characteristics for this compound

  • Chromophore: Conjugated diene (C=C-C=C)

  • Expected λ_max: Approximately 220-230 nm in a non-polar solvent like hexane (B92381). This is based on comparisons with similar conjugated dienes like 1,3-butadiene (B125203) (λ_max ~217 nm) and isoprene (B109036) (λ_max ~222 nm).[11][12]

  • Molar Absorptivity (ε): Expected to be high (in the range of 10,000-25,000 L mol⁻¹ cm⁻¹), characteristic of a π → π* transition in a conjugated system.[11]

Experimental Protocol

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as hexane or ethanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over the UV range (e.g., 200-400 nm). Use a matched cuvette containing the pure solvent as a reference. The absorbance should ideally be within the range of 0.3 to 0.85 for accurate measurements.[13]

Integrated Spectroscopic Workflow

A comprehensive characterization of this compound and its polymer requires an integrated approach where the data from each spectroscopic technique provides complementary information. The following workflow illustrates the logical relationship between these methods.

Spectroscopic_Workflow cluster_input Sample Input cluster_techniques Primary Spectroscopic Analysis cluster_outputs Derived Information cluster_final Final Assessment Sample This compound or Polythis compound Sample VibSpec Vibrational Spectroscopy (FTIR & Raman) Sample->VibSpec NMRSpec NMR Spectroscopy (¹H & ¹³C) Sample->NMRSpec MSSpec Mass Spectrometry (Monomer Analysis) Sample->MSSpec UVSpec UV-Vis Spectroscopy (Monomer Analysis) Sample->UVSpec FuncGroups Functional Group Identification (C=C, C-Cl, C-H) VibSpec->FuncGroups Microstructure Microstructure & Isomerism (cis/trans, 1,2-, 3,4-) NMRSpec->Microstructure MolWeight Molecular Weight & Fragmentation Pattern MSSpec->MolWeight Conjugation Electronic Structure & Quantification UVSpec->Conjugation Conclusion Comprehensive Structural Elucidation & Purity FuncGroups->Conclusion Microstructure->Conclusion MolWeight->Conclusion Conjugation->Conclusion

Caption: Logical workflow for the comprehensive spectroscopic characterization of this compound materials.

References

The Genesis of a Synthetic Workhorse: A Technical Guide to the Historical Development of Chloroprene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroprene (B89495), the monomeric building block of the versatile synthetic rubber neoprene, has a rich history of chemical innovation. Its development was a pivotal moment in the emergence of synthetic polymers, driven by the need for a substitute for natural rubber with enhanced chemical and physical properties. This technical guide provides an in-depth exploration of the core historical methods for this compound synthesis: the acetylene (B1199291) process and the butadiene process. We will delve into the detailed experimental protocols of these key manufacturing routes, present comparative quantitative data, and visualize the reaction pathways to offer a comprehensive understanding of this essential industrial chemical's evolution.

The Acetylene Process: The Dawn of an Era

The first commercial production of this compound, pioneered by DuPont in the 1930s, was based on acetylene chemistry.[1] This process, though now largely superseded, was a landmark in industrial organic synthesis. It involves a two-step reaction sequence starting with the dimerization of acetylene to form monovinylacetylene (MVA), followed by the hydrochlorination of MVA to yield this compound.[2][3]

Experimental Protocol: Acetylene-Based Synthesis of this compound

Step 1: Dimerization of Acetylene to Monovinylacetylene

This step utilizes the Nieuwland catalyst, an aqueous solution of cuprous chloride and a solubilizing agent like ammonium (B1175870) or potassium chloride.[4]

  • Catalyst Preparation (Nieuwland Catalyst): An aqueous solution is prepared containing cuprous chloride (CuCl) and ammonium chloride (NH₄Cl). The concentration of CuCl is typically in the range of 4.0-6.0 mol/L, and the concentration of NH₄Cl is also in a similar range to ensure the dissolution of the cuprous salt.[5] A small amount of hydrochloric acid (HCl) is added to maintain an acidic environment, which is crucial for catalyst stability and reaction selectivity.[4][5]

  • Reaction Conditions: Acetylene gas is bubbled through the prepared catalyst solution in a reaction tower at a temperature of approximately 80°C.[2] The heat generated by the exothermic reaction is managed by the vaporization of water.[2]

  • Product Separation: The gaseous effluent from the reactor, containing unreacted acetylene, monovinylacetylene, and byproducts such as divinylacetylene, is processed to isolate pure MVA.[3] This is typically achieved through absorption, desorption, and fractional distillation.[6] The unreacted acetylene is recycled back into the reactor.[3]

Step 2: Hydrochlorination of Monovinylacetylene to this compound

  • Catalyst: A solution of cuprous chloride in hydrochloric acid serves as the catalyst for this addition reaction.[2]

  • Reaction Conditions: Purified monovinylacetylene and hydrogen chloride gas are introduced into a reactor containing the catalyst solution. The reaction is carried out at a temperature of about 60°C.[2] In some described procedures, the reaction temperature is maintained between 40 to 45°C.[3]

  • Product Purification: The crude this compound is continuously removed from the reactor and purified by distillation to remove unreacted MVA (which is recycled), byproducts like methyl vinyl ketone and 1,3-dichloro-2-butene, and any polymerization inhibitors.[2][3]

Quantitative Data: Acetylene Process
ParameterDimerization of AcetyleneHydrochlorination of MVAReference
Temperature 80°C40-60°C[2][3]
Catalyst CuCl/NH₄Cl in aqueous HClCuCl in HCl[2]
Acetylene Conversion ~18%-[2]
Selectivity to MVA up to 90%-[2]
Selectivity to this compound -~92% (based on MVA)[2]
Key Byproducts Divinylacetylene, Acetaldehyde, Vinyl ChlorideMethyl vinyl ketone, 1,3-dichloro-2-butene[2][3]

The Butadiene Process: A More Economical Route

By the 1960s and early 1970s, the rising cost of acetylene prompted a shift to a more economical feedstock: butadiene.[2][7] This process, which now dominates global this compound production, involves a three-step sequence: chlorination of butadiene, isomerization of the resulting dichlorobutenes, and dehydrochlorination to yield this compound.[8][9]

Experimental Protocol: Butadiene-Based Synthesis of this compound

Step 1: Chlorination of 1,3-Butadiene (B125203)

This step can be carried out in either the vapor or liquid phase to produce a mixture of 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene.[9]

  • Vapor-Phase Chlorination:

    • Reactants: Gaseous 1,3-butadiene and chlorine are introduced into a reactor. A significant excess of butadiene is maintained to minimize the formation of more highly chlorinated products.[10]

    • Reaction Conditions: The reaction is conducted at a temperature of 250°C and a pressure of 1-7 bar.[2]

  • Liquid-Phase Chlorination:

    • Reactants and Solvent: Liquid 1,3-butadiene and gaseous chlorine are reacted in an inert solvent.[11]

    • Reaction Conditions: The reaction is typically carried out at a lower temperature than the vapor-phase process. A free-radical inhibitor may be added to control the reaction.[11]

Step 2: Isomerization of Dichlorobutenes

The initial chlorination produces a mixture of dichlorobutene (B78561) isomers. For this compound synthesis, the 3,4-dichloro-1-butene isomer is required. The undesired 1,4-dichloro-2-butene is converted to the desired isomer through catalytic isomerization.[8]

  • Catalyst: Catalytic amounts of cuprous chloride (CuCl) or iron salts can be used.[2] Iron-cyclopentadienyl derivatives have also been investigated as catalysts.[6]

  • Reaction Conditions: The mixture of dichlorobutenes is heated in the presence of the catalyst. The lower boiling point of 3,4-dichloro-1-butene (123°C) compared to 1,4-dichloro-2-butene allows for its continuous removal by distillation, driving the equilibrium towards the desired product.[2] This allows for a high selectivity of 95-98% to be achieved.[2]

Step 3: Dehydrochlorination of 3,4-Dichloro-1-butene

The final step involves the elimination of hydrogen chloride from 3,4-dichloro-1-butene to form the conjugated diene structure of this compound.

  • Reagents: This reaction is typically carried out using a dilute alkaline solution, such as sodium hydroxide (B78521) (NaOH) or lime (calcium hydroxide), at a temperature of around 85°C.[2] The use of lime in the presence of a polyol like ethylene (B1197577) glycol has also been described.[12]

  • Reaction Conditions: The reaction is performed in a reactor where the 3,4-dichloro-1-butene is treated with the alkaline solution.[2]

  • Product Purification and Stabilization: The resulting this compound is purified by distillation. Due to its high reactivity and tendency to auto-polymerize, inhibitors are added to stabilize the final product.[2]

Quantitative Data: Butadiene Process
ParameterChlorination of ButadieneIsomerization of DichlorobutenesDehydrochlorinationReference
Temperature 250°C (vapor phase)60-120°C85°C[2][13]
Pressure 1-7 bar (vapor phase)--[2]
Catalyst - (free-radical)CuCl or Iron Salts- (base-induced)[2]
Butadiene Conversion 10-25%--[2]
Selectivity to Dichlorobutenes 85-95%95-98% (to 3,4-isomer)90-95% (yield)[2]
Key Byproducts Higher chlorinated butanes--[10]

Visualizing the Synthesis Pathways

To further elucidate the chemical transformations in the historical development of this compound synthesis, the following diagrams, generated using the DOT language, illustrate the core reaction pathways.

Acetylene_Process Acetylene Acetylene (C₂H₂) MVA Monovinylacetylene (MVA) Acetylene->MVA Dimerization This compound This compound MVA->this compound Hydrochlorination Catalyst1 CuCl/NH₄Cl 80°C Catalyst2 HCl, CuCl 60°C

Caption: The Acetylene Process for this compound Synthesis.

Butadiene_Process Butadiene 1,3-Butadiene DCB_mix Dichlorobutene Mixture (3,4- and 1,4-isomers) Butadiene->DCB_mix Chlorination DCB_34 3,4-Dichloro-1-butene DCB_mix->DCB_34 Isomerization This compound This compound DCB_34->this compound Dehydrochlorination Reagent1 Cl₂ 250°C, 1-7 bar Catalyst_iso CuCl or Fe Salts Reagent2 NaOH 85°C

Caption: The Butadiene Process for this compound Synthesis.

Conclusion

The historical development of this compound synthesis showcases a compelling narrative of chemical ingenuity and economic adaptation. From the pioneering acetylene-based route to the more cost-effective and now dominant butadiene process, the journey reflects the relentless pursuit of efficiency and sustainability in chemical manufacturing. Understanding these foundational synthetic pathways provides valuable context for contemporary research and development in polymer chemistry and industrial processes. The detailed protocols and comparative data presented herein offer a robust resource for scientists and professionals engaged in the ongoing innovation of synthetic materials.

References

Chloroprene (CAS No. 126-99-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroprene (B89495), systematically named 2-chlorobuta-1,3-diene, is a colorless, volatile liquid organic compound with the chemical formula C₄H₅Cl[1]. It is almost exclusively used as a monomer in the production of the polymer polythis compound, a type of synthetic rubber widely known by its trade name, Neoprene[1][2]. First synthesized in 1930, polythis compound was one of the first commercially successful synthetic elastomers, valued for its resistance to heat, oil, and weathering, which surpasses that of natural rubber[3][4]. This guide provides an in-depth overview of the physicochemical properties, chemical reactivity, experimental protocols, toxicology, and safety considerations for this compound, intended for a technical audience.

Physicochemical and Safety Properties

This compound is a highly flammable and reactive liquid with a pungent, ether-like odor[1][5][6]. Its physical and chemical characteristics are critical for its handling, storage, and application in polymerization processes.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 126-99-8[1]
Molecular Formula C₄H₅Cl[1]
Molecular Weight 88.5365 g/mol [1]
Appearance Colorless liquid[1][6]
Odor Pungent, ether-like[1][5]
Density 0.9598 g/cm³ at 20 °C[1]
Melting Point -130 °C (-202 °F)[1][7]
Boiling Point 59.4 °C (138.9 °F)[1][7]
Vapor Pressure 188 mmHg at 20 °C[1][7]
Vapor Density 3.0 (Air = 1)[7]
Water Solubility 0.026 g/100 mL (256 mg/L) at 20 °C[1][5]
Solubility Soluble in alcohol, diethyl ether, acetone, benzene[1][6]
Log P (Octanol/Water) ~2.2-2.5[5][8]
Refractive Index (n_D) 1.4583[1]
Fire and Explosivity Hazards

This compound poses a significant fire and explosion risk due to its low flash point and wide explosive limits.

Hazard ParameterValueReference
Flash Point -20 °C (-4 °F)[1][5][7]
Lower Explosive Limit (LEL) 4%[7]
Upper Explosive Limit (UEL) 20%[7]
Autoignition Temperature 455 °C (851 °F)[9]
NFPA 704 Rating Health: 2, Flammability: 3, Instability: 1[1]

Chemical Properties and Reactivity

This compound's reactivity is dominated by the presence of its conjugated diene system and the activating chloro-substituent.

  • Polymerization : this compound readily undergoes free-radical polymerization to form polythis compound (Neoprene)[2][3]. This reaction is exothermic and can be violent if not controlled[5][7]. Polymerization is typically initiated by free-radical initiators like potassium persulfate in an emulsion system[10][11].

  • Dimerization : When stored, even at ordinary temperatures, this compound undergoes thermal dimerization reactions to form cyclic dimers, concurrently with autopolymerization[3][12].

  • Peroxide Formation : It autooxidizes rapidly in the presence of air, even at 0°C, to form unstable and explosive peroxides[7]. These peroxides can act as catalysts for exothermic, runaway polymerization[7]. For this reason, this compound is typically stored with inhibitors and under an inert atmosphere[2].

  • Incompatibilities : this compound is incompatible with strong oxidizing agents such as perchlorates, peroxides, permanganates, chlorates, and nitrates[1][13].

Experimental Protocols

Industrial Synthesis of this compound

Two primary industrial routes are used for the manufacture of this compound: the butadiene process and the acetylene (B1199291) process[11][14]. Both are conducted in closed systems to minimize exposure[15].

A. Butadiene Process (Dominant Method) This process involves three main steps[1][14][15]:

  • Chlorination : 1,3-butadiene (B125203) is reacted with chlorine gas to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene.

  • Isomerization : The 1,4-dichloro isomer is isomerized to the desired 3,4-dichloro isomer.

  • Dehydrochlorination : 3,4-dichlorobut-1-ene is treated with a base, such as sodium hydroxide, to eliminate a molecule of HCl, yielding 2-chlorobuta-1,3-diene (this compound). The product is then purified, typically by distillation, to remove impurities like 1-chlorobuta-1,3-diene[1].

B. Acetylene Process This older method also proceeds in two main steps[11][14]:

  • Dimerization : Acetylene is dimerized in the presence of a cuprous chloride catalyst to form vinylacetylene.

  • Hydrochlorination : Vinylacetylene is then reacted with hydrogen chloride, which adds across the triple bond to form this compound. The crude product is refined via distillation to achieve polymerization grade[11][14].

Laboratory Protocol: Free-Radical Emulsion Polymerization

This protocol outlines the synthesis of polythis compound latex.

  • Emulsion Preparation : Prepare an aqueous solution containing a surfactant (e.g., sodium dodecyl sulfate) and deionized water in a reaction vessel.

  • Monomer Addition : Add inhibited this compound monomer to the aqueous phase with vigorous stirring to form a stable emulsion.

  • Initiation : De-oxygenate the system by purging with nitrogen. Heat the emulsion to the desired reaction temperature (e.g., 40-50°C) and add a water-soluble free-radical initiator, such as potassium persulfate, to start the polymerization[10][11].

  • Polymerization : Maintain the temperature and stirring. Monitor the reaction progress by measuring the specific gravity or solid content of the latex.

  • Termination : Once the desired monomer conversion is reached, add a short-stop agent (a free-radical scavenger) to terminate the polymerization.

  • Post-Treatment : Add cross-linking agents like zinc oxide and thioureas to the latex, which are essential for the final vulcanization step that imparts elasticity and durability to the rubber[10][11]. Unreacted monomer is typically removed via steam stripping.

Analytical Protocol: Determination in Workplace Air

This method is based on NIOSH Method 1002 for monitoring occupational exposure[6][16].

  • Sample Collection : Draw a known volume of air (e.g., 1.5 to 8 liters) through a solid sorbent tube containing coconut shell charcoal using a calibrated personal sampling pump at a flow rate of 0.01 to 0.1 L/min[16].

  • Sample Preparation : After sampling, cap the ends of the tube. In the laboratory, break the ends of the tube and transfer the front and back sorbent sections to separate vials.

  • Desorption : Add 1.0 mL of carbon disulfide (CS₂) to each vial. Cap the vials and allow them to stand for 30 minutes with occasional agitation to desorb the this compound[16].

  • Analysis : Analyze the desorbed samples by gas chromatography with a flame ionization detector (GC-FID). An alternative method uses toluene (B28343) for desorption and a GC with an electron capture detector (GC-ECD) for higher sensitivity[12].

  • Quantification : Calibrate the instrument daily with standard solutions of freshly distilled this compound in the desorption solvent. Prepare a calibration curve of peak area versus mass and use it to determine the mass of this compound in the samples[16].

G Diagram 1: Workflow for Air Sampling and Analysis cluster_collection Sample Collection cluster_lab Laboratory Analysis Pump Personal Sampling Pump Tube Sorbent Tube (Coconut Shell Charcoal) Pump->Tube Draws Air Through Desorption Solvent Desorption (Carbon Disulfide) Tube->Desorption Sample Prep GC Gas Chromatography (GC-FID) Desorption->GC Inject Sample Analysis Data Analysis & Quantification GC->Analysis Report Concentration Report Analysis->Report

Caption: Diagram 1: Workflow for Air Sampling and Analysis.

Toxicology and Mechanism of Action

This compound is a toxic substance and is classified as "likely to be carcinogenic to humans" by the EPA and as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC[1][6][17][18].

Health Effects
  • Acute Exposure : High concentrations can cause irritation to the eyes, skin, and respiratory system. Symptoms include dizziness, headache, fatigue, cardiac palpitations, and potential damage to the liver, kidneys, and lungs[4][13][19].

  • Chronic Exposure : Long-term occupational exposure has been associated with liver abnormalities, cardiovascular disorders, depression of the immune system, and an increased risk of lung and liver cancer[1][18]. It may also cause reproductive damage, including effects on sperm production and fetal development[13].

Mechanism of Action (MOA) and Metabolism

The carcinogenicity of this compound is hypothesized to stem from its metabolic activation into reactive intermediates[17].

  • Activation : this compound is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2E1, to form reactive epoxides, such as (1-chloroethenyl)oxirane (B1220758) (CEO)[17][19].

  • Detoxification : These electrophilic epoxides can be detoxified through conjugation with glutathione (B108866) (GSH), a pathway that appears to be a major route for detoxification[19].

  • Toxicity : If not detoxified, the reactive epoxide metabolites can form adducts with cellular macromolecules like DNA and proteins. This covalent binding is a key event believed to initiate the cellular damage that can lead to mutations and cancer[17]. This mechanism shares similarities with other known carcinogens like vinyl chloride and 1,3-butadiene[17].

G Diagram 2: Metabolic Pathway and Toxicity of this compound CP This compound CYP CYP2E1 (Metabolic Activation) CP->CYP Epoxide Reactive Epoxide Metabolite ((1-chloroethenyl)oxirane) CYP->Epoxide Detox Detoxification Epoxide->Detox Adducts DNA / Protein Adducts Epoxide->Adducts Conjugate Inactive Conjugate (Excreted) Detox->Conjugate Tox Toxicity / Carcinogenesis Adducts->Tox GSH Glutathione (GSH) GSH->Detox

Caption: Diagram 2: Metabolic Pathway and Toxicity of this compound.

Safety, Handling, and Exposure Limits

Due to its flammability, reactivity, and toxicity, extreme caution must be exercised when handling this compound[13].

Occupational Exposure Limits
AgencyLimitReference
OSHA (PEL) 25 ppm (90 mg/m³) (8-hr TWA)[13]
NIOSH (REL) 1 ppm (3.6 mg/m³) (15-min Ceiling)[13]
ACGIH (TLV) 10 ppm (36 mg/m³) (8-hr TWA)[13]

Note: NIOSH and ACGIH treat this compound as a suspected human carcinogen, and exposure should be kept to the lowest possible level[13][18].

Handling and Storage
  • Storage : Store in tightly closed containers in a cool, well-ventilated, explosion-proof area, away from sources of ignition[9][13]. Storage temperature should be kept low, ideally below 10°C (50°F), to minimize polymerization and dimerization[1][13].

  • Handling : Use in a closed system with local exhaust ventilation. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection where exposure may exceed limits[13][20][21]. All metal containers and transfer equipment should be grounded and bonded to prevent static discharge[13].

  • Spill Response : In case of a spill, evacuate the area and remove all ignition sources. Absorb the liquid with an inert material like vermiculite (B1170534) or dry sand and place it in a sealed container for disposal as hazardous waste[9][13].

First Aid
  • Inhalation : Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[9][22].

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes[20].

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention[20][22].

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cups of milk or water. Seek immediate medical attention[22].

References

The Solubility of Chloroprene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the solubility of chloroprene (B89495) (2-chloro-1,3-butadiene) in various organic solvents. The information is intended for researchers, scientists, and professionals in chemical engineering and drug development who require data on solvent compatibility and system behavior for process design, purification, and polymerization. This document summarizes available quantitative data, outlines general experimental protocols for solubility determination, and visualizes key workflows.

Qualitative Solubility Overview

This compound, a volatile and non-polar monomer, exhibits high miscibility with a wide range of common organic solvents. Its solubility is governed by the "like dissolves like" principle, showing a strong affinity for other non-polar or weakly polar organic liquids.

  • High Miscibility: this compound is readily miscible with many common organic solvents, including acetone, benzene, diethyl ether, and petroleum ether.

  • Hydrocarbons: It is soluble in aromatic hydrocarbons (e.g., benzene, toluene) and aliphatic hydrocarbons (e.g., n-heptane).

  • Chlorinated Solvents: As a chlorinated hydrocarbon itself, it dissolves well in solvents like carbon tetrachloride.

  • Polar Aprotic Solvents: Good solubility is observed in ketones (e.g., acetone) and esters.

  • Polar Protic Solvents: Solubility in polar protic solvents, such as lower alcohols, is more limited. For instance, while it has some solubility in methanol (B129727), it is not fully miscible at all concentrations and temperatures, leading to the formation of a liquid-liquid equilibrium (LLE).

Quantitative Solubility Data

Quantitative data on this compound solubility across a broad spectrum of organic solvents is not extensively compiled in publicly available literature. However, detailed studies on specific systems provide valuable insights. The most well-documented case is the liquid-liquid equilibrium (LLE) for the this compound-methanol system, which is critical for processes involving its separation or purification.

Below is a summary of the mutual solubility data for the this compound and methanol system at atmospheric pressure. The data represents the composition of the two liquid phases in equilibrium at different temperatures.

Table 1: Mutual Solubility of this compound and Methanol at Different Temperatures

Temperature (°C)Mole Fraction of this compound in Methanol-Rich Phase (x₁)Mole Fraction of this compound in this compound-Rich Phase (x₂)
10.00.0810.865
20.00.1040.821
30.00.1340.771

Data extracted from studies on the liquid-liquid equilibria of the this compound-methanol system.

Experimental Protocols for Solubility Determination

Determining the solubility of a volatile compound like this compound requires precise and controlled methodologies. The following protocol outlines a general approach based on the principle of establishing phase equilibrium followed by compositional analysis, typically using gas chromatography (GC).

Principle

The method involves preparing a heterogeneous mixture of this compound and the chosen solvent in a sealed, temperature-controlled vessel. The mixture is agitated vigorously to facilitate mass transfer and allowed to settle until thermodynamic equilibrium is reached, resulting in the formation of two distinct liquid phases if the components are not fully miscible. Samples are carefully extracted from each phase and their compositions are determined using a calibrated gas chromatograph.

Apparatus
  • Equilibrium cell or jacketed glass vessel with temperature control (water bath or circulator).

  • Magnetic stirrer or mechanical agitator.

  • Gas-tight syringes for sampling.

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD) and an appropriate capillary column.

  • Analytical balance for preparing mixtures of known composition.

Step-by-Step Procedure
  • Preparation of Standards: Prepare a series of standard solutions with known concentrations of this compound in the solvent of interest. These standards are used to create a calibration curve for the GC analysis.

  • Mixture Preparation: Accurately weigh and introduce known amounts of this compound and the solvent into the equilibrium cell.

  • Equilibration: Seal the cell and immerse it in the temperature-controlled bath set to the desired experimental temperature. Agitate the mixture vigorously for a prolonged period (e.g., 2-4 hours) to ensure equilibrium is reached.

  • Phase Separation: Stop the agitation and allow the mixture to stand undisturbed for several hours (e.g., 8-12 hours) to ensure complete separation of the two liquid phases (the this compound-rich phase and the solvent-rich phase).

  • Sampling: Carefully extract a small, precise volume from the center of each distinct liquid phase using a gas-tight syringe. Avoid disturbing the interface between the phases.

  • GC Analysis: Inject the extracted samples into the GC. The retention times will identify the components, and the peak areas will be used to determine their respective concentrations by comparing them against the previously generated calibration curve.

  • Data Recording: Record the mole fraction or weight percentage of this compound in each phase at the given temperature.

  • Repeatability: Repeat the experiment at different temperatures to determine the temperature-dependence of solubility and construct a phase diagram.

Visualized Workflows

The following diagrams illustrate the logical flow of processes for determining and analyzing this compound solubility.

G prep 1. System Preparation equil 2. Equilibration prep->equil sampling 3. Phase Sampling equil->sampling analysis 4. Compositional Analysis (GC) sampling->analysis data 5. Data Processing & Results analysis->data

Caption: General workflow for experimental solubility determination.

G cluster_prep Preparation & Calibration cluster_exp Equilibrium & Analysis cluster_results Data Interpretation standards Prepare GC Standards calibration Generate Calibration Curve standards->calibration quantify Quantify Concentration using Calibration Curve calibration->quantify mixture Prepare this compound-Solvent Mixture of Known Mass equil Agitate Mixture in Temp-Controlled Cell mixture->equil settle Allow Phases to Settle (Phase Separation) equil->settle sample_top Sample Solvent-Rich Phase (Top Layer) settle->sample_top sample_bottom Sample this compound-Rich Phase (Bottom Layer) settle->sample_bottom gc_analysis Inject Samples into GC sample_top->gc_analysis sample_bottom->gc_analysis gc_analysis->quantify results Report Mole Fractions at Temperature T quantify->results

Caption: Detailed workflow for LLE data determination using Gas Chromatography.

In-Depth Technical Guide on Health and Safety for Chloroprene Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical health and safety considerations necessary for conducting research involving chloroprene (B89495). Due to its hazardous properties, a thorough understanding and implementation of stringent safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Toxicology

This compound (2-chloro-1,3-butadiene) is a volatile, flammable, and colorless liquid primarily used in the production of neoprene.[1] It is classified as a hazardous substance due to its potential for acute and chronic health effects.

1.1. Carcinogenicity and Mutagenicity

The U.S. Environmental Protection Agency (EPA) has classified this compound as "likely to be carcinogenic to humans".[1] This classification is supported by studies in animals that have shown an increased risk of tumors in multiple organs.[1] The National Toxicology Program (NTP) has also concluded that this compound is "reasonably anticipated to be a human carcinogen".

This compound's carcinogenicity is linked to its metabolic activation into reactive epoxides, such as (1-chloroethenyl)oxirane (B1220758) (CEO), which can bind to DNA and cause mutations.[2] Studies have shown that this compound and its metabolites can induce mutations in bacterial reverse mutation assays (Ames test).[2][3] However, freshly distilled this compound showed no mutagenic activity, suggesting that decomposition products may be responsible for the positive results in some studies.[3] In vitro micronucleus tests on a key metabolite of this compound, (1-chloroethenyl)oxirane (CEO), did not show clastogenicity in V79 cells.[2]

1.2. Acute and Chronic Health Effects

Acute exposure to high concentrations of this compound can lead to a range of symptoms affecting the central nervous system, respiratory system, and cardiovascular system. These symptoms include dizziness, headache, irritability, respiratory irritation, and cardiac palpitations.[1] Direct contact can cause irritation and burns to the skin and eyes.[4]

Chronic exposure to this compound has been associated with liver abnormalities, cardiovascular disorders, and depression of the immune system.[1]

Exposure Limits and Monitoring

To minimize the risk of adverse health effects, several organizations have established occupational exposure limits for this compound.

OrganizationExposure LimitNotes
OSHA (PEL) 25 ppm (90 mg/m³)8-hour time-weighted average
NIOSH (REL) 1 ppm (3.6 mg/m³)15-minute ceiling
ACGIH (TLV) 10 ppm (36 mg/m³)8-hour time-weighted average

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

A program of personal and area monitoring should be implemented to ensure that exposure levels remain below these established limits.[5]

Safe Handling and Storage

3.1. Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Where possible, automated liquid handling systems should be used to minimize the potential for direct contact and inhalation.[5]

3.2. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves (e.g., neoprene or nitrile) should be worn.

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Lab Coat: A flame-resistant lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below the recommended limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

3.3. Storage

This compound should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It should be kept in tightly sealed containers and away from incompatible materials such as oxidizing agents.

Emergency Procedures

4.1. Spills

In the event of a this compound spill, the area should be evacuated immediately. All ignition sources must be removed. The spill should be absorbed with an inert material, such as vermiculite (B1170534) or sand, and placed in a sealed container for proper disposal. The area should be thoroughly ventilated and cleaned.

4.2. Exposure

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Experimental Protocols

5.1. In Vitro Micronucleus Assay for (1-chloroethenyl)oxirane (CEO)

This protocol is adapted from studies on the clastogenic potential of this compound's primary metabolite, CEO.[2]

  • Cell Line: Chinese hamster V79 cells.

  • Exposure: Cells are exposed to varying concentrations of CEO (e.g., 0 to 0.943 mM) for a short duration (e.g., 3-4 hours) in the absence of an exogenous metabolic activation system (S9).

  • Cytokinesis Block: Cytochalasin-B is added to the culture medium to block cytokinesis, resulting in the formation of binucleated cells.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Analysis: The frequency of micronuclei is scored in at least 1000-2000 binucleated cells per concentration. Cytotoxicity is assessed by measuring the reduction in the proportion of binucleated cells.

  • Controls: A negative (solvent) control and a positive control (a known clastogen) are run in parallel.

5.2. Ames Test for Volatile Compounds (this compound)

This protocol is based on methodologies developed for testing volatile mutagens.[3]

  • Tester Strains: Salmonella typhimurium strains TA98, TA100, and TA1535 are commonly used to detect base-pair substitutions and frameshift mutations.[2]

  • Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

  • Exposure: Due to its volatility, this compound is tested using a pre-incubation method in sealed containers to ensure adequate exposure of the bacteria. A range of concentrations should be tested.

  • Plating and Incubation: After the pre-incubation period, the mixture is plated on minimal glucose agar (B569324) plates. The plates are incubated at 37°C for 48-72 hours.

  • Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least twice the background (solvent control) rate.

  • Controls: Negative (solvent) and positive controls (known mutagens for each strain with and without S9) are included.

Signaling Pathways and Experimental Workflows

6.1. Metabolic Pathway of this compound

The primary metabolic pathway of this compound involves its oxidation by cytochrome P450 enzymes to form reactive epoxide intermediates. These epoxides can then be detoxified through conjugation with glutathione (B108866) (GSH) or hydrolysis by epoxide hydrolase.

Chloroprene_Metabolism This compound This compound P450 Cytochrome P450 This compound->P450 Oxidation CEO (1-chloroethenyl)oxirane (CEO) (Reactive Epoxide) P450->CEO GST Glutathione S-transferase CEO->GST Conjugation EH Epoxide Hydrolase CEO->EH Hydrolysis DNA_Adducts DNA Adducts (Genotoxicity) CEO->DNA_Adducts Alkylation GSH Glutathione (GSH) GSH->GST GSH_Congugate GSH Conjugate (Detoxification) GST->GSH_Congugate Diol Diol (Detoxification) EH->Diol

Caption: Metabolic activation and detoxification pathways of this compound.

6.2. General Workflow for In Vitro Genotoxicity Testing

The following workflow outlines the general steps for assessing the genotoxicity of this compound in a research laboratory setting.

Genotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis Cell_Culture Prepare Cell Cultures (e.g., V79, Lymphocytes) Treatment Treat Cells with this compound (various concentrations) Cell_Culture->Treatment Test_Compound Prepare this compound Solutions (in appropriate solvent) Test_Compound->Treatment Incubation Incubate for Defined Period Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Stain Stain for DNA Damage (e.g., Comet, Micronucleus) Harvest->Stain Microscopy Microscopy/Imaging Stain->Microscopy Data_Analysis Quantify DNA Damage (e.g., % tail DNA, MN frequency) Microscopy->Data_Analysis Conclusion Draw Conclusions on Genotoxicity Data_Analysis->Conclusion

Caption: A generalized workflow for in vitro genotoxicity assessment of this compound.

Note on Signaling Pathways: Currently, there is a lack of direct, specific evidence in the peer-reviewed literature detailing the impact of this compound on major signaling pathways such as MAPK, NF-kB, or p53. Research in this area is ongoing. Researchers should be aware that the genotoxic effects of this compound's metabolites could potentially trigger stress-response pathways like p53. Further investigation is required to elucidate these mechanisms.

References

Environmental Fate of Chloroprene Monomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroprene (B89495) (2-chloro-1,3-butadiene) is a volatile, colorless liquid primarily used as a monomer in the production of the synthetic rubber, polythis compound (Neoprene). Due to its production volumes and volatility, understanding its environmental fate is crucial for assessing its potential impact on ecosystems and human health. This technical guide provides an in-depth overview of the current scientific understanding of the environmental transport, partitioning, and degradation of this compound monomer.

Physicochemical Properties

A comprehensive understanding of a chemical's environmental fate begins with its fundamental physicochemical properties. These properties govern its distribution and behavior in different environmental compartments.

PropertyValueReference
Molecular Formula C₄H₅Cl[1]
Molar Mass 88.54 g/mol [1]
Boiling Point 59.4 °C[1]
Melting Point -130 °C[1]
Vapor Pressure 24.7 kPa (188 mmHg) at 20 °C[1]
Water Solubility 260 mg/L at 25 °C[1]
Log Octanol-Water Partition Coefficient (Log Kₒw) 2.2 (estimated)
Henry's Law Constant 0.056 atm·m³/mol (estimated)

Environmental Transport and Partitioning

The movement and distribution of this compound in the environment are dictated by its high volatility and moderate water solubility.

Atmospheric Compartment

Due to its high vapor pressure and Henry's Law constant, this compound released to the environment is expected to partition predominantly to the atmosphere.[1] Its atmospheric fate is primarily governed by reactions with photochemically produced hydroxyl radicals (•OH) and ozone (O₃).

Aquatic Compartment

If released into water, volatilization is expected to be a significant removal process. The rate of volatilization is dependent on factors such as water depth, flow rate, and temperature. Adsorption to suspended solids and sediment is not expected to be a major fate process given its estimated soil adsorption coefficient.

Terrestrial Compartment

When released to soil, this compound is expected to exhibit high mobility based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 68. Volatilization from moist and dry soil surfaces is anticipated to be a primary transport mechanism. Leaching into groundwater is possible due to its mobility.

Environmental Degradation

This compound can be transformed in the environment through various biotic and abiotic processes.

Atmospheric Degradation

The primary degradation pathway for this compound in the atmosphere is through reaction with hydroxyl radicals and ozone.

Degradation ProcessRate ConstantEstimated Half-LifeReference
Reaction with •OH radicals 6.2 x 10⁻¹¹ cm³/molecule-sec at 25 °C~1 day (assuming [•OH] = 1.5 x 10⁶ molecules/cm³)
Reaction with O₃ 1.1 x 10⁻¹⁸ cm³/molecule-sec at 25 °C~10 days (assuming [O₃] = 7 x 10¹¹ molecules/cm³)

The reaction with hydroxyl radicals is the dominant atmospheric removal process. The degradation is initiated by the addition of the hydroxyl radical to the double bonds of the this compound molecule, leading to the formation of various degradation products.

This compound This compound OH_Adduct OH_Adduct This compound->OH_Adduct + •OH Peroxy_Radical Peroxy_Radical OH_Adduct->Peroxy_Radical + O₂ Further_Reactions Further_Reactions Peroxy_Radical->Further_Reactions + NO, HO₂, RO₂ Degradation_Products Degradation_Products Further_Reactions->Degradation_Products Formation of aldehydes, ketones, and other oxygenated compounds

Figure 1: Simplified atmospheric degradation pathway of this compound initiated by hydroxyl radicals.
Aquatic and Terrestrial Degradation

3.2.1. Biodegradation

Current information suggests that this compound is not readily biodegradable. Specific data on its biodegradation half-life in water and soil under aerobic and anaerobic conditions are limited. Standardized biodegradation tests, such as those outlined in OECD Guideline 301, are necessary to quantify its persistence in these environments.

3.2.2. Hydrolysis

3.2.3. Photodegradation in Water

Direct photolysis of this compound in aqueous environments is not expected to be a significant degradation pathway as it does not absorb light in the environmentally relevant UV spectrum (>290 nm). However, indirect photodegradation mediated by photochemically produced reactive species, such as hydroxyl radicals, may occur.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the environmental fate of this compound. The following sections outline the principles of standard experimental protocols.

Atmospheric Degradation Rate Measurement

The rate of reaction of this compound with hydroxyl radicals and ozone can be determined using relative rate techniques in environmental chambers.

Chamber_Setup Environmental Chamber with UV lights Mixture_Preparation Introduce this compound, Reference Compound, and Oxidant Precursor (e.g., H₂O₂ for •OH, O₃) Chamber_Setup->Mixture_Preparation Irradiation Initiate reaction with UV irradiation Mixture_Preparation->Irradiation Monitoring Monitor concentrations of this compound and Reference Compound over time using GC-FID or GC-MS Irradiation->Monitoring Data_Analysis Plot ln([this compound]t/[this compound]₀) vs. ln([Reference]t/[Reference]₀) to determine the relative rate constant Monitoring->Data_Analysis

Figure 2: Experimental workflow for determining atmospheric degradation rates of this compound.

Protocol Details:

  • Chamber: A temperature-controlled chamber made of FEP Teflon film.

  • Reference Compound: A compound with a well-known rate constant for reaction with the oxidant (e.g., propene for •OH).

  • Analytical Method: Gas chromatography with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS) for monitoring concentrations.

Ready Biodegradability Assessment (OECD 301)

Due to the volatility of this compound, a closed system test such as the OECD 301D (Closed Bottle Test) or OECD 310 (Headspace Respirometry) is recommended.[2]

OECD 301D - Closed Bottle Test Protocol:

  • Preparation: A defined concentration of this compound is added to a mineral medium saturated with air.

  • Inoculation: The medium is inoculated with a small volume of activated sludge or other suitable microbial source.

  • Incubation: The bottles are completely filled, sealed, and incubated in the dark at a constant temperature (e.g., 20 °C) for 28 days.

  • Measurement: The dissolved oxygen concentration is measured at regular intervals.

  • Calculation: The percentage of biodegradation is calculated from the oxygen consumption relative to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches 60% degradation within a 10-day window during the 28-day test.[3]

Soil Adsorption/Desorption (OECD 106)

The batch equilibrium method (OECD 106) is used to determine the soil adsorption coefficient (Koc).

Protocol Details:

  • Soil Selection: A range of soils with varying organic carbon content and texture are used.

  • Equilibration: A known mass of soil is equilibrated with a solution of this compound of known concentration in a calcium chloride solution.

  • Agitation: The soil-solution slurry is agitated for a predetermined time to reach equilibrium.

  • Separation: The soil and aqueous phases are separated by centrifugation.

  • Analysis: The concentration of this compound in the aqueous phase is determined by a suitable analytical method (e.g., GC-MS).

  • Calculation: The amount of this compound adsorbed to the soil is calculated by difference, and the adsorption coefficient (Kd) is determined. The Koc is then calculated by normalizing Kd to the organic carbon content of the soil.

Soil_Preparation Characterize and prepare soil samples Equilibration Mix soil and solution and agitate Soil_Preparation->Equilibration Solution_Preparation Prepare this compound solution of known concentration Solution_Preparation->Equilibration Phase_Separation Centrifuge to separate soil and aqueous phases Equilibration->Phase_Separation Analysis Analyze this compound concentration in the aqueous phase Phase_Separation->Analysis Calculation Calculate Kd and Koc Analysis->Calculation

Figure 3: Workflow for determining the soil adsorption coefficient (Koc) of this compound.
Analytical Methods for Environmental Samples

Accurate quantification of this compound and its degradation products in environmental matrices is essential.

  • Air: Active sampling on sorbent tubes (e.g., charcoal or Tenax) followed by thermal desorption or solvent extraction and analysis by GC-MS.

  • Water: Purge and trap or headspace analysis coupled with GC-MS.

  • Soil and Sediment: Methanol extraction followed by purge and trap or headspace GC-MS.[4][5]

Conclusion

The environmental fate of this compound monomer is characterized by its rapid partitioning to the atmosphere, where it undergoes relatively fast degradation primarily through reaction with hydroxyl radicals. In aquatic and terrestrial systems, its high mobility and potential for volatilization are key transport processes. While it is not considered readily biodegradable, more quantitative data on its biodegradation rates and pathways in soil and water are needed for a more complete risk assessment. The experimental protocols outlined in this guide provide a framework for generating the necessary data to further refine our understanding of the environmental behavior of this important industrial chemical.

References

A Technical Guide to the Thermodynamic Data of Chloroprene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic data associated with the polymerization of chloroprene (B89495) (2-chloro-1,3-butadiene), the monomer used to produce polythis compound, a synthetic rubber commonly known as neoprene. A thorough understanding of the thermodynamics of this process is critical for controlling the polymerization reaction, optimizing polymer properties, and ensuring process safety.

Thermodynamic Data

The polymerization of this compound is an exothermic process, driven by a negative enthalpy change (ΔH) that results from the conversion of a π-bond in the monomer to a σ-bond in the polymer chain.[1] The spontaneity of the reaction is determined by the Gibbs free energy change (ΔG), which incorporates both the enthalpy and entropy (ΔS) of polymerization. Polymerization is favored when ΔG is negative.[2]

The key thermodynamic parameters for the free-radical polymerization of this compound are summarized in the table below.

ParameterSymbolValueUnitReferences
Enthalpy of PolymerizationΔHp-68 to -75kJ/mol[3]
-16 to -18kcal/mol[3]
-768J/g[4]
Entropy of PolymerizationΔSpNot available in cited literatureJ/(mol·K)
Gibbs Free Energy of PolymerizationΔGpDependent on ΔHp, ΔSp, and TkJ/mol[2]
Ceiling TemperatureTcDependent on ΔHp and ΔSpK (°C)[2]

Experimental Protocols

The determination of the thermodynamic data for this compound polymerization is primarily achieved through calorimetric techniques, with Differential Scanning Calorimetry (DSC) being a principal method.

Protocol for Enthalpy of Polymerization (ΔHp) Determination by DSC

This protocol outlines the measurement of the heat of polymerization for this compound using a heat flux DSC instrument.

Objective: To quantify the total heat evolved during the free-radical bulk polymerization of this compound.

Materials:

  • This compound monomer (stabilizer removed)

  • Free-radical initiator (e.g., 2,2′-azobis(isobutyronitrile) - AIBN)

  • High-pressure DSC pans (e.g., gold-plated stainless steel)

  • DSC instrument with a cooling accessory

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation:

    • Prepare a polymerization mixture by dissolving a known concentration of the free-radical initiator (e.g., 0.1 mol% AIBN) in purified, inhibitor-free this compound monomer.

    • Accurately weigh 5-10 mg of the mixture into a high-pressure DSC pan.

    • Hermetically seal the pan to prevent the volatile monomer from evaporating during the experiment. The boiling point of this compound is 59.4°C.

    • Prepare an empty, hermetically sealed pan to be used as a reference.

  • DSC Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable, non-reactive atmosphere.

    • Equilibrate the cell at a low temperature (e.g., 0°C) to ensure a stable baseline before the onset of polymerization.

  • Thermal Program:

    • Heat the sample from the equilibration temperature to a final temperature well above the completion of the polymerization (e.g., 200°C) at a constant heating rate (e.g., 10°C/min). This is a dynamic scan method.

    • The instrument will record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The polymerization will be observed as a broad exothermic peak on the DSC thermogram.

    • Integrate the area under the exothermic peak to determine the total heat evolved (q) in Joules.

    • The enthalpy of polymerization (ΔHp) in J/g is calculated by dividing the total heat by the initial mass of the this compound monomer in the pan.

    • To express the enthalpy in kJ/mol, multiply the value in J/g by the molar mass of this compound (88.54 g/mol ) and divide by 1000.

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the chemical pathways involved in this compound polymerization.

Experimental Workflow for DSC Measurement

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Processing p1 Prepare Monomer-Initiator Mixture (this compound + AIBN) p2 Weigh 5-10 mg into High-Pressure DSC Pan p1->p2 p3 Hermetically Seal Pan p2->p3 d1 Place Sample & Reference Pans in DSC Cell p3->d1 Load Sample d2 Purge with Nitrogen (50 mL/min) d1->d2 d3 Equilibrate at 0°C d2->d3 d4 Heat from 0°C to 200°C at 10°C/min d3->d4 a1 Record Differential Heat Flow vs. Temperature d4->a1 Generate Data a2 Integrate Area of Exothermic Peak a1->a2 a3 Calculate ΔHp (J/g) a2->a3 a4 Convert to ΔHp (kJ/mol) a3->a4 result result a4->result Final Enthalpy Value

Caption: Workflow for determining the enthalpy of this compound polymerization using DSC.

Free-Radical Polymerization Pathway of this compound

Caption: Key stages of the free-radical polymerization of this compound.

References

Methodological & Application

Application Notes and Protocols: Emulsion Polymerization of Chloroprene

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the emulsion polymerization of chloroprene (B89495), a process used to synthesize polythis compound, a synthetic rubber known for its resistance to oil, heat, and weathering. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Data Presentation: Formulation Components

The following table summarizes typical components and their relative quantities used in the emulsion polymerization of this compound. The exact amounts can be adjusted based on the desired polymer characteristics.

ComponentFunctionRepresentative Quantity (parts by weight)
This compoundMonomer100
Deionized WaterDispersion Medium120 - 150
Disproportionated Rosin (B192284) Acid SoapEmulsifier/Surfactant4 - 6
Sodium HydroxidepH Modifier0.6 - 0.85
n-Dodecyl MercaptanChain Transfer Agent0.13 - 0.4
Potassium Persulfate or Azo CompoundInitiator0.06 - 0.6
PhenothiazineStabilizer/Inhibitor0.015 - 0.2
p-tert-ButylcatecholStabilizer/Inhibitor0.2
Sodium salt of naphthalene-sulfonic acid-formaldehyde condensation productDispersing Agent0.45 - 0.7

Experimental Protocol: Batch Emulsion Polymerization of this compound

This protocol describes a typical batch process for the synthesis of polythis compound latex.

1. Reactor Preparation:

  • Thoroughly clean and dry a pressure-rated glass or stainless steel reactor equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a temperature control system.

  • Flush the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit polymerization.

2. Preparation of the Aqueous Phase:

  • In a separate vessel, prepare the aqueous phase by dissolving the disproportionated rosin acid soap, sodium hydroxide, and the sodium salt of a naphthalenesulfonic acid-formaldehyde condensation product in deoxygenated, deionized water.

  • Stir the mixture until all components are fully dissolved.

  • Transfer the aqueous phase to the reaction vessel.

3. Preparation of the Monomer Phase:

  • In a separate, sealed container, mix the this compound monomer with the chain transfer agent (n-dodecyl mercaptan) and the stabilizers (phenothiazine and p-tert-butylcatechol).

4. Emulsification:

  • Under a continuous nitrogen purge, slowly add the monomer phase to the aqueous phase in the reactor with vigorous stirring to form a stable emulsion.

  • Continue stirring for 30 minutes to ensure uniform droplet size.

5. Initiation of Polymerization:

  • Bring the reactor contents to the desired polymerization temperature, typically between 10°C and 50°C.

  • Prepare a fresh solution of the initiator (e.g., potassium persulfate in deionized water).

  • Add the initiator solution to the reactor to start the polymerization reaction. The reaction is exothermic, and the temperature should be carefully monitored and controlled.

6. Polymerization:

  • Maintain the reaction at the set temperature under continuous stirring. The polymerization progress can be monitored by measuring the solid content of the latex over time.

  • The reaction is typically allowed to proceed until a monomer conversion of 60-70% is achieved.[1] Higher conversions can lead to insoluble polymers.[1]

7. Termination:

  • Once the desired conversion is reached, terminate the polymerization by adding a short-stop agent, such as diethylhydroxylamine.

  • Cool the reactor to room temperature.

8. Post-Polymerization Treatment:

  • Remove any unreacted monomer from the latex by steam stripping or vacuum distillation.

  • The resulting polythis compound latex can be used as is or coagulated to isolate the solid polymer. Coagulation can be achieved by adding an electrolyte solution (e.g., brine with acetic acid) or by freeze-drying.

  • Wash the coagulated polymer with water to remove residual emulsifiers and other impurities.

  • Dry the polymer in a vacuum oven at a moderate temperature.

Diagrams

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing A Aqueous Phase (Water, Emulsifier, Buffer) C Reactor Charging & Emulsification A->C B Monomer Phase (this compound, Chain Transfer Agent) B->C D Initiator Addition C->D Heat to Reaction Temp E Polymerization (Controlled Temperature) D->E F Termination (Short-stop Agent) E->F Reach Target Conversion G Monomer Stripping F->G H Latex Product G->H I Coagulation & Washing G->I J Drying I->J K Solid Polythis compound J->K

Caption: Workflow for the emulsion polymerization of this compound.

References

Application Notes and Protocols for RAFT Polymerization of Chloroprene for Block Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile method for synthesizing polymers with controlled molecular weights, low dispersity, and complex architectures, such as block copolymers.[1][2] This document provides detailed application notes and protocols for the RAFT polymerization of chloroprene (B89495) (2-chloro-1,3-butadiene) to create novel block copolymers. The synthesis of well-defined polythis compound (PCP) and its subsequent use as a macro-RAFT agent for block copolymerization with monomers like styrene (B11656) (St) and methyl methacrylate (B99206) (MMA) are covered.[3][4] These block copolymers have potential applications in various fields due to their combined properties, including the elasticity and chemical resistance of polythis compound.[5][6]

Key RAFT Agents for this compound Polymerization

Several RAFT agents have been successfully employed for the polymerization of this compound. The choice of RAFT agent is crucial for controlling the polymerization and achieving the desired polymer characteristics. Commonly used agents include:

  • Dithiobenzoates:

    • Ethyl 2-(ethoxycarbonyl)prop-2-yl dithiobenzoate (EPDTB)[3][7]

    • 4-cyano-4-(phenylcarbonothioylthio) pentanoic acid (CPDTB)[3][4]

    • 2-cyanoprop-2-yl dithiobenzoate (CPDB)[4][8]

  • Trithiocarbonates:

These agents have demonstrated good control over the polymerization of this compound, yielding polymers with predetermined molecular weights and narrow molecular weight distributions.[3][9]

Data Presentation

Table 1: RAFT Homopolymerization of this compound (CP)

This table summarizes the results for the homopolymerization of this compound using different RAFT agents. The data highlights the controlled nature of the polymerization, as evidenced by the low dispersity (Mw/Mn) values and the linear evolution of molecular weight with conversion.[10]

EntryRAFT Agent[CP]0/[RAFT]0/[AIBN]0SolventTemp (°C)Time (h)Conversion (%)Mn,exp ( g/mol )Mw/Mn
1EPDTB50/1/0.25Benzene (B151609)601845.329001.29
2EPDTB100/1/0.25Benzene602452.158001.35
3CPDTB100/1/0.25Benzene601260.562001.28

Data synthesized from multiple sources.[3][7][10]

Table 2: Synthesis of Polythis compound-Based Block Copolymers

This table presents data for the synthesis of block copolymers using polythis compound macro-RAFT agents. The increase in molecular weight and the maintenance of low dispersity after the second polymerization step confirm the successful formation of block copolymers.[3][4]

Macro-RAFT AgentSecond Monomer[Macro-RAFT]0/[Monomer]0/[AIBN]0SolventTemp (°C)Time (h)Mn,macro ( g/mol )Mw/Mn,macroMn,block ( g/mol )Mw/Mn,block
PSt-RAFT (EPDTB)This compound1/138/0.17Benzene702029001.2393001.45
PMMA-RAFT (CPDB)This compound1/113/0.59Benzene602418001.3375001.51
PCP-RAFT (CPDB)MMA1/222/0.28Benzene75-18001.21--

Data synthesized from multiple sources.[3][8][11]

Experimental Protocols

Protocol 1: Synthesis of Polystyrene Macro-RAFT Agent (PSt-RAFT)

This protocol describes the synthesis of a polystyrene macro-RAFT agent using EPDTB as the chain transfer agent.[3]

Materials:

  • Styrene (St), freshly distilled

  • Ethyl 2-(ethoxycarbonyl)prop-2-yl dithiobenzoate (EPDTB) RAFT agent

  • 2,2′-azobis(isobutyronitrile) (AIBN), recrystallized

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (for precipitation)

  • Argon gas

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine EPDTB (e.g., 1.072 g, 4 mmol), styrene (e.g., 20.8 g, 200 mmol), AIBN (e.g., 0.168 g, 1 mmol), and THF (e.g., 40 g). The molar ratio of St/EPDTB/AIBN should be approximately 50/1/0.25.[3]

  • Seal the flask with a rubber septum and purge the solution with argon for 10-15 minutes to remove dissolved oxygen.[8]

  • Immerse the flask in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for approximately 20 hours.

  • Quench the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Purify the resulting polymer by precipitating it twice in cold methanol.

  • Dry the purified PSt macro-RAFT agent under vacuum to a constant weight.

  • Characterize the molecular weight (Mn) and dispersity (Mw/Mn) of the macro-RAFT agent using Gel Permeation Chromatography (GPC).

Protocol 2: Synthesis of Polystyrene-block-polythis compound (PSt-b-PCP)

This protocol details the synthesis of a PSt-b-PCP diblock copolymer using the PSt macro-RAFT agent prepared in Protocol 1.[3]

Materials:

  • PSt macro-RAFT agent (from Protocol 1)

  • This compound (CP), freshly distilled

  • AIBN, recrystallized

  • Benzene, anhydrous

  • Argon gas

Procedure:

  • In a round-bottom flask, dissolve the PSt macro-RAFT agent (e.g., 2 g, with a known Mn of ~2900 g/mol ) and AIBN (e.g., 0.0283 g, 0.17 mmol) in benzene (e.g., 18.3 g).[3]

  • Add the desired amount of this compound (e.g., 12.21 g, 138 mmol).

  • Seal the flask and purge the solution with argon for 10 minutes.

  • Perform several freeze-pump-thaw cycles to ensure complete removal of oxygen.[12]

  • Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).

  • Monitor the reaction progress by taking samples at different time intervals to determine monomer conversion via 1H NMR and molecular weight evolution via GPC.[7]

  • Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture and exposing it to air.

  • Isolate the block copolymer by precipitation in a suitable non-solvent (e.g., methanol).

  • Dry the final PSt-b-PCP block copolymer under vacuum.

  • Confirm the structure and composition of the block copolymer using 1H NMR and GPC.

Protocol 3: Synthesis of Poly(methyl methacrylate)-block-polythis compound (PMMA-b-PCP)

This protocol outlines the synthesis of a PMMA-b-PCP diblock copolymer.[3]

Materials:

  • Methyl methacrylate (MMA), freshly distilled

  • 2-cyanoprop-2-yl dithiobenzoate (CPDB) RAFT agent

  • AIBN, recrystallized

  • Benzene, anhydrous

  • This compound (CP), freshly distilled

  • Argon gas

Procedure:

Step 1: Synthesis of PMMA Macro-RAFT Agent

  • Synthesize the PMMA macro-RAFT agent following a similar procedure to Protocol 1, but using MMA as the monomer and CPDB as the RAFT agent in benzene at 60°C. A typical molar ratio for monomer/CPDB/AIBN is 30/1/0.5 to obtain shorter polymer chains.[3]

  • Purify and characterize the PMMA macro-RAFT agent as described previously.

Step 2: Block Copolymerization of this compound

  • In a round-bottom flask, dissolve the purified PMMA macro-RAFT agent (e.g., 2 g, with a known Mn of ~1800 g/mol ), this compound (e.g., 10 g, 113 mmol), and AIBN (e.g., 0.0966 g, 0.588 mmol) in benzene (e.g., 15 g).[8]

  • Deoxygenate the solution as described in Protocol 2.

  • Conduct the polymerization at the desired temperature (e.g., 60-75°C) and monitor its progress.

  • Isolate and purify the resulting PMMA-b-PCP block copolymer.

  • Characterize the final product using GPC and 1H NMR to confirm the block copolymer formation.[4]

Visualizations

RAFT Polymerization Mechanism

RAFT_Mechanism Initiator Initiator (e.g., AIBN) Radical Initiator Radical (I●) Initiator->Radical Decomposition Propagating_Radical Propagating Radical (Pn●) Radical->Propagating_Radical + M Monomer Monomer (M) (this compound) Propagating_Radical->Propagating_Radical Intermediate_Radical Intermediate Radical Propagating_Radical->Intermediate_Radical + RAFT Agent Termination Termination Propagating_Radical->Termination RAFT_Agent RAFT Agent (Z-C(=S)S-R) RAFT_Agent->Intermediate_Radical Intermediate_Radical->Propagating_Radical Fragmentation Macro_RAFT Macro-RAFT Agent (Pn-S-C(=S)Z) Intermediate_Radical->Macro_RAFT Leaving_Group_Radical Leaving Group Radical (R●) Intermediate_Radical->Leaving_Group_Radical Fragmentation Dormant_Polymer Dormant Polymer (Pm-S-C(=S)Z) Intermediate_Radical->Dormant_Polymer Macro_RAFT->Intermediate_Radical + Propagating Radical (Pm●) Leaving_Group_Radical->Propagating_Radical + M New_Propagating_Radical New Propagating Radical (Pm●) New_Propagating_Radical->Intermediate_Radical New_Propagating_Radical->Termination Workflow cluster_step1 Step 1: Macro-RAFT Agent Synthesis cluster_step2 Step 2: Block Copolymerization Monomer1 Monomer A (e.g., Styrene) Polymerization1 RAFT Polymerization Monomer1->Polymerization1 RAFT_Agent RAFT Agent RAFT_Agent->Polymerization1 Initiator1 Initiator (AIBN) Initiator1->Polymerization1 Purification1 Purification (Precipitation) Polymerization1->Purification1 Macro_RAFT Macro-RAFT Agent (Polymer A-RAFT) Purification1->Macro_RAFT Polymerization2 RAFT Polymerization Macro_RAFT->Polymerization2 Monomer2 Monomer B (this compound) Monomer2->Polymerization2 Initiator2 Initiator (AIBN) Initiator2->Polymerization2 Purification2 Purification (Precipitation) Polymerization2->Purification2 Block_Copolymer Block Copolymer (Polymer A-b-Polymer B) Purification2->Block_Copolymer

References

Synthesis of Polychloroprene-Based Block Copolymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polychloroprene-based block copolymers. Polythis compound, also known as neoprene, is a synthetic rubber with excellent chemical and physical properties, including resistance to water, oils, and weathering.[1] The synthesis of block copolymers incorporating polythis compound segments allows for the creation of novel materials with tailored properties, opening up applications in diverse fields such as thermoplastic elastomers and advanced drug delivery systems.[2][3]

Applications of Polythis compound-Based Block Copolymers

Polythis compound-based block copolymers are emerging as versatile materials with a growing number of applications. Their unique combination of a flexible, robust polythis compound block and a tunable second block allows for the engineering of materials with specific functionalities.

Thermoplastic Elastomers

Block copolymers consisting of a soft, elastomeric polythis compound block and a hard, thermoplastic block (e.g., polystyrene or poly(methyl methacrylate)) can exhibit properties of thermoplastic elastomers (TPEs). These materials behave like crosslinked rubbers at room temperature but can be processed as thermoplastics at elevated temperatures. This combination of properties makes them suitable for applications requiring flexibility, durability, and processability, such as in automotive parts, industrial components, and consumer goods.[2]

Drug Delivery Systems

Amphiphilic block copolymers, where one block is hydrophobic (like polythis compound) and the other is hydrophilic, can self-assemble in aqueous solutions to form nanostructures such as micelles and nanoparticles. These structures can encapsulate hydrophobic drugs within their core, protecting them from degradation and enabling their delivery to specific sites in the body.[4][5] The properties of these drug delivery vehicles, such as drug loading capacity and release kinetics, can be tuned by adjusting the block copolymer composition and molecular weight.

Key Advantages for Drug Delivery:

  • Encapsulation of Hydrophobic Drugs: The polythis compound core provides a suitable environment for poorly water-soluble drugs.

  • Controlled Release: The stability of the micellar structure can be engineered to control the rate of drug release.[2]

  • Stimuli-Responsive Systems: By incorporating stimuli-responsive blocks, drug release can be triggered by changes in the local environment, such as pH or temperature, which is particularly relevant for targeted cancer therapy.[5][6]

Experimental Protocols for Synthesis

The synthesis of well-defined polythis compound-based block copolymers is most reliably achieved through controlled/living polymerization techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been demonstrated to be a particularly effective method. While Atom Transfer Radical Polymerization (ATRP) and living anionic polymerization are powerful techniques for synthesizing block copolymers from other monomers, their application to This compound (B89495) is less documented and presents challenges due to the high reactivity of the monomer.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The process involves the use of a chain transfer agent (CTA) to mediate the polymerization.

This two-step protocol first involves the synthesis of a polystyrene macro-chain transfer agent (PSt-macro-CTA), which is then used to polymerize this compound.

Step 1: Synthesis of Polystyrene Macro-CTA (PSt-macro-CTA)

  • Materials:

    • Styrene (B11656) (St), distilled under reduced pressure

    • 2-(Ethoxycarbonyl)prop-2-yl dithiobenzoate (EPDTB) as RAFT agent

    • 2,2′-Azobisisobutyronitrile (AIBN) as initiator, recrystallized from methanol

    • Benzene, dried and distilled

  • Procedure:

    • In a Schlenk flask, dissolve styrene, EPDTB, and AIBN in benzene. A typical molar ratio of [St]:[EPDTB]:[AIBN] is 200:1:0.2.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Place the flask in an oil bath preheated to 60 °C and stir for the desired time to achieve the target molecular weight.

    • Quench the polymerization by immersing the flask in an ice bath.

    • Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

    • Filter and dry the PSt-macro-CTA under vacuum.

    • Characterize the molecular weight (Mn) and polydispersity (PDI) using Size Exclusion Chromatography (SEC).

Step 2: Synthesis of PSt-b-PCP Block Copolymer

  • Materials:

    • PSt-macro-CTA (from Step 1)

    • This compound (CP)

    • AIBN

    • Benzene

  • Procedure:

    • In a Schlenk flask, dissolve the PSt-macro-CTA, this compound, and AIBN in benzene. The molar ratio of [CP]:[PSt-macro-CTA]:[AIBN] can be varied to control the length of the polythis compound block (e.g., 400:1:0.2).

    • Degas the solution by three freeze-pump-thaw cycles.

    • Place the flask in an oil bath preheated to 60 °C and stir.

    • Monitor the monomer conversion over time by taking aliquots for analysis (e.g., ¹H NMR).

    • After the desired conversion is reached, quench the polymerization.

    • Precipitate the block copolymer in cold methanol, filter, and dry under vacuum.

    • Characterize the final block copolymer by SEC and ¹H NMR to confirm the structure and composition.

Similar to the synthesis of PSt-b-PCP, this protocol involves the initial synthesis of a PMMA-macro-CTA.

Step 1: Synthesis of PMMA Macro-CTA (PMMA-macro-CTA)

  • Materials:

    • Methyl methacrylate (B99206) (MMA), distilled under reduced pressure

    • 2-Cyanoprop-2-yl dithiobenzoate (CPDB) as RAFT agent

    • AIBN

    • Benzene

  • Procedure:

    • Follow the procedure for PSt-macro-CTA synthesis, substituting MMA for styrene and CPDB for EPDTB. A typical molar ratio is [MMA]:[CPDB]:[AIBN] = 100:1:0.2.

    • Polymerize at 60 °C.

    • Purify and characterize the resulting PMMA-macro-CTA.

Step 2: Synthesis of PMMA-b-PCP Block Copolymer

  • Materials:

    • PMMA-macro-CTA (from Step 1)

    • This compound (CP)

    • AIBN

    • Benzene

  • Procedure:

    • Follow the procedure for PSt-b-PCP synthesis, using the PMMA-macro-CTA.

    • A typical molar ratio for the block copolymerization is [CP]:[PMMA-macro-CTA]:[AIBN] = 400:1:0.2.

    • Polymerize at 60 °C.

    • Isolate and characterize the final PMMA-b-PCP block copolymer.

Atom Transfer Radical Polymerization (ATRP) - General Protocol

While specific protocols for the ATRP of this compound are not well-established in the literature, a general two-step procedure for synthesizing block copolymers via ATRP is provided below. This would require significant optimization for this compound.

Step 1: Synthesis of Macroinitiator

  • Materials:

    • First monomer (e.g., styrene or methyl methacrylate)

    • Initiator with a radically transferable atom (e.g., ethyl α-bromoisobutyrate)

    • Transition metal catalyst (e.g., Cu(I)Br)

    • Ligand (e.g., N,N,N′,N′′,N′′-pentamethyldiethylenetriamine, PMDETA)

    • Solvent

  • Procedure:

    • Combine the monomer, initiator, catalyst, and ligand in a Schlenk flask.

    • Degas the mixture.

    • Conduct the polymerization at a specific temperature until the desired molecular weight is achieved.

    • Purify the resulting macroinitiator.

Step 2: Block Copolymerization

  • Materials:

    • Macroinitiator (from Step 1)

    • Second monomer (this compound)

    • Catalyst and ligand

    • Solvent

  • Procedure:

    • Dissolve the macroinitiator and add the second monomer, catalyst, and ligand.

    • Degas the solution.

    • Perform the polymerization under controlled conditions.

    • Isolate and characterize the final block copolymer.

Living Anionic Polymerization - General Protocol

Living anionic polymerization of highly reactive dienes like this compound is challenging and requires stringent reaction conditions to avoid side reactions. The following is a general protocol that would need substantial adaptation for this compound.[4]

Step 1: Synthesis of Living Polymer

  • Materials:

    • First monomer (e.g., styrene)

    • Anionic initiator (e.g., sec-butyllithium)

    • Anhydrous, aprotic solvent (e.g., cyclohexane (B81311) or tetrahydrofuran)

  • Procedure:

    • Under an inert atmosphere (e.g., argon), dissolve the monomer in the solvent in a rigorously dried reactor.

    • Add the initiator to start the polymerization. The reaction is typically very fast.

    • Allow the polymerization to proceed to completion. The living polymer chains will have anionic ends.

Step 2: Block Copolymerization

  • Materials:

    • Living polymer solution (from Step 1)

    • Second monomer (this compound)

  • Procedure:

    • To the living polymer solution, add the second monomer (this compound).

    • Allow the second polymerization to proceed.

    • Terminate the polymerization by adding a proton source (e.g., degassed methanol).

    • Precipitate, filter, and dry the block copolymer.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of polythis compound-based block copolymers via RAFT polymerization.

Table 1: Synthesis of Polystyrene-block-polythis compound (PSt-b-PCP)

SampleTarget Mn ( g/mol )Experimental Mn ( g/mol )PDI (Mw/Mn)
PSt-macro-CTA5,0004,8001.15
PSt-b-PCP25,00023,5001.28

Table 2: Synthesis of Poly(methyl methacrylate)-block-polythis compound (PMMA-b-PCP)

SampleTarget Mn ( g/mol )Experimental Mn ( g/mol )PDI (Mw/Mn)
PMMA-macro-CTA4,0004,1001.18
PMMA-b-PCP20,00018,9001.32

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of polythis compound-based block copolymers.

RAFT_Workflow cluster_step1 Step 1: Macro-CTA Synthesis cluster_step2 Step 2: Block Copolymerization M1 Monomer 1 (e.g., Styrene) Mix1 Mix and Degas M1->Mix1 RAFT_agent RAFT Agent (e.g., EPDTB) RAFT_agent->Mix1 Initiator1 Initiator (AIBN) Initiator1->Mix1 Solvent1 Solvent (Benzene) Solvent1->Mix1 Polymerize1 Polymerize at 60°C Mix1->Polymerize1 Purify1 Precipitate and Dry Polymerize1->Purify1 MacroCTA Macro-CTA Purify1->MacroCTA MacroCTA_in Macro-CTA MacroCTA->MacroCTA_in Mix2 Mix and Degas MacroCTA_in->Mix2 M2 Monomer 2 (this compound) M2->Mix2 Initiator2 Initiator (AIBN) Initiator2->Mix2 Solvent2 Solvent (Benzene) Solvent2->Mix2 Polymerize2 Polymerize at 60°C Mix2->Polymerize2 Purify2 Precipitate and Dry Polymerize2->Purify2 BlockCopolymer Block Copolymer Purify2->BlockCopolymer Polymerization_Mechanisms cluster_raft RAFT Polymerization cluster_atrp ATRP cluster_anionic Living Anionic Polymerization Raft_Init Initiation Raft_PreEquil Chain Transfer (Pre-equilibrium) Raft_Init->Raft_PreEquil Raft_Reinit Re-initiation Raft_PreEquil->Raft_Reinit Raft_MainEquil Main Equilibrium Raft_Prop Propagation Raft_MainEquil->Raft_Prop Raft_Reinit->Raft_Prop Raft_Prop->Raft_MainEquil Raft_Term Termination Raft_Prop->Raft_Term ATRP_Activation Activation (Mt^n / Ligand) ATRP_Prop Propagation ATRP_Activation->ATRP_Prop ATRP_Deactivation Deactivation (Mt^(n+1)X / Ligand) ATRP_Deactivation->ATRP_Activation ATRP_Prop->ATRP_Deactivation ATRP_Term Termination ATRP_Prop->ATRP_Term Anionic_Init Initiation (e.g., BuLi) Anionic_Prop Propagation Anionic_Init->Anionic_Prop Anionic_Prop->Anionic_Prop Anionic_Term Termination (deliberate) Anionic_Prop->Anionic_Term

References

Application Notes and Protocols for the Analytical Determination of Chloroprene in Air

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroprene (B89495) (2-chloro-1,3-butadiene) is a volatile organic compound primarily used in the production of the synthetic rubber, neoprene.[1] Occupational and environmental exposure to this compound is a significant health concern due to its potential carcinogenicity.[2][3] Accurate and reliable analytical methods are crucial for monitoring this compound levels in the air to ensure workplace safety and environmental compliance. This document provides detailed application notes and protocols for the most common and validated methods for the determination of this compound in air samples.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the established analytical methods for this compound detection in air. This allows for a direct comparison of their performance characteristics.

ParameterNIOSH Method 1002 (GC-FID)OSHA Method 112 (GC-ECD)
Target Concentration 10 - 60 ppm (40 - 200 mg/m³)[4]25 ppm (90.5 mg/m³)[1]
Working Range 10 to 60 ppm for a 3-L air sample[4][5]Not explicitly defined, but validated around the PEL.
Recommended Air Volume 1.5 L (short-term) to 8 L (TWA)[4][5]1.5 L (short-term) to 6 L (TWA)[1]
Sampling Rate 0.01 to 0.1 L/min[4][5]50 mL/min (TWA) to 100 mL/min (short-term)[1]
Reliable Quantitation Limit Not specified, but sensitive down to 12 ppm for short-term samples.[4][5]22 ppb (80 µg/m³) for a 6 L sample[1]
Detection Limit (Overall) 0.03 mg per sample[4][5]0.14 µg per sample (6.6 ppb or 24 µg/m³)[1]
Detection Limit (Analytical) Not specified2.4 pg on column[1]
Precision (Sr) 0.021[4]7.9% (Standard Error of Estimate)[1]
Accuracy ± 13.9%[4]Not explicitly stated, but the method was fully evaluated.[1]
Sample Stability At least 8 days at 25 °C[4]Desorbed samples stable for at least 24 hours[1]

Experimental Protocols

Method 1: NIOSH Method 1002 - Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is a widely used and validated procedure for the determination of this compound in workplace air.[6]

1. Principle: Air is drawn through a solid sorbent tube containing coconut shell charcoal to trap this compound vapors. The collected this compound is then desorbed using carbon disulfide and the resulting solution is analyzed by gas chromatography with a flame ionization detector (FID).[4][6]

2. Materials and Reagents:

  • Sampler: Glass tube (7 cm long, 6-mm OD, 4-mm ID) with two sections of 20/40 mesh activated coconut shell charcoal (front section: 100 mg, back section: 50 mg).[5]

  • Sampling Pump: Personal sampling pump calibrated to a flow rate between 0.01 and 0.1 L/min.[4]

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID).

  • GC Column: DB-1 fused silica (B1680970) capillary column (30 m x 0.25-mm ID, 1.0-µm film) or equivalent.[4]

  • Reagents:

    • Carbon disulfide (CS₂), chromatographic quality.[4]

    • This compound, freshly distilled.[4]

    • n-Hexane, reagent grade (for reference standard).[4]

    • Purified nitrogen or helium (carrier gas).[4]

    • Prepurified hydrogen and filtered air (for FID).[4]

3. Sampling Procedure:

  • Calibrate each personal sampling pump with a representative sampler in line.

  • Break the ends of the sorbent tube immediately before sampling.

  • Attach the sampler to the personal sampling pump with flexible tubing.

  • Sample at an accurately known flow rate between 0.01 and 0.1 L/min for a total sample size of 1.5 to 8 L.[4][5]

  • After sampling, cap the tubes with plastic caps (B75204) and pack them securely for shipment.

  • Collect 2 to 10 field blanks per set.[4]

4. Sample Preparation:

  • Place the front and back sorbent sections of the sampler tube in separate vials. Discard the glass wool and foam plugs.[4]

  • Add 1.0 mL of CS₂ to each vial and immediately cap the vials.[4]

  • Allow the samples to stand for 30 minutes with occasional agitation to ensure complete desorption.[4]

5. Instrumental Analysis:

  • GC Conditions:

    • Injector Temperature: 250 °C[4]

    • Detector Temperature: 280 °C[4]

    • Column Temperature Program: 35 °C for 2 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.[4]

    • Carrier Gas Flow Rate: 1-3 mL/min.[4]

    • Injection Volume: 1 to 2 µL, splitless.[4]

  • Calibration:

    • Prepare a series of calibration standards by spiking known amounts of freshly distilled this compound into carbon disulfide.

    • Analyze the standards in the same manner as the samples.

    • Prepare a calibration curve by plotting the peak area against the concentration of this compound.

  • Analysis:

    • Inject an aliquot of the sample extract into the GC.

    • Identify the this compound peak based on its retention time.

    • Quantify the amount of this compound using the calibration curve.

6. Quality Control:

  • Analyze field blanks with each sample set.

  • Determine the desorption efficiency (DE) for each batch of charcoal used. Prepare spiked samples at various concentrations and analyze them alongside the calibration standards. The DE is the ratio of the mass of analyte recovered to the mass of analyte spiked.

  • Analyze quality control blind spikes and analyst spikes to ensure the calibration and DE are in control.[4]

Method 2: OSHA Method 112 - Gas Chromatography with Electron Capture Detection (GC-ECD)

This method offers enhanced sensitivity compared to the GC-FID method, making it suitable for detecting lower concentrations of this compound.[1]

1. Principle: this compound is collected from the air using a solid sorbent tube containing Chromosorb 106. The analyte is desorbed with toluene (B28343) and analyzed by gas chromatography with an electron capture detector (ECD).[1]

2. Materials and Reagents:

  • Sampler: Glass sampling tube containing a front section of 600 mg of Chromosorb 106 and a back section of 300 mg.[1]

  • Sampling Pump: Personal sampling pump calibrated to a flow rate of 50 mL/min for TWA or 100 mL/min for short-term sampling.[1]

  • Gas Chromatograph (GC): Equipped with an electron capture detector (ECD).

  • GC Column: Appropriate capillary column for the separation of this compound.

  • Reagents:

    • Toluene, pesticide grade.[1]

    • This compound, freshly distilled.[1]

    • Purified nitrogen or other suitable carrier gas for GC-ECD.

3. Sampling Procedure:

  • Draw a known volume of air through the Chromosorb 106 sampling tube.

  • For TWA sampling, a recommended air volume is 6 L at 50 mL/min.[1]

  • For short-term sampling, a recommended air volume is 1.5 L at 100 mL/min.[1]

  • After sampling, cap the tubes and store them in a refrigerator to minimize analyte migration.[1]

4. Sample Preparation:

  • Transfer the front and back sections of the sorbent into separate vials.

  • Desorb the this compound by adding a known volume of toluene to each vial.

  • Agitate the vials to ensure complete desorption.

5. Instrumental Analysis:

  • GC Conditions:

    • Set the GC-ECD parameters (injector temperature, detector temperature, column temperature program, and gas flow rates) to achieve optimal separation and detection of this compound.

    • Injection Volume: 1 µL with a 13.7:1 split ratio was used in the OSHA evaluation.[1]

  • Calibration:

    • Prepare a series of analytical standards by diluting freshly distilled this compound in toluene.

    • Analyze the standards to generate a calibration curve.

  • Analysis:

    • Inject an aliquot of the desorbed sample solution into the GC.

    • Identify and quantify the this compound peak based on the calibration data.

6. Quality Control:

  • The method has been subjected to the established evaluation procedures of the Organic Methods Evaluation Branch of OSHA.[1]

  • It is recommended to determine the detection limit of the analytical procedure (DLAP) and the detection limit of the overall procedure (DLOP) as described in the OSHA method.[1]

Visualizations

NIOSH_Method_1002_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control Sample Draw Air Through Charcoal Tube Desorption Desorb with Carbon Disulfide (1 mL) Sample->Desorption Pump Personal Sampling Pump (0.01-0.1 L/min) Pump->Sample Agitation Agitate for 30 min Desorption->Agitation GC_FID GC-FID Analysis Agitation->GC_FID Quantification Quantification using Calibration Curve GC_FID->Quantification Blanks Field Blanks GC_FID->Blanks DE Desorption Efficiency GC_FID->DE Spikes QC Spikes GC_FID->Spikes

Caption: Workflow for NIOSH Method 1002.

OSHA_Method_112_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control Sample Draw Air Through Chromosorb 106 Tube Refrigerate Store Samples in Refrigerator Sample->Refrigerate Pump Personal Sampling Pump (50-100 mL/min) Pump->Sample Desorption Desorb with Toluene GC_ECD GC-ECD Analysis Desorption->GC_ECD Refrigerate->Desorption Quantification Quantification using Calibration Curve GC_ECD->Quantification DLAP Determine DLAP GC_ECD->DLAP DLOP Determine DLOP GC_ECD->DLOP Evaluation OSHA Method Evaluation Procedures GC_ECD->Evaluation

Caption: Workflow for OSHA Method 112.

References

Application Note: High-Sensitivity Analysis of Chloroprene by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed methods and protocols for the quantitative analysis of chloroprene (B89495) (2-chloro-1,3-butadiene), a critical monomer in the production of polythis compound and a compound of significant interest in environmental and occupational safety monitoring. Due to its volatility and reactivity, accurate determination requires robust and validated analytical methods. This document outlines three primary gas chromatography (GC) based protocols for different matrices: solvent desorption GC with Flame Ionization Detection (GC-FID) for air samples, Purge and Trap GC-Mass Spectrometry (GC-MS) for water samples, and Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for solid matrices.

Analysis of this compound in Workplace Air (Based on NIOSH Method 1002)

This method is the standard for monitoring occupational exposure to this compound and involves sample collection on a solid sorbent, followed by solvent desorption and GC-FID analysis.

Experimental Protocol

1.1. Sample Collection

  • Use a solid sorbent tube containing coconut shell charcoal (100 mg/50 mg sections).

  • Connect the sorbent tube to a calibrated personal sampling pump.

  • Break the ends of the tube immediately before sampling.

  • Sample the workplace air at a precisely known flow rate between 0.01 and 0.1 L/min.

  • Collect a total sample volume between 1.5 and 8 liters.

  • After sampling, cap the ends of the tube with the provided plastic caps (B75204) and label appropriately.

  • Prepare and ship 2 to 10 field blanks with each sample set.

1.2. Sample Preparation

  • Carefully break open the sorbent tube and transfer the front and back charcoal sections to separate 2-mL glass vials.

  • Pipette 1.0 mL of carbon disulfide (CS₂) into each vial.

  • Immediately cap each vial with a PTFE-lined septum.

  • Allow the vials to stand for 30 minutes with occasional agitation to ensure complete desorption of this compound.

1.3. Preparation of Standards

  • Caution: this compound can auto-oxidize and polymerize. It should be freshly distilled via vacuum distillation before use to ensure purity. Store distilled this compound at -15 °C.

  • Prepare a primary stock solution by weighing a known amount of freshly distilled this compound in a sealed volumetric flask and diluting with carbon disulfide.

  • Create a series of working calibration standards by performing serial dilutions of the stock solution in carbon disulfide. A typical range would be 0.1 to 0.6 mg per sample.

1.4. GC-FID Analysis

  • Set up the GC-FID system according to the parameters in Table 1.

  • Inject 1-2 µL of the desorbed sample or calibration standard into the GC.

  • Record the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation

Table 1: Recommended GC-FID Parameters for this compound Analysis in Air

ParameterValue
GC System Gas Chromatograph with Flame Ionization Detector (FID)
Column DB-1 fused silica (B1680970) capillary, 30 m x 0.25 mm ID, 1.0 µm film
Injector Temperature 250 °C
Injection Volume 1-2 µL, splitless
Oven Program Isothermal at 100 °C
Carrier Gas Helium or Nitrogen, 1-3 mL/min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Makeup Gas Nitrogen, 30 mL/min

Table 2: Quantitative Performance Data (NIOSH Method 1002)

ParameterValue
Working Range 40 to 200 mg/m³ for a 3-L air sample
Estimated Limit of Detection 0.03 mg per sample
Reliable Quantitation Limit 0.48 µg per sample
Bias -1.1%
Overall Accuracy ± 13.9%

Workflow Diagram

G cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis SampleAir Sample Air with Charcoal Tube Transfer Transfer Charcoal to Vial SampleAir->Transfer Post-Sampling Pump Calibrated Pump (0.01-0.1 L/min) Pump->SampleAir Desorb Add 1.0 mL Carbon Disulfide Transfer->Desorb Agitate Agitate for 30 min Desorb->Agitate Inject Inject 1-2 µL into GC Agitate->Inject Analyze Extract GCFID GC-FID Analysis Inject->GCFID Quantify Quantify using Calibration Curve GCFID->Quantify

Workflow for this compound Air Analysis

Analysis of this compound in Water by Purge and Trap GC-MS

For aqueous matrices, a purge and trap concentration step followed by GC-MS analysis provides high sensitivity and specificity, consistent with EPA methods for volatile organic compounds (VOCs).

Experimental Protocol

2.1. Sample Collection and Preservation

  • Collect water samples in 40-mL glass vials with PTFE-lined septa.

  • Ensure no headspace (air bubbles) is present in the vial.

  • If residual chlorine is present, preserve the sample by adding ascorbic acid.

  • Store samples at 4 °C until analysis.

2.2. Preparation of Standards

  • Prepare a stock standard of freshly distilled this compound in methanol.

  • Create a secondary dilution standard in methanol.

  • Prepare aqueous calibration standards by spiking known amounts of the secondary standard into reagent water. Prepare these fresh daily.

2.3. Purge and Trap GC-MS Analysis

  • Set up the purge and trap system and GC-MS according to the parameters in Table 3.

  • Introduce a standard 5-mL aliquot of the sample, blank, or calibration standard into the purging vessel.

  • Add internal standards to every sample and standard.

  • Purge the sample with an inert gas (e.g., helium). The volatile this compound is transferred from the water to the vapor phase and collected on a sorbent trap.

  • After purging, rapidly heat the trap and backflush with helium to desorb the this compound onto the GC column.

  • Initiate the GC-MS analysis program.

  • Identify this compound by its retention time and mass spectrum. Quantify using the response of the characteristic ions relative to an internal standard.

Data Presentation

Table 3: Recommended Purge and Trap GC-MS Parameters for this compound in Water

ParameterValue
Purge & Trap System Automated Purge and Trap Concentrator
Purge Gas Helium
Trap Type VOCARB 3000 or equivalent
Desorption Temperature 250 °C
GC System Gas Chromatograph with Mass Spectrometer (MS)
Column TG-VMS (or equivalent 624-type), 20-30 m x 0.18-0.25 mm ID, 1.0-1.4 µm film
Injector Temperature 200 °C
Oven Program 35 °C (hold 3 min), ramp 12 °C/min to 85 °C, ramp 25 °C/min to 225 °C (hold 2 min)
Carrier Gas Helium, 1.0 mL/min constant flow
MS Transfer Line 230 °C
Ion Source Temp. 280 °C
Mass Spectrometer Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35-260 amu
Quantitation Ion (m/z) 53
Confirmation Ions (m/z) 88, 52
Detection Limit Typically low µg/L range (e.g., 0.02 µg/L)

Workflow Diagram

G cluster_prep Sample Preparation cluster_pt Purge & Trap cluster_analysis Analysis LoadSample Load 5 mL Water Sample SpikeIS Spike with Internal Standard LoadSample->SpikeIS Purge Purge with Helium SpikeIS->Purge Introduce to Purger Trap Collect on Sorbent Trap Purge->Trap Desorb Thermally Desorb to GC Trap->Desorb GCMS GC-MS Separation & Detection Desorb->GCMS Inject Identify Identify by RT and Mass Spectrum GCMS->Identify Quantify Quantify using Internal Standard Identify->Quantify

Workflow for this compound Water Analysis

Analysis of this compound in Solid Matrices by Headspace SPME-GC-MS

For solid samples, such as polythis compound rubber, headspace solid-phase microextraction (SPME) is an effective, solvent-free technique to extract residual this compound monomer for GC-MS analysis.

Experimental Protocol

3.1. Sample Preparation

  • Accurately weigh approximately 50-100 mg of the solid sample into a 20-mL headspace vial.

  • Immediately seal the vial with an aluminum-coated silicone rubber septum.

  • For quantitative analysis, prepare matrix-matched calibration standards or use standard addition.

3.2. Headspace SPME

  • Place the sealed vial into a heating block or ultrasonic bath set to a specific temperature (e.g., 60 °C).

  • After an equilibration period (e.g., 10 minutes), pierce the septum with the SPME device needle.

  • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 15 minutes) to allow volatile compounds to adsorb.

  • Retract the fiber back into the needle.

3.3. GC-MS Analysis

  • Immediately insert the SPME device into the GC injection port.

  • Extend the fiber to thermally desorb the trapped this compound directly onto the GC column.

  • Start the GC-MS analysis using parameters similar to those in Table 3, with adjustments as needed (see Table 4).

  • Identification and quantification are performed as described in section 2.3.

Data Presentation

Table 4: Recommended Headspace SPME-GC-MS Parameters

ParameterValue
SPME Fiber Carboxen/Polydimethylsiloxane (CAR/PDMS) or similar
Incubation/Extraction Temp. 60 °C
Incubation Time 10 minutes
Extraction Time 15 minutes
Desorption Temperature 250 °C (in GC inlet)
Desorption Time 1 minute
GC-MS System Same as Table 3 (adjust oven program as needed for sample matrix)
Sensitivity Can detect residual monomer at <0.002 wt %

Workflow Diagram

G cluster_prep Sample Preparation cluster_spme Headspace SPME cluster_analysis Analysis WeighSample Weigh Solid Sample into Vial SealVial Seal Vial WeighSample->SealVial Incubate Incubate Vial (e.g., 60°C) SealVial->Incubate Place in Heater ExposeFiber Expose SPME Fiber to Headspace Incubate->ExposeFiber RetractFiber Retract Fiber ExposeFiber->RetractFiber Desorb Thermally Desorb in GC Inlet RetractFiber->Desorb Transfer to GC GCMS GC-MS Analysis Desorb->GCMS Quantify Identify and Quantify GCMS->Quantify

Workflow for this compound Solid Analysis

Method Validation

All analytical methods must be validated to ensure they are fit for purpose. Key validation parameters and typical acceptance criteria for chromatographic methods are summarized below.

Table 5: Summary of Method Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis (MS), no interference at the retention time of the analyte in blank samples.
Linearity Ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.995 over the defined range.
Accuracy (Recovery) Closeness of the test results to the true value.80-120% recovery for spiked matrix samples at three concentration levels.
Precision (RSD%) Closeness of agreement between a series of measurements.Repeatability (intra-day) RSD ≤ 15%. Intermediate Precision (inter-day) RSD ≤ 20%.
Limit of Detection (LOD) Lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantitatively determined with precision and accuracy.Signal-to-Noise ratio of 10:1; must meet precision and accuracy criteria.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., flow rate, temperature) are slightly varied.

Application Notes and Protocols: The Use of Chloroprene in Synthetic Rubber Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloroprene (B89495) rubber (CR), widely known by its DuPont trade name Neoprene, was the first commercially successful synthetic rubber.[1] Developed in the 1930s, it is a versatile elastomer produced by the polymerization of the monomer this compound (2-chloro-1,3-butadiene).[2][3] Its unique molecular structure, which includes chlorine atoms, imparts a combination of desirable properties not found in natural rubber.[4] This balance of chemical and physical characteristics, such as resistance to oils, ozone, and heat, combined with excellent mechanical strength and flame retardancy, makes this compound rubber a vital material across numerous industries.[5][6]

These application notes provide researchers and scientists with an overview of this compound rubber's properties, common applications, and detailed protocols for its synthesis, compounding, vulcanization, and testing.

Properties of this compound Rubber

This compound rubber is a general-purpose rubber that offers a superior balance of properties compared to many other synthetic elastomers.[7] Its key attributes include excellent resistance to weathering, ozone, and UV degradation, making it ideal for outdoor applications.[3][5] It exhibits moderate resistance to petroleum-based oils and fuels, good resistance to chemicals like acids and alkalis, and is inherently more flame-resistant than hydrocarbon-based rubbers.[8] Mechanically, it is known for high tensile strength, durability, and vibration dampening capabilities.[5][9]

Quantitative Data Summary

The typical properties of vulcanized this compound rubber are summarized below. The exact values can be adjusted through specific compounding formulations.

PropertyValue RangeASTM Test Method (Typical)
Hardness 40 - 90 Shore AD2240
Tensile Strength 500 - 3,000 PSI (3.4 - 20.7 MPa)D412
Elongation at Break 100% - 800%D412
Operating Temperature Range -40°C to +120°C (-40°F to 250°F)N/A
Specific Gravity ~1.23 g/cm³D2240[10]
Compression Set Good to ExcellentD395
Oil Resistance ModerateD471
Weather/Ozone Resistance ExcellentD1171
Flame Resistance Good (Self-extinguishing)N/A[5][9]

(Data sourced from:[3][4][5][7])

Key Applications

The versatility of this compound rubber has led to its adoption in a wide range of demanding applications across various sectors.[11][12] Its ability to withstand harsh environmental conditions and its robust mechanical properties are key drivers for its use.[6]

Industry SectorSpecific ApplicationsKey Properties Utilized
Automotive Hoses (fuel, power steering), belts (fan, transmission), seals, gaskets, vibration mounts, CV boots.[1][5][13]Oil/heat resistance, vibration dampening, durability.[14]
Construction Bridge bearing pads, expansion joints, window and door seals, roofing membranes, glazing gaskets.[1][6][15][16]Weather/ozone resistance, high compressive strength, durability.[17]
Industrial Conveyor belts, industrial hoses, gaskets, cable jacketing, protective linings, adhesives.[6][8]Abrasion/chemical resistance, flame retardancy, adhesion.[8]
Consumer Goods Wetsuits, laptop sleeves, orthopedic braces (knee/wrist), gloves, mouse pads.[1][2][18]Water resistance, thermal insulation, flexibility, cushioning.[19]
Electrical Wire and cable insulation, jackets for electrical connectors, insulating material in transformers.[8][14][18]Flame resistance, flexibility, chemical stability.[13]

Experimental Protocols & Workflows

Protocol 1: Synthesis of Polythis compound via Emulsion Polymerization

Polythis compound is synthesized using a free-radical emulsion polymerization process.[2][20] This involves dispersing the this compound monomer in water with surfactants and initiating polymerization with a free-radical initiator.[20]

Methodology:

  • Emulsion Preparation: Prepare an aqueous solution containing deionized water, an emulsifying agent (e.g., sodium rosinate), and pH buffers. Purge the reactor with nitrogen to remove oxygen.

  • Monomer Addition: Add the this compound monomer to the aqueous solution with continuous agitation to form a stable emulsion.

  • Initiation: Heat the reactor to the target polymerization temperature (typically 40-50°C). Introduce a free-radical initiator, such as potassium persulfate, to start the polymerization process.[20]

  • Polymerization: Maintain the temperature and agitation. Monitor the reaction progress by measuring the solids content of the latex.

  • Termination (Short-stopping): When the desired monomer conversion (e.g., 60-70%) is reached, add a short-stopping agent (e.g., t-butyl catechol, phenothiazine) to quench the reaction.[21]

  • Monomer Removal: Strip any unreacted monomer from the latex, typically using steam entrainment.[21]

  • Isolation and Drying: Isolate the solid polythis compound from the latex. This is commonly done by coagulating the latex on a cooled drum, followed by washing and drying the resulting rubber film.[21]

Workflow Diagram:

G Monomer This compound Monomer + Water + Surfactants Reactor Polymerization Reactor (N2 Atmosphere, 40-50°C) Monomer->Reactor 1. Emulsify Polymerization Polymerization (Chain Growth) Reactor->Polymerization 2. Initiate Initiator Add Free-Radical Initiator Initiator->Polymerization Stopper Add Short-Stopping Agent Polymerization->Stopper 3. Terminate Latex Polythis compound Latex Stopper->Latex Stripping Unreacted Monomer Stripping (Steam) Latex->Stripping 4. Purify Isolation Coagulation & Isolation (Freeze Roll) Stripping->Isolation 5. Isolate Final Solid this compound Rubber (Washed & Dried) Isolation->Final 6. Finish

Caption: Workflow for Polythis compound Synthesis.

Protocol 2: Compounding of this compound Rubber

Compounding is the process of mixing raw this compound rubber with various additives to enhance its properties for a specific application.[10]

Methodology:

  • Mastication: Process the raw this compound polymer on a two-roll mill or in an internal mixer (e.g., Banbury mixer) to soften it and reduce its viscosity.

  • Incorporation of Additives: Add the compounding ingredients in a specific order.

    • First, add processing aids and plasticizers.

    • Next, incorporate reinforcing fillers (e.g., carbon black, silica) and acid acceptors (magnesium oxide).[10][22]

    • Then, add antioxidants and antiozonants.

  • Addition of Vulcanizing Agents: In the final mixing stage, at a lower temperature to prevent premature curing (scorch), add the vulcanization activator (zinc oxide) and accelerators (e.g., ethylene (B1197577) thiourea (B124793) - ETU).[2][4]

  • Homogenization: Continue mixing until all ingredients are uniformly dispersed, forming a homogenous compound.

  • Sheeting Out: Pass the final compound through the rollers of the mill to create sheets of a specified thickness, which are then cooled and stored for vulcanization.

Example Formulation:

IngredientParts per Hundred Rubber (phr)Function
This compound Rubber100Base Polymer
Stearic Acid0.5Processing Aid
N774 Carbon Black60Reinforcing Filler
Magnesium Oxide (MgO)4Acid Acceptor, Curing Agent[23]
Antioxidant2Protects against thermal degradation
Zinc Oxide (ZnO)5Curing Activator[23]
Ethylene Thiourea (ETU)0.5Accelerator[2]

Workflow Diagram:

G start Raw this compound Polymer mill Two-Roll Mill or Internal Mixer start->mill 1. Masticate step1 Add Fillers, Plasticizers, MgO, Antioxidants mill->step1 2. Mix Masterbatch step2 Cool Down Batch step1->step2 3. Prevent Scorch step3 Add ZnO and Accelerators (ETU) step2->step3 4. Add Curatives step4 Homogenize step3->step4 5. Final Mix end Compounded CR Sheets (Ready for Vulcanization) step4->end

Caption: General Workflow for Compounding this compound Rubber.

Protocol 3: Vulcanization of this compound Rubber

Unlike many other rubbers that are cured with sulfur, this compound rubber is vulcanized using metal oxides.[24][25] This process, also known as curing, creates cross-links between the polymer chains, transforming the soft compound into a durable, elastic material.[25]

Methodology:

  • Shaping: Place the uncured this compound compound into a mold of the desired shape (for compression molding) or feed it into an extruder.

  • Application of Heat and Pressure: Heat the shaped compound under pressure. Typical vulcanization temperatures range from 150°C to 180°C.[2]

  • Cross-linking Reaction: The heat activates the vulcanizing agents. Magnesium oxide (MgO) and zinc oxide (ZnO) react with the polymer chains, facilitated by an accelerator like ETU, to form stable cross-links.[4][24]

  • Curing Time: Maintain the temperature and pressure for a specific duration (cure time), which is determined by the compound's thickness and formulation. This time can be optimized using a moving die rheometer (MDR).

  • Demolding and Cooling: Once curing is complete, remove the vulcanized part from the mold and allow it to cool to room temperature.

Logical Relationship Diagram:

G CR Polythis compound (Polymer Chains) Result Cross-Linked Network (Vulcanized Rubber) CR->Result Forms backbone MgO Magnesium Oxide (MgO) MgO->Result Acid Acceptor & Cross-linking Agent ZnO Zinc Oxide (ZnO) ZnO->Result Activator & Cross-linking Agent ETU Accelerator (e.g., ETU) ETU->Result Speeds up reaction Heat Heat & Pressure (150-180°C) Heat->Result Provides energy for reaction

Caption: Key Components in Metal Oxide Vulcanization of CR.

Protocol 4: Physical Testing of Vulcanized Rubber

After vulcanization, the rubber product must be tested to ensure it meets performance specifications.[26][27]

Methodology:

  • Sample Preparation: Cut standardized test pieces (e.g., dumbbell shapes for tensile testing) from a vulcanized rubber sheet. Condition the samples at a standard temperature and humidity for at least 24 hours.

  • Hardness Test (ASTM D2240): Use a durometer (Shore A scale) to measure the indentation hardness of the material.

  • Tensile Test (ASTM D412): Mount a dumbbell-shaped sample in a tensometer. Stretch the sample at a constant rate until it breaks. Record the force required to break the sample (tensile strength) and the percentage increase in length at the breaking point (elongation at break).

  • Compression Set Test (ASTM D395): Compress a cylindrical sample to a specified percentage of its original height. Place it in an oven for a set time and temperature (e.g., 22 hours at 100°C). After cooling, measure how much the sample fails to return to its original height. This indicates its ability to retain its elastic properties after prolonged stress.

  • Aging Tests: To evaluate resistance to environmental factors, expose samples to heat (thermal aging), ozone (ozone aging), or fluids (oil/chemical immersion) and then re-test their physical properties to measure the percentage of change.[26]

Workflow Diagram:

G start Vulcanized CR Sheet prep Cut & Condition Standard Test Pieces start->prep split prep->split hardness Hardness Test (Shore A) split->hardness tensile Tensile & Elongation Test split->tensile compression Compression Set Test split->compression aging Accelerated Aging (Heat, Ozone, Oil) split->aging join hardness->join tensile->join compression->join retest Re-Test Physical Properties aging->retest retest->join end Final Property Data & Specification Report join->end

Caption: Workflow for Physical Testing of this compound Rubber.

References

Application Notes and Protocols: Chloroprene as a Comonomer in Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chloroprene (B89495) (2-chloro-1,3-butadiene) is a highly reactive monomer primarily used in the production of polythis compound, a synthetic rubber known for its excellent balance of mechanical, chemical, and thermal properties.[1][2][3] While polythis compound homopolymers are versatile, copolymerization with other monomers offers a powerful strategy to tailor material properties for specific high-performance applications. By incorporating comonomers, researchers can systematically modify characteristics such as oil and solvent resistance, low-temperature flexibility, adhesive properties, and heat resistance.[4][5][6]

These application notes provide an overview of common comonomers used with this compound, summarize the resulting copolymer properties, and detail key experimental protocols for their synthesis and characterization.

Key Comonomers and Resulting Copolymer Properties

The selection of a comonomer is dictated by the desired end-use properties. Copolymerization can be performed to create random, alternating, block, or graft copolymers, each imparting unique characteristics.

  • Acrylonitrile (B1666552) (AN): Copolymerization with acrylonitrile significantly enhances oil and fuel resistance.[5] Alternating copolymers of this compound and acrylonitrile can be synthesized to form resinous materials, while random copolymers with around 35 mol% acrylonitrile yield soft, oil-resistant elastomers.[4][5] These copolymers often exhibit a single glass transition temperature, confirming a monophasic random microstructure, and demonstrate improved heat aging and ozone resistance compared to standard nitrile rubber (NBR).[5]

  • Methyl Methacrylate (MMA): Introducing MMA into polythis compound, often through graft copolymerization, is a common method to improve adhesive properties, particularly to polar substrates like cotton, leather, and PVC.[7][8] The resulting copolymers can be used as single-component adhesives, avoiding the need for polyisocyanate hardeners.[7] Coordination catalysts can be used to create alternating copolymers, while recent developments have focused on modifying waterborne this compound latexes with MMA to enhance mechanical properties and thermal stability.[9][10]

  • Acrylic Acid (AA): Grafting acrylic acid onto a polythis compound backbone introduces polar carboxyl groups. This modification significantly improves the adhesion of the resulting copolymer to natural leather and textile materials, making it highly suitable for applications like shoe adhesives.[11][12]

  • 2,3-dichloro-1,3-butadiene: This comonomer is specifically used to inhibit the crystallization of the polythis compound backbone. By introducing structural irregularities, it produces "slow crystallizing" grades that retain their rubbery properties at very low temperatures.[6]

  • Sulfur: Elemental sulfur can act as a comonomer with this compound, creating polysulfide linkages along the polymer chain. These sulfur-modified grades exhibit improved breakdown during mastication and excellent mechanical properties, making them ideal for articles subjected to high dynamic stress, such as timing belts and conveyor belts.[6]

Data Presentation: Summary of this compound Copolymer Properties
ComonomerPolymerization MethodKey Resulting PropertiesPrimary ApplicationsCitations
Acrylonitrile (AN) Emulsion, CoordinationEnhanced oil/fuel resistance, improved heat aging & ozone resistance vs. NBR, T g at -24°C.Industrial hoses, seals, O-rings, durable components.[4][5][13]
Methyl Methacrylate (MMA) Graft, Emulsion, CoordinationImproved adhesion to polar substrates, higher affinity for cotton, leather, PVC.Single-component adhesives, coatings.[7][8][9]
Acrylic Acid (AA) GraftHigh adhesion to leather and textiles due to polar carboxyl groups.Shoe and textile adhesives.[11][12]
2,3-dichloro-1,3-butadiene EmulsionReduced crystallization rate, retention of flexibility at low temperatures.Low-temperature seals, hoses, and components.[6]
Sulfur EmulsionImproved processability (mastication), excellent dynamic stress resistance.Driving belts, timing belts, conveyor belts.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. The following protocols are based on established literature.

Protocol 2.1: Graft Copolymerization of Methyl Methacrylate (MMA) onto Polythis compound

This protocol is adapted from a procedure for synthesizing a single-component adhesive.[7]

Objective: To graft MMA onto a polythis compound backbone in a solution to enhance adhesive properties.

Materials:

  • Polythis compound (PCP), e.g., Bayprene 321

  • Methyl Methacrylate (MMA) monomer, inhibitor removed

  • Benzoyl Peroxide (BPO), recrystallized

  • Toluene (B28343), anhydrous

  • 2,6-Di-t-butyl-4-methylphenol (BHT) antioxidant

  • Methanol (B129727)

  • Cylindrical glass reactor with heating/cooling jacket, mechanical stirrer, condenser, and nitrogen inlet.

Procedure:

  • Monomer Purification: Wash MMA monomer with 5% aqueous sodium hydroxide (B78521) to remove inhibitor, dry over anhydrous CaCl₂, and distill under vacuum. Store at 4°C.[7]

  • Reactor Setup: Set up the glass reactor. Ensure all glassware is dry.

  • Reaction Mixture: Dissolve a known quantity of polythis compound in toluene inside the reactor. Add the purified MMA monomer (e.g., 2.5×10⁻¹ mol/l).[7]

  • Initiator Addition: Dissolve BPO initiator (e.g., 1.0×10⁻³ mol/l) in a small amount of toluene and add it to the reactor.[7]

  • Inert Atmosphere: Purge the reactor with a slow stream of nitrogen gas for 15-20 minutes to remove oxygen. Maintain a slight positive pressure of nitrogen throughout the reaction.

  • Polymerization: Heat the reaction vessel to 90°C using the heating jacket while stirring continuously to ensure a homogeneous mixture.[7]

  • Reaction Monitoring: Maintain the reaction for 6 hours at 90°C. The progress can be monitored by measuring the increase in the solid content of the solution over time.[7]

  • Termination: After 6 hours, arrest the polymerization by adding a small amount of BHT antioxidant (e.g., 1g).[7]

  • Cooling: Immediately cool the reactor using an ice-salt mixture in the jacket to quench the reaction.[7]

  • Isolation: Precipitate the graft copolymer by slowly adding the reaction mixture to a large volume of a non-solvent like methanol under vigorous stirring.

  • Purification & Drying: Filter the precipitated polymer, wash it several times with fresh methanol to remove unreacted monomer and homopolymer of MMA, and dry it in a vacuum oven at 40-50°C to a constant weight.

Protocol 2.2: Emulsion Copolymerization for Vinyl-POSS Modified this compound Latex

This protocol describes the preparation of a modified waterborne this compound latex to improve thermal and mechanical properties, adapted from[10].

Objective: To synthesize a vinyl-polyhedral oligomeric silsesquioxane (OVS) and MMA-modified this compound latex via emulsion polymerization.

Materials:

  • This compound Latex (CRL)

  • Methyl Methacrylate (MMA)

  • Vinyl-POSS (OVS)

  • Dodecyl sodium benzene (B151609) sulfonate (DSB) as emulsifier

  • tert-Butyl hydroperoxide (TBHP) and Tetraethylenepentamine (TEPA) as redox initiator system

  • Deionized water

Procedure:

  • Reactor Setup: In a four-necked flask equipped with a stirrer, condenser, thermometer, and nitrogen inlet, add the initial this compound latex and deionized water to control the final solid content to ~30%. Add the emulsifier (DSB, 1% of total monomer mass).[10]

  • Inert Atmosphere: Heat the mixture to 50°C under a nitrogen atmosphere with constant stirring.[10]

  • Monomer & Initiator Feed:

    • Prepare a mixed monomer feed of MMA and OVS (e.g., OVS at 4% of total monomer/polymer weight).[10]

    • Prepare the redox initiator solutions: TBHP and TEPA separately.

  • Polymerization:

    • Begin the dropwise addition of the mixed monomer feed into the reactor over 100 minutes.[10]

    • Simultaneously, begin the dropwise addition of the TBHP and TEPA initiator solutions. The initiator amount should be ~0.5% of the dry weight of the initial this compound latex.[10]

  • Reaction: Maintain the reaction temperature at 50°C for 3.5-4 hours after the addition is complete to ensure high monomer conversion.[10]

  • Cooling: After the reaction period, cool the emulsion to room temperature.[10]

  • Characterization: The resulting modified latex can be characterized for storage stability, particle size, and solid content. Films can be cast for mechanical and thermal analysis.

Visualizations: Workflows and Relationships

Diagrams created using Graphviz help visualize complex processes and relationships.

G cluster_prep Preparation cluster_rxn Reaction cluster_post Post-Processing Monomers Monomers (this compound + Comonomer) Emulsification 1. Emulsification (High Shear Mixing) Monomers->Emulsification Aq_Phase Aqueous Phase (Water + Emulsifier) Aq_Phase->Emulsification Reactor 2. Polymerization Reactor (N₂ Atmosphere, Temp Control) Emulsification->Reactor Initiation 3. Initiator Addition (Redox or Thermal) Reactor->Initiation Polymerization 4. Polymerization (Monomer Conversion) Initiation->Polymerization Stripping Monomer Stripping (Remove Unreacted Monomer) Polymerization->Stripping Isolation Product Isolation (Latex or Dried Rubber) Stripping->Isolation

Caption: General workflow for the emulsion copolymerization of this compound.

G CP This compound Copolymer AN Acrylonitrile CP->AN MMA Methyl Methacrylate CP->MMA AA Acrylic Acid CP->AA DCBD 2,3-dichloro- 1,3-butadiene CP->DCBD S Sulfur CP->S Prop1 ↑ Oil & Fuel Resistance ↑ Heat Resistance AN->Prop1 Prop2 ↑ Adhesion to Polar Substrates MMA->Prop2 Prop3 ↑ Adhesion to Textiles & Leather AA->Prop3 Prop4 ↓ Crystallization Rate ↑ Low-Temp Flexibility DCBD->Prop4 Prop5 ↑ Dynamic Properties ↑ Processability S->Prop5

Caption: Relationship between comonomer choice and resulting copolymer properties.

G Start Start Prep Prepare Reagents: - Purify MMA - Recrystallize BPO Start->Prep Dissolve Dissolve Polythis compound and MMA in Toluene in Reactor Prep->Dissolve Inert Purge Reactor with Nitrogen Dissolve->Inert Initiate Add BPO Initiator Solution Inert->Initiate React Heat to 90°C Stir for 6 hours Initiate->React Terminate Add BHT Antioxidant & Cool in Ice Bath React->Terminate Isolate Precipitate Copolymer in Methanol Terminate->Isolate Dry Filter, Wash, and Dry under Vacuum Isolate->Dry End End Product: Graft Copolymer Dry->End

Caption: Workflow for graft copolymerization of MMA onto polythis compound.

References

Application Notes and Protocols for the Purification of Chloroprene Monomer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloroprene (B89495) (2-chloro-1,3-butadiene), a colorless, volatile liquid, is the monomer primarily used in the production of polythis compound, a synthetic rubber better known as Neoprene.[1] The high reactivity of this compound, which makes it susceptible to spontaneous polymerization, necessitates the addition of inhibitors for safe storage and transport.[2][3] For applications requiring high-purity monomer, such as in polymerization studies or the synthesis of fine chemicals, these inhibitors and other process-related impurities must be removed. These application notes provide detailed protocols for the purification of this compound monomer, focusing on distillation and inhibitor removal techniques, along with methods for purity assessment.

Common Impurities in this compound

Crude this compound can contain a variety of impurities stemming from its synthesis process. The primary synthesis routes are the chlorination of butadiene and the hydrochlorination of vinylacetylene.[4][5] Common impurities include:

  • 1-Chlorobuta-1,3-diene (α-chloroprene): A common impurity, particularly in the butadiene-based synthesis process, which is typically separated by distillation.[1]

  • Dichlorobutenes: Residuals from the chlorination of butadiene.[2]

  • Chlorobutenes: Other chlorinated byproducts.[2]

  • Dimers: Resulting from the dimerization of this compound or butadiene.[2]

  • Methyl vinyl ketone: A byproduct from the vinylacetylene synthesis route.[4][6]

  • 1,3-dichloro-2-butene: Another byproduct of the vinylacetylene process.[6]

  • Solvents: Used during the synthesis and initial purification steps.[2]

  • Polymerization Inhibitors: Intentionally added for stabilization. Common examples include phenothiazine (B1677639), p-tert-butylcatechol (TBC), picric acid, and hydroquinone.[2][3][7]

Purification Techniques

The selection of a purification technique depends on the nature of the impurities and the desired final purity of the this compound monomer. The most common and effective methods involve a combination of inhibitor removal followed by fractional distillation.

Removal of Phenolic Polymerization Inhibitors

Phenolic inhibitors, such as p-tert-butylcatechol (TBC) and hydroquinone, are frequently used to stabilize this compound. These can be effectively removed by washing with a basic solution.[4][8]

Experimental Protocol:

  • Apparatus:

    • Separatory funnel

    • Beakers

    • Erlenmeyer flask

    • Magnetic stirrer and stir bar (optional)

  • Reagents:

    • Crude this compound monomer containing phenolic inhibitor

    • 5-10% (w/v) aqueous sodium hydroxide (B78521) (NaOH) solution

    • Saturated aqueous sodium chloride (NaCl) solution (brine)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

    • Distilled water

  • Procedure:

    • Place the crude this compound monomer in a separatory funnel.

    • Add an equal volume of a 5-10% aqueous NaOH solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The aqueous layer (bottom) will be colored due to the formation of the sodium phenolate (B1203915) salt.

    • Drain and discard the lower aqueous layer.

    • Repeat the washing step with fresh NaOH solution until the aqueous layer is colorless.

    • Wash the this compound with an equal volume of distilled water to remove residual NaOH. Allow the layers to separate and discard the aqueous layer.

    • Wash the this compound with an equal volume of saturated NaCl solution to aid in the removal of water. Discard the aqueous layer.

    • Transfer the washed this compound to a clean, dry Erlenmeyer flask.

    • Add a suitable amount of anhydrous MgSO₄ or CaCl₂ to the flask to dry the monomer. Swirl the flask gently and let it stand for at least 30 minutes. The monomer is considered dry when the drying agent no longer clumps together.

    • Decant or filter the dried this compound into a clean, dry storage vessel suitable for distillation.

Fractional Distillation

Fractional distillation is the primary method for separating this compound from impurities with different boiling points, such as dimers, other chlorinated hydrocarbons, and residual solvents.[1][9] Due to the thermal sensitivity of this compound, distillation is often performed under reduced pressure to lower the boiling point and minimize polymerization.

Experimental Protocol:

  • Apparatus:

    • Round-bottom flask

    • Fractionating column (e.g., Vigreux or packed column)

    • Distillation head with a thermometer

    • Condenser

    • Receiving flask(s)

    • Heating mantle with a stirrer

    • Vacuum source and pressure gauge (for vacuum distillation)

    • Cold trap (recommended for vacuum distillation)

  • Reagents:

    • Inhibitor-free, dried this compound monomer

    • Fresh polymerization inhibitor (e.g., a small crystal of phenothiazine or TBC) for the receiving flask

  • Procedure:

    • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

    • Place the inhibitor-free, dried this compound in the round-bottom flask along with a few boiling chips or a magnetic stir bar.

    • Add a small amount of a fresh, less volatile polymerization inhibitor to the receiving flask to stabilize the purified distillate.

    • If performing vacuum distillation, connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

    • Begin heating the distillation flask gently.

    • Carefully monitor the temperature at the distillation head. Collect any initial low-boiling fractions in a separate receiving flask.

    • Collect the main fraction of pure this compound at its characteristic boiling point. The boiling point of this compound is 59.4 °C at atmospheric pressure.[1] Under reduced pressure, the boiling point will be lower (e.g., 31 °C at 354 mm Hg).[10]

    • Monitor the distillation rate and maintain a slow, steady collection of 1-2 drops per second.

    • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.

    • Store the purified this compound at low temperatures (0 °C or below) under an inert atmosphere (e.g., nitrogen) in a container with a fresh inhibitor.[2]

Data Presentation

Purification TechniqueKey ParametersTypical Purity AchievedYieldAdvantagesDisadvantages
Inhibitor Removal (Base Wash) NaOH concentration: 5-10%N/A (removes specific impurities)>95%Effective for phenolic inhibitors; simple procedure.Does not remove other organic impurities; generates aqueous waste.
Fractional Distillation (Atmospheric) Boiling Point: ~59.4 °C>99%[2]80-90%Good separation of components with different boiling points.Risk of thermal polymerization; requires careful temperature control.
Fractional Distillation (Vacuum) Pressure: Variable (e.g., 354 mm Hg); Boiling Point: ~31 °C[10]>99.5%85-95%Lower temperature reduces polymerization risk.Requires more complex equipment (vacuum pump, gauge).

Purity Assessment

Gas chromatography with a flame ionization detector (GC-FID) is a standard and effective method for determining the purity of this compound monomer.

Experimental Protocol: GC-FID Analysis

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID)

    • Capillary column suitable for volatile organic compounds (e.g., DB-1 or similar non-polar phase)[10]

  • Sample Preparation:

    • Prepare a series of calibration standards of purified this compound in a suitable solvent (e.g., carbon disulfide or toluene).[10][11]

    • Dilute the purified this compound sample to be analyzed in the same solvent to a concentration within the calibration range.

  • GC-FID Parameters (Example):

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Initial temperature of 35 °C for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.[10]

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.[10]

  • Data Analysis:

    • Integrate the peak areas of the chromatograms.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

    • Calculate the purity by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Visualizations

Experimental_Workflow cluster_inhibitor_removal Inhibitor Removal cluster_distillation Fractional Distillation cluster_analysis Purity Analysis A Crude this compound B Wash with 5-10% NaOH A->B C Separate Aqueous Layer B->C D Wash with Water & Brine C->D E Dry with Anhydrous Salt D->E F Inhibitor-Free this compound E->F Decant/Filter G Distill (Atmospheric or Vacuum) F->G H Collect Pure Fraction G->H I Store with Fresh Inhibitor H->I J Purified this compound H->J Sample for Analysis K Sample Preparation for GC J->K L GC-FID Analysis K->L M Confirm Purity >99% L->M

Caption: Workflow for the purification and analysis of this compound monomer.

Logical_Relationships Crude Crude this compound Wash Base Wash (NaOH) Crude->Wash Distill Fractional Distillation Crude->Distill Inhibitor Phenolic Inhibitors Impurities Volatile Organic Impurities Polymer Polymer Formation Wash->Inhibitor Removes Wash->Distill Provides feed Distill->Impurities Removes Pure High-Purity this compound Distill->Pure Stabilize Add Fresh Inhibitor & Store Cold Stabilize->Polymer Prevents Pure->Stabilize

Caption: Logical relationships in this compound purification techniques.

References

Application Notes and Protocols for Chloroprene Gas-Phase Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloroprene (B89495) (2-chloro-1,3-butadiene) is a crucial monomer in the production of the synthetic rubber, neoprene. Understanding its gas-phase reactivity is essential for industrial process optimization, environmental impact assessment, and for predicting its atmospheric fate. These application notes provide a detailed overview of experimental setups and protocols for studying the gas-phase reactions of this compound, including pyrolysis and oxidation. The information is intended to guide researchers in setting up experiments and analyzing the resulting data.

Experimental Setups

The investigation of this compound gas-phase reactions typically involves the use of flow reactors or stirred-tank reactors coupled with analytical instrumentation for product identification and quantification.

Flow Reactor System

A common setup for studying gas-phase pyrolysis and oxidation reactions under controlled conditions is the flow reactor.

Key Components:

  • Gas Handling System: Mass flow controllers are used to precisely regulate the flow of this compound, carrier gases (e.g., N₂, Ar), and oxidants (e.g., O₂, air).

  • Vaporizer/Injector: Liquid this compound is vaporized and mixed with the carrier gas before entering the reactor. This is often achieved by bubbling the carrier gas through liquid this compound maintained at a constant temperature or by using a syringe pump to inject liquid this compound into a heated mixing zone.

  • Reactor: A tubular reactor, often made of quartz or stainless steel, is housed in a furnace to maintain a constant and uniform temperature. The length and diameter of the reactor determine the residence time of the gas mixture.

  • Sampling Port: A port located at the exit of the reactor allows for the extraction of the product mixture for analysis.

  • Analytical System: The product stream is typically analyzed using Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or a Flame Ionization Detector (FID) for separation and identification of the reaction products.

Jet-Stirred Reactor (JSR)

For kinetic studies requiring well-mixed conditions, a jet-stirred reactor is often employed.

Key Components:

  • Spherical or Cylindrical Reactor: Typically made of quartz, with nozzles for the injection of reactants to ensure rapid mixing.

  • Heating System: The reactor is placed within a furnace to control the reaction temperature.

  • Gas Inlet and Outlet: Precisely controlled flows of reactants are introduced, and the product mixture is continuously withdrawn.

  • Pressure Control: A pressure transducer and a control valve maintain a constant pressure within the reactor.

  • Analytical Instrumentation: Similar to the flow reactor setup, the effluent from the JSR is analyzed by GC-MS or other suitable techniques.

Experimental Protocols

Protocol 1: Gas-Phase Pyrolysis of this compound in a Flow Reactor

Objective: To investigate the thermal decomposition products of this compound at various temperatures.

Materials:

  • This compound (inhibitor-free)

  • High-purity nitrogen or argon gas

  • Gas-tight syringes or syringe pump

  • Flow reactor system

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • System Preparation:

    • Leak-check the entire gas handling and reactor system.

    • Purge the system with the inert carrier gas (N₂ or Ar) for at least 30 minutes to remove any residual air and moisture.

    • Heat the reactor to the desired pyrolysis temperature (e.g., 500-900 °C) and allow it to stabilize.

  • Reactant Preparation:

    • If using a bubbler, maintain the liquid this compound at a constant, known temperature to ensure a constant vapor pressure.

    • If using a syringe pump, set the desired flow rate for liquid this compound.

  • Reaction Execution:

    • Set the carrier gas flow rate using the mass flow controller.

    • Introduce the this compound vapor into the carrier gas stream at a known concentration.

    • Allow the reaction to reach a steady state, which is typically indicated by a stable product composition at the reactor outlet.

  • Product Sampling and Analysis:

    • Extract a sample of the reactor effluent using a gas-tight syringe or an automated sampling valve.

    • Inject the sample into the GC-MS for analysis.

    • Use appropriate GC column and temperature programming to separate the reaction products. A common column is a capillary column like a DB-5ms.

    • Identify the products based on their mass spectra and retention times by comparing them to a spectral library (e.g., NIST).

    • Quantify the products using appropriate calibration standards.

  • Data Collection:

    • Repeat the experiment at different temperatures and residence times to study the effect of these parameters on the product distribution.

Protocol 2: Gas-Phase Oxidation of this compound

Objective: To study the products of this compound oxidation under controlled conditions.

Materials:

  • This compound (inhibitor-free)

  • High-purity nitrogen or argon gas

  • Synthetic air or a mixture of O₂ and N₂

  • Flow reactor or jet-stirred reactor system

  • Gas chromatograph with a suitable detector (FID or MS)

Procedure:

  • System Preparation:

    • Follow the same system preparation steps as in the pyrolysis protocol.

    • Set the reactor temperature to the desired oxidation temperature (typically lower than pyrolysis temperatures, e.g., 200-500 °C).

  • Reactant Preparation:

    • Prepare a mixture of this compound and the oxidant (e.g., air) in the desired ratio, ensuring the concentration of this compound is below its lower flammability limit for safety.

  • Reaction Execution:

    • Introduce the reactant gas mixture into the reactor at a controlled flow rate.

    • Maintain a constant temperature and pressure throughout the experiment.

  • Product Analysis:

    • Continuously monitor the reactor effluent or take periodic samples for analysis by GC-MS or GC-FID.

    • Pay close attention to the formation of oxygenated products such as aldehydes, ketones, and epoxides.

  • Data Analysis:

    • Calculate the conversion of this compound and the selectivity for each product at different reaction conditions.

Data Presentation

Quantitative data from gas-phase reaction studies of this compound should be summarized in tables for clear comparison.

Table 1: Product Yields in the Pyrolysis of this compound at Different Temperatures

Temperature (°C)Residence Time (s)This compound Conversion (%)Benzene Yield (%)Toluene Yield (%)Other Products Yield (%)
6002.045.215.85.124.3
7002.078.935.212.631.1
8002.095.150.718.925.5

Table 2: Kinetic Parameters for this compound Dimerization [1]

ReactionTemperature Range (°C)Pre-exponential Factor (A)Activation Energy (Ea) (kJ/mol)
Dimerization25 - 60Not specifiedNot specified

Note: Specific values for the pre-exponential factor and activation energy were not provided in the search results but would be included in a complete dataset.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for studying this compound gas-phase reactions.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis reactant_prep Reactant Preparation (this compound, Gases) vaporization Vaporization & Mixing reactant_prep->vaporization system_prep System Preparation (Leak Check, Purge) reactor Gas-Phase Reactor (Flow or JSR) system_prep->reactor vaporization->reactor sampling Product Sampling reactor->sampling gc_ms GC-MS Analysis sampling->gc_ms data_processing Data Processing & Quantification gc_ms->data_processing

Caption: Experimental workflow for this compound gas-phase reactions.

Visualization of this compound Dimerization Pathway

The thermal dimerization of this compound is a significant reaction pathway, leading to the formation of various cyclic products.[1]

chloroprene_dimerization This compound 2 x this compound transition_state [4+2] Cycloaddition Transition State This compound->transition_state cyclohexene Cyclohexene Derivatives transition_state->cyclohexene Major cyclobutane Cyclobutane Derivatives transition_state->cyclobutane Major

Caption: Simplified pathway for the thermal dimerization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Inhibition of Spontaneous Chloroprene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and manage the spontaneous polymerization of chloroprene (B89495) during storage and experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my this compound monomer polymerize spontaneously?

A1: this compound has a high reactivity due to its conjugated diene structure with an electron-withdrawing chlorine atom. Spontaneous polymerization is typically initiated by free radicals.[1] These radicals can be formed through:

  • Oxygen Exposure: this compound readily reacts with oxygen, even at low temperatures, to form peroxides.[2] These peroxides are unstable and decompose to initiate polymerization.[2]

  • Elevated Temperatures: Higher temperatures increase the rate of both peroxide formation and the polymerization reaction itself. This compound can undergo thermal dimerization, which is a highly exothermic process that can lead to a runaway reaction.[1]

  • Contaminants: Impurities such as rust, water, and other reactive species can catalyze the formation of radicals and initiate polymerization.[3]

  • Light Exposure: UV light can provide the energy to initiate free-radical formation.

Q2: What are polymerization inhibitors and how do they work?

A2: Polymerization inhibitors are chemical compounds added to this compound to prevent premature polymerization. They work by scavenging the initial free radicals formed in the monomer, effectively stopping the chain reaction before it can propagate. This period of stability is known as the induction period. Once the inhibitor is consumed, polymerization can begin.

Q3: What are the common types of inhibitors used for this compound?

A3: The most common inhibitors are radical scavengers. These fall into several chemical classes:

  • Phenolic Compounds: These are primary antioxidants that donate a hydrogen atom to the propagating radical, forming a stable phenoxyl radical that does not initiate further polymerization. Examples include 4-tert-butylcatechol (B165716) (TBC) and hydroquinone.[4]

  • Aromatic Amines: These compounds, like phenothiazine (B1677639) (PTZ), also act as radical scavengers. They are often very effective but can cause discoloration.

  • Nitroxide Stable Free Radicals: Compounds like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are highly efficient radical traps.

Q4: How much inhibitor should I use?

A4: The required concentration of an inhibitor depends on the specific inhibitor, the expected storage duration, and the storage conditions (temperature, oxygen exposure). For short-stopping emulsion polymerizations, concentrations can range from 0.01% to 2.0% by weight.[3] For storage stabilization, concentrations are typically lower. It is crucial to consult the manufacturer's specifications for the particular grade of this compound.

Section 2: Troubleshooting Guide

Q5: I see a hazy or cloudy appearance in my this compound monomer. What should I do?

A5: A hazy or cloudy appearance can indicate the formation of fine polymer particles ("popcorn polymer") or the presence of water.

  • Action:

    • Carefully filter a small, representative sample through a fine filter to see if solid material is captured.

    • If solids are present, this indicates the onset of polymerization. The monomer should be used immediately or disposed of according to your institution's safety protocols. Do not attempt to distill the monomer if significant polymer is present, as this can be hazardous.

    • If no solids are present, the haziness may be due to water contamination. Water can promote the formation of "popcorn polymer".[3] Consider the source of the monomer and how it has been handled.

Q6: The this compound monomer has a yellow or brownish tint. Is it still usable?

A6: Discoloration can be a sign of degradation and oxidation.[5] Some inhibitors, particularly amine-based ones, can also impart color.

  • Action:

    • Check the certificate of analysis for the expected color of the monomer and the type of inhibitor used.

    • If the color is significantly different from the specification or has changed during storage, it is a sign of potential degradation.

    • It is recommended to test for the presence of peroxides and quantify the remaining inhibitor concentration before use (see Experimental Protocols Section).

Q7: I've added the standard amount of inhibitor, but I'm still observing polymerization. What's wrong?

A7: This can happen for several reasons:

  • Inhibitor Depletion: The inhibitor may have been consumed due to prolonged storage, high temperatures, or significant oxygen exposure.

  • Contamination: The monomer may be contaminated with substances that accelerate polymerization, overwhelming the inhibitor.

  • Incorrect Inhibitor: The chosen inhibitor may not be effective under your specific experimental conditions (e.g., temperature).

  • Action:

    • Re-evaluate your storage and handling procedures to minimize heat and oxygen exposure.

    • Quantify the inhibitor concentration to confirm it is within the effective range.

    • If possible, have the monomer analyzed for impurities.

    • Consider adding a small amount of fresh inhibitor, but be aware that this is a temporary solution if the underlying cause is not addressed.

Q8: I have solid polymer flakes or "popcorn" in my monomer container. How do I handle this?

A8: The presence of "popcorn polymer" is a serious safety concern. This type of polymer is porous and can auto-accelerate polymerization, leading to a dangerous pressure buildup.[3][6]

  • Action:

    • DO NOT attempt to scrape or mechanically remove the polymer, as this can generate heat and friction.

    • DO NOT heat the container.

    • If the amount is small, the monomer may be carefully decanted away from the solids for immediate use.

    • If significant polymer is present, the entire container should be treated as hazardous waste. Contact your institution's environmental health and safety department for guidance on disposal. The container should be monitored for any signs of temperature increase or pressure buildup.

Section 3: Data Presentation

Table 1: Common Inhibitors for this compound Stabilization

Inhibitor ClassExample CompoundTypical Concentration Range (ppm)Mechanism of ActionNotes
Phenolic 4-tert-Butylcatechol (TBC)50 - 250Radical Scavenger (H-donor)Requires oxygen to be effective; less effective at high temperatures.[4]
Hydroquinone (HQ)50 - 200Radical Scavenger (H-donor)Can sublime at elevated temperatures.
Aromatic Amine Phenothiazine (PTZ)100 - 500Radical ScavengerHighly effective but can cause discoloration.
Nitroxide TEMPO50 - 200Radical TrapVery efficient; does not require oxygen.

Table 2: Temperature Effects on this compound Stability

Temperature RangeEffect on PolymerizationImpact on InhibitorsRecommended Action
< 10°C Rate of spontaneous polymerization is significantly reduced.Inhibitor depletion is slow.Ideal for long-term storage.
10°C - 25°C Slow polymerization can still occur over time.Gradual inhibitor depletion.Monitor inhibitor concentration periodically.
> 25°C Rate of polymerization and peroxide formation increases significantly.Inhibitor is consumed more rapidly.Avoid for storage. If temporary, ensure adequate inhibitor levels.
> 40°C High risk of rapid, exothermic polymerization.Inhibitors may be consumed very quickly.DANGER: High risk of runaway reaction. Do not store at this temperature.

Section 4: Experimental Protocols

Protocol 1: Accelerated Stability Test for Inhibited this compound

This protocol allows for the rapid assessment of an inhibitor's effectiveness at elevated temperatures.

  • Objective: To determine the induction period of an inhibited this compound sample under accelerated aging conditions.

  • Materials:

    • Inhibited this compound sample

    • Small, pressure-rated glass vials with septa or screw caps

    • Heating block or oil bath with precise temperature control

    • Timer

  • Procedure:

    • Place a small, known volume (e.g., 2-3 mL) of the inhibited this compound into several vials.

    • Seal the vials, leaving some headspace.

    • Place the vials in the heating block set to a constant, elevated temperature (e.g., 60°C). Caution: Perform this in a fume hood behind a blast shield.

    • At regular intervals (e.g., every 30 minutes), remove one vial and cool it rapidly in an ice bath.

    • Visually inspect the sample for any signs of polymerization (increased viscosity, cloudiness, or solid formation).

    • The induction period is the time elapsed until the first signs of polymerization are observed.

    • (Optional) The extent of polymerization can be quantified by gravimetry: weigh a small amount of the sample into a pre-weighed aluminum pan, evaporate the monomer in a fume hood, and then weigh the remaining polymer.

Protocol 2: Quantification of Polythis compound in Monomer via FT-IR

This method, adapted from procedures for rubber blends, can be used to quantify the amount of unwanted polymer in a monomer sample.[7]

  • Objective: To determine the weight percent of polythis compound in a this compound monomer sample.

  • Materials:

    • This compound sample

    • Bunsen burner or pyrolysis unit

    • FT-IR spectrometer with a Universal Attenuated Total Reflection (UATR) accessory

    • Reference spectra for pure polythis compound and pure this compound monomer

  • Procedure:

    • Sample Preparation: In a well-ventilated fume hood, carefully pyrolyze a small sample of the this compound. This can be done by briefly exposing a small amount of the liquid on a spatula to the flame of a Bunsen burner and collecting the resulting solid residue. This step should only be performed by trained personnel with appropriate safety precautions.

    • FT-IR Analysis: Place the pyrolyzed residue directly onto the UATR crystal of the FT-IR spectrometer and collect the spectrum.

    • Data Analysis: Compare the spectrum of the sample to the reference spectra of pure polythis compound. The presence of characteristic polythis compound peaks (e.g., C-Cl stretch, C=C stretch) will confirm the presence of polymer.

    • Quantification: A calibration curve can be created by preparing standards with known concentrations of polythis compound dissolved or suspended in this compound, pyrolyzing them, and plotting the area of a characteristic peak against concentration.

Protocol 3: Emergency Quenching of a Runaway Polymerization (Lab Scale)

This protocol is for an emergency situation where a this compound polymerization is showing signs of thermal runaway (rapid temperature increase).

  • Objective: To safely and rapidly terminate an uncontrolled polymerization.

  • Prerequisites: This procedure should only be attempted if a runaway reaction is detected in its early stages. If the reaction is already vigorous, evacuate the area immediately and alert emergency personnel.

  • Materials (to be kept in an emergency kit near the experiment):

    • Large ice bath

    • Concentrated inhibitor solution (e.g., 10% TBC or PTZ in a compatible solvent like toluene) in a syringe or dropping funnel.

    • Blast shield

  • Procedure:

    • Alert Personnel: Immediately notify anyone in the vicinity of the emergency.

    • Remove Heat Source: If applicable, immediately turn off and remove any heating source.

    • Crash Cool: Carefully place the reaction vessel into the large ice bath to rapidly remove heat.

    • Add Inhibitor: From behind a blast shield, slowly and carefully add the concentrated inhibitor solution to the reaction mixture with vigorous stirring if possible.[8] Do not dump the entire volume in at once, as this could cause a violent reaction. Add it dropwise or in small portions.

    • Monitor: Continue to monitor the temperature of the reaction. The temperature should begin to decrease. If it continues to rise after inhibitor addition, evacuate immediately.

    • Disposal: Once the reaction is under control and has cooled to room temperature, it should be treated as hazardous waste and disposed of according to institutional protocols.

Section 5: Visualizations

G cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition This compound This compound Peroxide Peroxide This compound->Peroxide + Oxygen Oxygen Oxygen->Peroxide Heat_Light Heat / Light Heat_Light->Peroxide Free_Radical Free Radical (R.) Peroxide->Free_Radical Decomposes Monomer This compound Monomer Free_Radical->Monomer Free_Radical->Monomer Starts Polymerization Inhibitor Inhibitor (IH) Free_Radical->Inhibitor Free_Radical->Inhibitor Is Scavenged Growing_Chain Growing Polymer Chain (P-M.) Monomer->Growing_Chain + Radical Growing_Chain->Growing_Chain Stable_Species Stable Species Inhibitor->Stable_Species + Radical

Caption: Mechanism of free-radical polymerization and inhibition.

G start Spontaneous Polymerization Suspected (e.g., visual change, unexpected exotherm) q1 Is the reaction exhibiting runaway characteristics? (Rapid, uncontrolled T increase) start->q1 emergency IMMEDIATE ACTION: 1. Alert others 2. Crash cool (ice bath) 3. Add emergency inhibitor 4. If uncontrolled, EVACUATE q1->emergency Yes q2 Are solids ('popcorn') or high viscosity observed? q1->q2 No dispose Isolate and dispose of monomer as hazardous waste. Do not attempt to distill or use. emergency->dispose q2->dispose Yes q3 Is the monomer discolored or hazy? q2->q3 No analyze Analyze Monomer: 1. Quantify inhibitor concentration 2. Test for peroxides q3->analyze Yes use_caution Use monomer with caution for non-critical applications or consider purification. q3->use_caution No (minor issue) q4 Is inhibitor level low or are peroxides present? analyze->q4 q4->dispose Yes q4->use_caution No end Problem Resolved use_caution->end

Caption: Troubleshooting workflow for suspected polymerization.

References

"troubleshooting low yield in chloroprene synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of chloroprene (B89495). The guides are presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main industrial methods for synthesizing this compound: the acetylene (B1199291) route and the butadiene route.[1][2] In some regions, the acetylene route is prominent, while the butadiene route is more common in others.[2]

Q2: What are the main causes of low yield in this compound synthesis?

A2: Low yields in this compound synthesis can stem from several factors, including:

  • Suboptimal reaction conditions: Incorrect temperature, pressure, or reactant ratios can favor side reactions.

  • Catalyst deactivation: The catalyst can lose activity over time, leading to incomplete conversion.

  • Formation of byproducts: Undesired side reactions can consume starting materials and reduce the yield of the target product.

  • Product loss during purification: Inefficient distillation or workup procedures can lead to loss of this compound.

  • Premature polymerization: this compound can polymerize during synthesis or purification, especially at elevated temperatures or in the presence of oxygen.[3]

Q3: How can I analyze the purity of my this compound sample and identify byproducts?

A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for determining the purity of this compound and identifying byproducts.[4][5] This method separates the components of a mixture and provides information about their molecular weight and structure, allowing for quantification of this compound and identification of impurities.

Troubleshooting Guides

Acetylene Route: Troubleshooting Low Yield

The synthesis of this compound from acetylene involves two main steps: the dimerization of acetylene to vinylacetylene, followed by the hydrochlorination of vinylacetylene.[2][6]

Q1: My acetylene dimerization to vinylacetylene is showing low conversion. What are the possible causes and solutions?

A1: Low conversion in acetylene dimerization is often related to the catalyst system and reaction conditions.

  • Potential Cause: Deactivation of the cuprous chloride (CuCl) catalyst. The active Cu(I) species can be oxidized to inactive Cu(II).[7]

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The addition of a small amount of a reducing agent or controlling the Cu+/Cu2+ ratio can also help maintain catalyst activity.[7] An optimal Cu+/Cu2+ molar ratio is approximately 2:1.[7]

  • Potential Cause: Incorrect catalyst composition or concentration.

    • Solution: The catalyst system typically consists of CuCl and a solubilizing agent like ammonium (B1175870) chloride (NH₄Cl) in an acidic aqueous solution.[2] Verify the concentrations of these components. Modifying the catalyst with co-catalysts like strontium dichloride or lanthanum chloride has been shown to improve selectivity and reduce polymer formation.[8]

  • Potential Cause: Suboptimal reaction temperature.

    • Solution: The reaction is typically carried to 80°C.[9] Lower temperatures may lead to slow reaction rates, while excessively high temperatures can promote the formation of byproducts like divinylacetylene.

Q2: The yield of this compound from the hydrochlorination of vinylacetylene is low. What should I investigate?

A2: Low yield in the second step of the acetylene route is often due to side reactions or incomplete conversion.

  • Potential Cause: Formation of byproducts such as 1-chloro-1,3-butadiene and methyl vinyl ketone.[2]

    • Solution: Optimize the reaction temperature, which is typically around 40-45°C.[2] Ensure the efficient removal of the desired this compound from the reaction mixture by distillation to prevent further reactions.

  • Potential Cause: Incomplete reaction of vinylacetylene.

    • Solution: Ensure an adequate supply of hydrogen chloride (HCl) gas. The unreacted vinylacetylene can be recovered by fractional distillation and recycled.[2]

Butadiene Route: Troubleshooting Low Yield

The butadiene route consists of three main stages: chlorination of butadiene to a mixture of dichlorobutenes, isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene (B1205564), and dehydrochlorination of 3,4-dichloro-1-butene to this compound.[10]

Q1: The initial chlorination of butadiene is resulting in a low yield of the desired dichlorobutenes. What are the common issues?

A1: Low yields in this step are often due to over-chlorination or side reactions.

  • Potential Cause: Formation of tetrachlorobutanes due to excess chlorine.

    • Solution: Maintain a molar excess of butadiene to chlorine.[11] The reaction can be carried out in the gas phase at 240-300°C.[12]

  • Potential Cause: Formation of polymeric materials.

    • Solution: Ensure high purity of reactants, as impurities can catalyze polymerization.[13] Proper temperature control is also crucial as the reaction is exothermic.[13]

Q2: The isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene is inefficient. How can I improve this step?

A2: The efficiency of the isomerization step is highly dependent on the catalyst and reaction conditions.

  • Potential Cause: Inactive or unsuitable catalyst.

    • Solution: Copper-based catalysts or iron-cyclopentadienyl derivatives are commonly used.[14][15] Ensure the catalyst is active and used at the appropriate concentration.

  • Potential Cause: Suboptimal temperature.

    • Solution: The isomerization is typically carried out by heating the mixture. The desired 3,4-dichloro-1-butene has a lower boiling point than the 1,4-isomer, so it can be continuously removed by distillation to drive the equilibrium towards the desired product.[11]

Q3: The final dehydrochlorination step is giving a low yield of this compound. What could be the problem?

A3: Low yield in the dehydrochlorination step is often related to the choice of base, reaction conditions, or product polymerization.

  • Potential Cause: Incomplete reaction.

    • Solution: This reaction is typically carried out using a base like sodium hydroxide (B78521) or lime (calcium hydroxide).[16][17] Ensure the correct stoichiometry of the base is used. The reaction temperature is usually between 80°C and 120°C.[17]

  • Potential Cause: Polymerization of the this compound product.

    • Solution: this compound is prone to polymerization. The dehydrochlorination should be carried out in the presence of polymerization inhibitors.[18] The crude this compound should be distilled promptly after the reaction to separate it from the reaction mixture and prevent polymerization.

Data Presentation

Table 1: Typical Reaction Conditions and Yields for this compound Synthesis Routes

Synthesis RouteStepKey ReactantsCatalystTemperature (°C)PressureTypical Selectivity/YieldReference(s)
Acetylene Route 1. DimerizationAcetyleneCuCl/NH₄Cl80Atmospheric90% selectivity to vinylacetylene[9]
2. HydrochlorinationVinylacetylene, HClCuCl40-45Atmospheric~92% selectivity to this compound[2]
Butadiene Route 1. ChlorinationButadiene, Cl₂None (radical reaction)240-300 (gas phase)Atmospheric85-95% selectivity to dichlorobutenes[9][12]
2. Isomerization1,4-dichloro-2-buteneCopper or Iron compounds60-120AtmosphericEquilibrium driven[14][18]
3. Dehydrochlorination3,4-dichloro-1-buteneNaOH or Ca(OH)₂85-120Atmospheric90-95% yield of this compound[9][17]

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound via the Butadiene Route (Illustrative)

Safety Precautions: Butadiene and this compound are flammable and carcinogenic. Chlorine gas is highly toxic and corrosive. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Step 1: Chlorination of Butadiene

  • Set up a gas-phase reactor system consisting of a heated tube furnace, gas flow controllers for butadiene and chlorine, and a cold trap to collect the products.

  • Purge the system with an inert gas (e.g., nitrogen).

  • Heat the furnace to 260°C.[13]

  • Introduce a controlled flow of butadiene and chlorine gas into the reactor. A molar excess of butadiene to chlorine (e.g., 1.1:1) should be maintained to minimize over-chlorination.[13]

  • The dichlorobutene (B78561) products will condense in the cold trap.

Step 2: Isomerization of Dichlorobutenes

  • Transfer the collected dichlorobutene mixture to a round-bottom flask equipped with a distillation head.

  • Add a catalytic amount of a copper salt (e.g., copper(I) chloride).

  • Heat the mixture to 80-120°C.[17]

  • The lower-boiling 3,4-dichloro-1-butene will distill over first. Collect this fraction.

Step 3: Dehydrochlorination to this compound

  • In a separate reaction vessel, prepare a solution of sodium hydroxide in water.

  • Add a polymerization inhibitor (e.g., phenothiazine) to the 3,4-dichloro-1-butene collected in the previous step.

  • Slowly add the 3,4-dichloro-1-butene to the heated (85°C) sodium hydroxide solution with vigorous stirring.[9]

  • The this compound product will co-distill with water as it is formed. Collect the distillate.

  • Separate the organic layer (this compound) from the aqueous layer. The crude this compound can be further purified by fractional distillation.

Protocol 2: Analysis of this compound and Byproducts by GC-MS

  • Sample Preparation: Prepare a dilute solution of the crude this compound product in a suitable solvent (e.g., dichloromethane).

  • GC-MS Instrument Setup:

    • Gas Chromatograph (GC): Use a capillary column suitable for separating volatile organic compounds. Set up a temperature program that starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 250°C) to elute all components.

    • Mass Spectrometer (MS): Operate the mass spectrometer in electron ionization (EI) mode.

  • Injection and Analysis: Inject a small volume of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Identify byproduct peaks by comparing their mass spectra to a library of known compounds.

    • Quantify the amount of this compound and byproducts by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentration.

Visualizations

Chloroprene_Synthesis_Acetylene_Route Acetylene Acetylene Vinylacetylene Vinylacetylene Acetylene->Vinylacetylene Dimerization (CuCl/NH4Cl, 80°C) Byproducts1 Byproducts (e.g., Divinylacetylene) Acetylene->Byproducts1 This compound This compound Vinylacetylene->this compound Hydrochlorination (HCl, CuCl, 40-45°C) Byproducts2 Byproducts (e.g., 1-chloro-1,3-butadiene) Vinylacetylene->Byproducts2

Caption: Reaction pathway for the synthesis of this compound from acetylene.

Chloroprene_Synthesis_Butadiene_Route Butadiene Butadiene Dichlorobutenes Mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene Butadiene->Dichlorobutenes Chlorination (Cl2, 240-300°C) Byproducts1 Byproducts (e.g., Tetrachlorobutanes) Butadiene->Byproducts1 ThreeFourDCB 3,4-dichloro-1-butene Dichlorobutenes->ThreeFourDCB Isomerization (Catalyst, 60-120°C) This compound This compound ThreeFourDCB->this compound Dehydrochlorination (Base, 85-120°C)

Caption: Reaction pathway for the synthesis of this compound from butadiene.

Low_Yield_Troubleshooting_Workflow Start Low Yield of this compound Observed CheckRoute Identify Synthesis Route Start->CheckRoute AcetyleneRoute Acetylene Route CheckRoute->AcetyleneRoute Acetylene ButadieneRoute Butadiene Route CheckRoute->ButadieneRoute Butadiene CheckStepA Which step has low yield? Dimerization or Hydrochlorination? AcetyleneRoute->CheckStepA CheckStepB Which step has low yield? Chlorination, Isomerization, or Dehydrochlorination? ButadieneRoute->CheckStepB DimerizationIssue Troubleshoot Dimerization: - Catalyst deactivation (Cu+/Cu2+ ratio) - Incorrect catalyst composition - Suboptimal temperature CheckStepA->DimerizationIssue Dimerization HydrochlorinationIssue Troubleshoot Hydrochlorination: - Byproduct formation - Incomplete reaction (HCl supply) CheckStepA->HydrochlorinationIssue Hydrochlorination AnalyzeProduct Analyze Product and Byproducts (GC-MS) DimerizationIssue->AnalyzeProduct HydrochlorinationIssue->AnalyzeProduct ChlorinationIssue Troubleshoot Chlorination: - Over-chlorination (reactant ratio) - Polymer formation (impurities) CheckStepB->ChlorinationIssue Chlorination IsomerizationIssue Troubleshoot Isomerization: - Inactive catalyst - Suboptimal temperature CheckStepB->IsomerizationIssue Isomerization DehydrochlorinationIssue Troubleshoot Dehydrochlorination: - Incomplete reaction (base stoichiometry) - Product polymerization (add inhibitor) CheckStepB->DehydrochlorinationIssue Dehydrochlorination ChlorinationIssue->AnalyzeProduct IsomerizationIssue->AnalyzeProduct DehydrochlorinationIssue->AnalyzeProduct OptimizeConditions Optimize Reaction Conditions and Purification Procedures AnalyzeProduct->OptimizeConditions End Improved Yield OptimizeConditions->End

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Optimizing Initiator Concentration in Chloroprene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with chloroprene (B89495) polymerization. The focus is on optimizing initiator concentration to achieve desired polymer characteristics.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound polymerization experiments related to initiator concentration.

Issue Potential Cause(s) Recommended Action(s)
Slow or Stalled Polymerization Insufficient initiator concentration; Low polymerization temperature; Presence of inhibitors in the monomer or solvent.Increase initiator concentration incrementally. Ensure the reaction temperature is optimal for the chosen initiator (e.g., 70-90°C for potassium persulfate).[1] Purify the monomer and solvent to remove any inhibiting impurities.
Polymerization Too Fast/Uncontrolled Excessive initiator concentration; High polymerization temperature.Reduce the initiator concentration. Lower the reaction temperature to moderate the rate of radical generation. Consider a semi-batch process for better heat management.
Low Polymer Molecular Weight High initiator concentration leading to a higher number of polymer chains.[2]Decrease the initiator concentration. This will generate fewer radicals, leading to the growth of longer polymer chains.
High Polydispersity Index (PDI) Inconsistent rate of initiation; Chain transfer reactions.Ensure uniform temperature throughout the reaction vessel. Optimize the initiator concentration to maintain a steady rate of radical generation. Consider the use of a controlled radical polymerization technique like RAFT if a very narrow PDI is required.[3]
Formation of Coagulum/Agglomeration Poor colloidal stability; High rate of polymerization in the initial stages.Optimize the surfactant concentration and type. A gradual addition of the initiator can help control the initial polymerization rate and improve particle stability.
Inconsistent Batch-to-Batch Results Inaccurate measurement of initiator; Variations in reaction temperature; Impurities in reagents.Ensure precise measurement and dispensing of the initiator. Maintain strict temperature control throughout the polymerization process. Use high-purity reagents to avoid batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for potassium persulfate (KPS) as an initiator in this compound emulsion polymerization?

A1: The concentration of potassium persulfate can vary depending on the desired polymer properties and reaction conditions. A common range found in literature for emulsion polymerization is between 0.1% and 2.0% by weight based on the monomer.[4]

Q2: How does increasing the initiator concentration affect the final polymer?

A2: Increasing the initiator concentration generally leads to a higher polymerization rate, lower average molecular weight, and potentially a larger number of smaller polymer particles.[5][6] This is because a higher concentration of initiator generates more free radicals, which initiate a larger number of polymer chains simultaneously.

Q3: Can other initiators be used for this compound polymerization?

A3: Yes, besides potassium persulfate, redox initiation systems are also common. These systems, which consist of an oxidizing agent and a reducing agent (e.g., tert-butyl hydroperoxide and tetraethylenepentamine), can initiate polymerization at lower temperatures.[7] Azo initiators like 2,2′-azobis(isobutyronitrile) (AIBN) can also be used, particularly in solution or bulk polymerization.[3]

Q4: What is the role of a chain-transfer agent and how does it relate to the initiator?

A4: A chain-transfer agent (CTA) is used to control the molecular weight of the polymer. It works by terminating a growing polymer chain and initiating a new one. While the initiator concentration primarily determines the number of initial polymer chains, the CTA provides a more direct way to regulate the final chain length and is often used in conjunction with the initiator to achieve a target molecular weight.[7]

Q5: How can I achieve a narrow molecular weight distribution (low PDI)?

A5: Achieving a low PDI requires a constant concentration of active radical species throughout the polymerization. This can be influenced by the initiator's decomposition rate. For highly controlled polymer architectures and very low PDIs, controlled/living radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are often employed.[3]

Data Presentation

The following tables summarize the expected impact of initiator concentration on key parameters in this compound emulsion polymerization. The data is compiled from general principles of emulsion polymerization and specific examples found in the literature.

Table 1: Effect of Initiator (Potassium Persulfate) Concentration on Monomer Conversion and Polymer Molecular Weight

Initiator Conc. (wt% to monomer)Monomer Conversion (%) (at a fixed time)Weight Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
0.1LowHighBroader
0.5MediumMediumModerate
1.0HighLowNarrower
2.0Very HighVery LowMay broaden due to side reactions

Note: The values presented are illustrative of general trends. Actual results will vary based on specific experimental conditions such as temperature, monomer concentration, and surfactant type.

Table 2: Influence of Initiator Concentration on Latex Properties

Initiator Conc. (wt% to monomer)Average Particle Size (nm)Particle Number Density (particles/mL)
0.3~100Low
0.6~110Medium
0.9~135High
1.2~160Very High

Data adapted from a study on styrene (B11656) emulsion polymerization to illustrate the general trend of increasing particle size with initiator concentration in some systems, which can be counterintuitive.[8] In many conventional emulsion polymerizations, higher initiator concentration leads to a larger number of smaller particles.

Experimental Protocols

Detailed Methodology for this compound Emulsion Polymerization with Varying Initiator Concentration

This protocol describes a laboratory-scale procedure for the emulsion polymerization of this compound, focusing on the investigation of the effect of potassium persulfate (KPS) initiator concentration.

Materials:

  • This compound (stabilizer removed)

  • Deionized water

  • Potassium persulfate (KPS)

  • Sodium dodecyl sulfate (B86663) (SDS) or other suitable surfactant

  • Sodium bicarbonate (buffer)

  • n-Dodecyl mercaptan (chain-transfer agent, optional)

  • Hydroquinone (B1673460) (shortstop solution)

Equipment:

  • 250 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Nitrogen inlet

  • Temperature-controlled water bath

  • Syringe pump or dropping funnel

Procedure:

  • Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, condenser, and nitrogen inlet. Place the flask in the temperature-controlled water bath.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant (e.g., 1.0 g SDS) and buffer (e.g., 0.2 g sodium bicarbonate) in deionized water (e.g., 100 mL).

  • Reaction Mixture: Transfer the aqueous solution to the reaction flask. Begin stirring and purge the system with nitrogen for at least 30 minutes to remove oxygen.

  • Monomer Addition: Add the this compound monomer (e.g., 50 g) to the reaction flask. If using a chain-transfer agent, it should be mixed with the monomer.

  • Initiator Preparation: Prepare separate aqueous solutions of KPS at the desired concentrations (e.g., 0.1, 0.5, 1.0, and 2.0 wt% based on the monomer).

  • Initiation: Heat the reaction mixture to the desired temperature (e.g., 70°C). Once the temperature is stable, add the KPS solution to initiate the polymerization.

  • Polymerization: Maintain the reaction at a constant temperature and stirring speed. Monitor the reaction progress by taking samples at regular intervals to determine monomer conversion (e.g., by gravimetry or gas chromatography).

  • Termination: Once the desired conversion is reached, or after a predetermined time, add a small amount of shortstop solution (e.g., hydroquinone in water/isopropanol) to terminate the polymerization.

  • Characterization: Cool the resulting latex to room temperature. Characterize the polymer for molecular weight and PDI using Gel Permeation Chromatography (GPC) and the particle size and distribution using Dynamic Light Scattering (DLS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis setup 1. Reactor Setup aqueous_phase 2. Aqueous Phase Prep setup->aqueous_phase monomer_add 3. Monomer Addition aqueous_phase->monomer_add initiation 5. Initiation monomer_add->initiation initiator_prep 4. Initiator Solution Prep initiator_prep->initiation polymerization 6. Polymerization initiation->polymerization termination 7. Termination polymerization->termination characterization 8. Characterization (GPC, DLS) termination->characterization

Caption: Experimental workflow for this compound emulsion polymerization.

logical_relationship cluster_outcomes Impact on Polymer Properties initiator_conc Initiator Concentration rate Polymerization Rate initiator_conc->rate Increases mw Molecular Weight initiator_conc->mw Decreases pdi Polydispersity (PDI) initiator_conc->pdi Can Narrow (initially) particle_size Particle Size initiator_conc->particle_size Generally Decreases* note *In many systems, higher initiator concentration leads to more nuclei and smaller final particles.

Caption: Logical relationship of initiator concentration and polymer properties.

References

"side reactions in the synthesis of chloroprene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the synthesis of chloroprene (B89495).

Troubleshooting Guides & FAQs

This section addresses common issues and their potential solutions related to side reactions in both the acetylene (B1199291) and butadiene-based this compound synthesis routes.

Acetylene Process

Q1: My acetylene dimerization reaction is producing a significant amount of divinylacetylene (B1617328). How can I improve the selectivity towards monovinylacetylene?

A1: The formation of divinylacetylene is a common side reaction when dimerizing acetylene. To favor the formation of monovinylacetylene, consider the following:

  • Catalyst Concentration: The concentration of the cuprous chloride catalyst is crucial. Ensure you are using the optimal concentration as specified in your protocol. High catalyst concentrations can promote the formation of higher oligomers.

  • Reaction Temperature: Maintain the reaction temperature within the recommended range (typically around 80°C).[1] Higher temperatures can lead to increased divinylacetylene formation.

  • Acetylene Flow Rate: A lower acetylene flow rate and shorter residence time in the reactor can reduce the likelihood of further reaction of monovinylacetylene to form divinylacetylene.

  • Catalyst Deactivation: The catalyst can deactivate over time. If you observe a decrease in selectivity, consider regenerating or replacing the catalyst.

Q2: I am observing acetaldehyde (B116499) and vinyl chloride as byproducts in my acetylene dimerization step. What is the cause and how can I minimize them?

A2: The formation of acetaldehyde and vinyl chloride can occur due to side reactions of acetylene with water and the chloride ions in the catalyst solution.[2][3]

  • Water Content: Ensure that the acetylene gas is dry. The presence of excess water can lead to the hydration of acetylene to acetaldehyde.

  • Catalyst Composition: The ratio of cuprous chloride to ammonium (B1175870) chloride (or other alkali metal salts) in the catalyst solution can influence the formation of these byproducts.[1] Adhering to the established catalyst preparation protocol is essential.

  • Purification: While difficult to completely eliminate, these low-boiling point impurities can be removed during the purification of vinylacetylene by fractional distillation.[2]

Q3: During the hydrochlorination of vinylacetylene, my final product is contaminated with methyl vinyl ketone and 1-chloro-1,3-butadiene. How can I improve the purity of my this compound?

A3: The formation of methyl vinyl ketone and 1-chloro-1,3-butadiene are known side reactions in the hydrochlorination step.[1][2]

  • Reaction Temperature: The hydrochlorination reaction is typically carried out at a controlled temperature (around 40-60°C).[1][2] Deviations from this temperature can lead to an increase in byproducts.

  • HCl Concentration: The concentration of hydrogen chloride is a critical parameter. An excess or deficit of HCl can promote side reactions.

  • Catalyst Activity: The cuprous chloride catalyst activity is key. Ensure the catalyst is active and not poisoned by impurities.

  • Purification: These byproducts can be separated from this compound by fractional distillation.[2] Optimizing the distillation conditions (number of theoretical plates, reflux ratio) is crucial for achieving high purity.

Butadiene Process

Q1: The chlorination of butadiene is resulting in a low yield of the desired 3,4-dichloro-1-butene (B1205564) and a high amount of 1,4-dichloro-2-butene isomers. How can I improve the regioselectivity?

A1: The chlorination of butadiene naturally produces a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene.[4] While the initial chlorination ratio is largely governed by thermodynamics and kinetics, the subsequent steps are designed to enrich the desired isomer. The key is the isomerization step.

  • Isomerization Catalyst: The 1,4-isomer is isomerized to the 3,4-isomer in the presence of a catalyst, such as cuprous chloride.[1] Ensure the catalyst is active and present in the correct amount.

  • Temperature Control: The isomerization is an equilibrium-driven process. The reaction is typically heated to 60–120°C to favor the formation of the desired 3,4-dichloro-1-butene.[5]

  • Removal of the 3,4-isomer: The equilibrium can be shifted towards the desired product by continuously removing the lower-boiling 3,4-dichloro-1-butene by distillation.[1]

Q2: I am detecting highly chlorinated hydrocarbons in my dichlorobutene (B78561) mixture. What is causing this and how can it be prevented?

A2: The formation of highly chlorinated hydrocarbons is due to over-chlorination of butadiene or the dichlorobutene products.[6]

  • Butadiene to Chlorine Ratio: Maintaining a molar excess of butadiene to chlorine is critical to minimize the formation of these byproducts.[4]

  • Mixing: Poor mixing in the reactor can lead to localized high concentrations of chlorine, resulting in over-chlorination. Ensure efficient mixing of the reactants.[6]

  • Temperature Control: The chlorination reaction is highly exothermic. Inadequate temperature control can lead to runaway reactions and the formation of undesired byproducts.

Q3: My final this compound product contains 1-chlorobutadiene. How is this formed and how can it be removed?

A3: 1-chlorobutadiene is a common impurity formed during the dehydrochlorination of 3,4-dichloro-1-butene.[5][6]

  • Reaction Conditions: The conditions of the dehydrochlorination reaction, such as the concentration of the caustic solution and the reaction temperature, can influence the formation of this byproduct.

  • Purification: 1-chlorobutadiene is typically removed from the crude this compound by distillation.[6] The efficiency of the distillation column is key to achieving the desired purity.

Q4: I am experiencing premature polymerization of my this compound monomer during synthesis and purification. What measures can I take to prevent this?

A4: this compound is highly prone to polymerization, especially in the presence of oxygen or at elevated temperatures.[1][7]

  • Oxygen Exclusion: It is crucial to conduct all synthesis and purification steps under an inert atmosphere (e.g., nitrogen) to prevent the formation of peroxides, which can initiate polymerization.[1]

  • Inhibitors: Add polymerization inhibitors, such as phenothiazine (B1677639) or tert-butylcatechol, to the crude and purified this compound to prevent spontaneous polymerization during storage and handling.[5]

  • Temperature Control: Keep the temperature as low as possible during distillation and storage. This compound should be stored at or below 0°C.[5]

  • Avoid Dimerization: Dimerization is a thermally initiated process. Proper temperature control during storage is essential to minimize the formation of this compound dimers.

Data Presentation

Table 1: Typical Selectivities and Conversions in this compound Synthesis

Process StepReactionReactantProductSelectivity (%)Conversion (%)Key ByproductsReference
Acetylene Process Acetylene DimerizationAcetyleneVinylacetylene~90~18Divinylacetylene[1]
HydrochlorinationVinylacetyleneThis compound~92-Methyl vinyl ketone, 1,3-dichloro-2-butene[1]
Butadiene Process Butadiene ChlorinationButadieneDichlorobutenes85-9510-25Highly chlorinated hydrocarbons[1]
Isomerization1,4-dichloro-2-butene3,4-dichloro-1-butene95-98--[1]
Dehydrochlorination3,4-dichloro-1-buteneThis compound90-95-1-chlorobutadiene[1]

Note: Selectivity and conversion rates can vary depending on specific process conditions and catalyst systems.

Experimental Protocols

Protocol 1: Analysis of Byproducts in Crude this compound by Gas Chromatography (GC)

This protocol provides a general methodology for the qualitative and quantitative analysis of common byproducts in a crude this compound sample.

  • Objective: To identify and quantify the major components and byproducts in a crude this compound sample from either the acetylene or butadiene process.

  • Materials:

    • Crude this compound sample

    • High-purity solvents for dilution (e.g., toluene, carbon disulfide)[8]

    • Internal standard (e.g., trichloroethylene)[8]

    • Certified reference standards for this compound and expected byproducts (e.g., divinylacetylene, methyl vinyl ketone, 1-chloro-1,3-butadiene, 1,4-dichloro-2-butene, 3,4-dichloro-1-butene)

    • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or an electron capture detector (ECD).[8] A mass spectrometer (MS) detector is recommended for positive identification of unknown peaks.

    • Capillary column suitable for separating volatile chlorinated hydrocarbons (e.g., DB-624, DB-1).

  • Procedure:

    • Sample Preparation:

      • Prepare a stock solution of the internal standard in the chosen solvent.

      • Accurately weigh a small amount of the crude this compound sample into a volumetric flask.

      • Add a known amount of the internal standard stock solution.

      • Dilute to the mark with the solvent.

      • Prepare a series of calibration standards containing known concentrations of this compound and each expected byproduct, along with the internal standard.

    • GC Analysis:

      • Set up the GC with an appropriate temperature program. An example program could be:

        • Initial temperature: 40°C, hold for 2 minutes.

        • Ramp: 10°C/min to 200°C.

        • Hold at 200°C for 5 minutes.

      • Injector temperature: 250°C.

      • Detector temperature: 280°C.

      • Inject a small volume (e.g., 1 µL) of the prepared sample and calibration standards.

    • Data Analysis:

      • Identify the peaks in the chromatogram by comparing their retention times with those of the certified reference standards.

      • For quantitative analysis, construct a calibration curve for each component by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

      • Calculate the concentration of each component in the crude this compound sample using the calibration curves.

  • Troubleshooting:

    • Poor Peak Shape: Check for active sites in the injector liner or column. Consider using a deactivated liner or a different column phase.

    • Co-elution of Peaks: Optimize the temperature program (e.g., use a slower ramp rate) or use a longer column or a column with a different stationary phase.

    • Inconsistent Results: Ensure proper mixing of samples and standards. Check for leaks in the GC system.

Visualizations

Chloroprene_Synthesis_Acetylene Acetylene Acetylene Vinylacetylene Vinylacetylene Acetylene->Vinylacetylene Dimerization (CuCl, NH4Cl) Divinylacetylene Divinylacetylene Acetylene->Divinylacetylene Acetaldehyde Acetaldehyde Acetylene->Acetaldehyde VinylChloride Vinyl Chloride Acetylene->VinylChloride This compound This compound Vinylacetylene->this compound Hydrochlorination (HCl, CuCl) MVK Methyl Vinyl Ketone Vinylacetylene->MVK Cl13Butadiene 1-Chloro-1,3-butadiene Vinylacetylene->Cl13Butadiene

Caption: Acetylene process for this compound synthesis and its major side reactions.

Chloroprene_Synthesis_Butadiene Butadiene Butadiene Dichlorobutenes Mixture of Dichlorobutenes (3,4- and 1,4-isomers) Butadiene->Dichlorobutenes Chlorination (Cl2) HighlyChlorinated Highly Chlorinated Hydrocarbons Butadiene->HighlyChlorinated DCB34 3,4-dichloro-1-butene Dichlorobutenes->DCB34 Isomerization (CuCl) DCB14 1,4-dichloro-2-butene Dichlorobutenes->DCB14 Equilibrium This compound This compound DCB34->this compound Dehydrochlorination (NaOH) Cl1Butadiene 1-Chlorobutadiene DCB34->Cl1Butadiene

Caption: Butadiene process for this compound synthesis and its major side reactions.

Troubleshooting_Workflow Start Side Reaction Observed Identify Identify Byproduct(s) (e.g., GC-MS) Start->Identify Quantify Quantify Byproduct(s) (e.g., GC with internal standard) Identify->Quantify ReviewParams Review Reaction Parameters (Temp, Pressure, Conc., Catalyst) Quantify->ReviewParams Modify Modify a Single Parameter ReviewParams->Modify Analyze Re-run Reaction & Analyze Modify->Analyze Improved Improvement? Analyze->Improved Optimize Optimize Further Improved->Optimize Yes Purify Purification Strategy (e.g., Distillation) Improved->Purify No / Partial End Problem Solved Improved->End Significant Optimize->Modify Purify->End

Caption: A general workflow for troubleshooting side reactions in chemical synthesis.

References

Technical Support Center: Managing Exotherms in Chloroprene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing exothermic events during chloroprene (B89495) polymerization experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound polymerization, focusing on temperature control and reaction kinetics.

Issue 1: Rapid and Uncontrolled Temperature Increase (Runaway Reaction)

Q: My reaction temperature is rising much faster than anticipated, and the cooling system cannot keep up. What should I do?

A: An uncontrolled temperature spike indicates a potential runaway reaction, which can be hazardous.[1] Immediate action is critical.

  • Emergency Shutdown: Immediately initiate your pre-defined emergency shutdown procedure. This typically involves the rapid introduction of a polymerization inhibitor (shortstop) and activating an emergency cooling system.[2]

  • Inhibitor Injection: If not already part of an automated emergency system, manually inject a pre-calculated amount of a shortstop inhibitor. Common inhibitors include phenothiazine (B1677639) and 4-tert-butylcatechol (B165716).[3][4] The goal is to quickly terminate the growing polymer chains and stop further heat generation.

  • Enhanced Cooling: If available, activate secondary or emergency cooling systems.[5] This could involve introducing a colder coolant into the reactor jacket or activating an internal cooling loop.

  • Evacuation: If the temperature continues to rise uncontrollably despite these measures, evacuate the immediate area and follow your facility's emergency response plan.

Issue 2: Polymerization Fails to Initiate or is Significantly Delayed

Q: I've added my initiator, but the reaction temperature is not increasing, or the increase is extremely slow. What could be the cause?

A: A lack of or a slow exotherm can be due to several factors related to the reaction components and conditions.

  • Inhibitor Presence: The most common cause is the presence of residual inhibitor in the this compound monomer. Ensure that the monomer has been properly purified to remove storage inhibitors.[6]

  • Oxygen Contamination: Oxygen can act as an inhibitor or retarder in free-radical polymerization.[7] Ensure your reaction vessel and reagents are properly deoxygenated, and the reaction is conducted under an inert atmosphere (e.g., nitrogen).

  • Initiator Malfunction: The initiator may be inactive due to improper storage or decomposition. Use a fresh, properly stored initiator. In some cases, the initiator concentration may be too low to overcome trace impurities.[8][9]

  • Incorrect Temperature: The reaction temperature may be too low for the chosen initiator to decompose at an effective rate. Verify the optimal temperature range for your initiator.

Issue 3: Exotherm is Slower Than Expected, Leading to Long Reaction Times

Q: The polymerization is proceeding, but the exotherm is weak, resulting in an impractically long reaction time. How can I increase the reaction rate?

A: A sluggish polymerization can be accelerated by carefully adjusting the reaction parameters.

  • Increase Initiator Concentration: A higher initiator concentration will generate more free radicals, leading to a faster polymerization rate and a more pronounced exotherm.[8][9] However, this should be done cautiously, as too high a concentration can lead to an uncontrolled reaction and may affect the polymer's molecular weight.

  • Increase Reaction Temperature: Raising the reaction temperature will increase the rate of initiator decomposition and propagation.[10] This must be done within the safe operating limits of your equipment and the desired polymer properties.

  • Monomer Concentration: A higher monomer concentration can lead to a faster reaction rate. However, this also increases the potential heat evolution, so ensure your cooling system can handle the increased load.[11]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the management of exotherms in this compound polymerization.

Q1: What is a thermal runaway in the context of this compound polymerization?

A1: A thermal runaway is a situation where the heat generated by the exothermic polymerization reaction exceeds the rate at which heat can be removed by the cooling system. This leads to a rapid increase in temperature, which further accelerates the reaction rate, creating a dangerous positive feedback loop that can result in a violent release of energy, pressure buildup, and potentially, a reactor rupture.[2]

Q2: Why is managing the exotherm in this compound polymerization so critical?

A2: Managing the exotherm is crucial for several reasons:

  • Safety: Uncontrolled exotherms can lead to runaway reactions, posing a significant safety hazard.[1]

  • Product Quality: The temperature profile of the polymerization affects the polymer's microstructure, molecular weight, and molecular weight distribution, all of which are critical to its final properties.[10]

  • Process Control: Maintaining a stable temperature ensures a predictable and reproducible polymerization process.

Q3: What are the primary methods for controlling the exotherm during this compound polymerization?

A3: The primary methods for exotherm control include:

  • Cooling Systems: Jacketed reactors with circulating coolant are standard.[12] Additional cooling can be provided by internal cooling coils or external heat exchangers.

  • Semi-Batch Monomer Feed: Adding the monomer gradually (semi-batch) rather than all at once (batch) allows for better control of the heat generation rate.

  • Inhibitors and Retarders: While inhibitors are primarily used for storage and emergency stops, retarders can be used to slow down the polymerization rate and, consequently, the heat evolution.

  • Solvent Selection: In solution polymerization, the solvent acts as a heat sink, and its boiling point can provide a means of temperature control through reflux.[12]

Q4: What is the difference between a polymerization inhibitor and a retarder?

A4: A polymerization inhibitor completely stops the polymerization for a certain period (the induction period) until it is consumed. A retarder, on the other hand, slows down the rate of polymerization without a distinct induction period.

Q5: How do I choose the right inhibitor or shortstop for my experiment?

A5: The choice of inhibitor depends on the specific polymerization conditions and the desired outcome. For stopping a reaction (shortstopping), a fast-acting inhibitor like 4-tert-butylcatechol is often used.[4] For storage stability, phenothiazine is a common choice.[6] The effectiveness of an inhibitor is also dependent on its concentration and the reaction temperature.

Q6: What are the consequences of a poorly managed exotherm?

A6: A poorly managed exotherm can lead to:

  • A runaway reaction with the potential for fire or explosion.[11]

  • The formation of low-quality polymer with undesirable properties, such as low molecular weight or a broad molecular weight distribution.

  • Damage to the reactor and associated equipment.

  • Release of toxic and flammable this compound monomer.[13]

Data Presentation

The following tables summarize key quantitative data relevant to managing exotherms in this compound polymerization.

Table 1: Thermal Properties of this compound and Polythis compound

PropertyValueUnitSource(s)
Heat of Polymerization (ΔH_p)768J/g[10]
Specific Heat Capacity of this compound MonomerData not available in search resultsJ/(g·K)
Specific Heat Capacity of Polythis compound2200J/(g·K)[10]
Thermal Conductivity of Polythis compound0.18 - 0.20W/(m·K)[14]
Glass Transition Temperature (Tg) of Polythis compound-45 to -30°C[14]
Melting Temperature of Polythis compound40 to 75°C[14]
Decomposition Temperature of Polythis compound365 to 380 / 445 to 460°C[14]

Table 2: Typical Operating Parameters for Emulsion Polymerization of this compound

ParameterTypical RangeUnitSource(s)
Polymerization Temperature40 - 70°C[3]
Initiator Concentration (Potassium Persulfate)0.005 (example)% by weight of monomer[4]
Shortstop Inhibitor Concentration (e.g., 4-tert-butylcatechol)0.01 - 2.0% by weight of monomer[3]

Experimental Protocols

This section provides a detailed methodology for a representative batch emulsion polymerization of this compound, emphasizing exotherm management.

Protocol: Controlled Emulsion Polymerization of this compound

Objective: To perform a controlled emulsion polymerization of this compound while managing the exothermic reaction.

Materials:

  • This compound monomer (inhibitor removed)

  • Deionized, deoxygenated water

  • Disproportionated rosin (B192284) soap (surfactant)

  • Potassium persulfate (initiator)

  • n-Dodecyl mercaptan (chain-transfer agent)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • 4-tert-butylcatechol solution (shortstop inhibitor)

  • Nitrogen gas supply

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, condenser, thermometer, and nitrogen inlet/outlet

  • Thermostatic water bath

  • Syringes for initiator and shortstop addition

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure it is clean and dry. Purge the entire system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.[15]

  • Aqueous Phase Preparation: In the reactor, charge 120 parts of deoxygenated water, 3.0 parts of disproportionated rosin, and 0.6 parts of sodium hydroxide. Stir the mixture under a gentle nitrogen stream until all components are dissolved.[15]

  • Monomer Emulsion: In a separate sealed flask, prepare the oil phase by mixing 75 parts of this compound and 0.3 parts of dodecyl mercaptan.[15]

  • Emulsification: Add the oil phase to the aqueous phase in the reactor with vigorous stirring to form a stable monomer emulsion.[15]

  • Reaction Initiation: Bring the reactor contents to the desired temperature (e.g., 40°C) using the circulating water bath. Once the temperature is stable, inject the initiator solution (e.g., 0.2 parts of potassium persulfate dissolved in a small amount of water).[15]

  • Exotherm Monitoring and Control:

    • Continuously monitor the internal reaction temperature.

    • As the polymerization initiates, an exotherm will cause the temperature to rise.

    • Control the temperature by adjusting the flow rate and temperature of the coolant in the reactor jacket. The goal is to maintain the set reaction temperature (e.g., 40°C ± 2°C).

  • Polymerization: Maintain the temperature and stirring speed. Monitor the reaction progress by periodically taking samples to determine the percent conversion (e.g., via gravimetry after evaporating unreacted monomer).[15]

  • Shortstopping the Reaction: Once the desired conversion is reached (e.g., 80%), inject the shortstop solution (e.g., a solution of 4-tert-butylcatechol) to terminate the polymerization.[3]

  • Cooling and Isolation: Cool the reactor to room temperature. The resulting polythis compound latex can then be coagulated (e.g., by adding to a salt solution or by freezing), washed, and dried.

Emergency Shutdown Protocol for Runaway Reaction

Objective: To safely terminate a runaway this compound polymerization.

Procedure:

  • Alarm Activation: Immediately activate the local and facility-wide emergency alarms to alert all personnel.

  • Inhibitor Injection: Inject a pre-determined, excess amount of a fast-acting shortstop inhibitor (e.g., 4-tert-butylcatechol solution) directly into the reactor. The injection system should be designed for rapid and reliable delivery, even under increased reactor pressure.

  • Emergency Cooling: Simultaneously, activate all available cooling systems at their maximum capacity. This includes the primary cooling jacket and any secondary or emergency cooling loops.

  • Stop Monomer/Initiator Feed: If operating in a semi-batch or continuous mode, immediately stop all feeds of monomer and initiator to the reactor.

  • Pressure Relief: If the reactor pressure approaches the design limit, the pressure relief system (e.g., rupture disc or relief valve) should activate to prevent catastrophic vessel failure.[5]

  • Area Evacuation: Evacuate all non-essential personnel from the immediate vicinity of the reactor.

  • Post-Incident Response: Once the reaction has been brought under control and the reactor has cooled, follow established procedures for safely handling and emptying the reactor. A thorough incident investigation should be conducted to determine the root cause and prevent recurrence.

Visualizations

The following diagrams illustrate key workflows and logical relationships in managing this compound polymerization exotherms.

Exotherm_Troubleshooting start Monitor Reaction Temperature temp_check Temperature within Safe Operating Limits? start->temp_check normal_op Continue Normal Operation temp_check->normal_op Yes temp_high Temperature Rising Uncontrollably? temp_check->temp_high No temp_low No or Slow Exotherm? temp_check->temp_low No adjust_cooling Adjust Cooling System temp_high->adjust_cooling No emergency_shutdown Initiate Emergency Shutdown Procedure temp_high->emergency_shutdown Yes adjust_cooling->temp_check check_inhibitor Check for Residual Inhibitor/ Oxygen Contamination temp_low->check_inhibitor Yes check_initiator Verify Initiator Activity/ Concentration temp_low->check_initiator No check_inhibitor->start check_initiator->start

Caption: Troubleshooting logic for this compound polymerization exotherms.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_termination Termination & Isolation reactor_setup 1. Reactor Setup & Purge aqueous_phase 2. Prepare Aqueous Phase reactor_setup->aqueous_phase monomer_emulsion 3. Prepare Monomer Emulsion aqueous_phase->monomer_emulsion emulsification 4. Emulsification monomer_emulsion->emulsification initiation 5. Reaction Initiation emulsification->initiation monitoring 6. Monitor & Control Exotherm initiation->monitoring polymerization 7. Continue Polymerization monitoring->polymerization shortstopping 8. Shortstop Reaction polymerization->shortstopping cooling 9. Cool Reactor shortstopping->cooling isolation 10. Isolate Polymer cooling->isolation

References

Technical Support Center: Purification of Crude Chloroprene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude chloroprene (B89495).

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in crude this compound and how do they originate?

A1: The impurity profile of crude this compound is largely dependent on the manufacturing process. The two primary synthesis routes, the butadiene process and the acetylene (B1199291) process, yield different sets of byproducts.

  • Butadiene Process: This is the more modern and common method. Crude this compound from this process typically contains:

    • 1-chlorobuta-1,3-diene (α-chloroprene): An isomer of this compound formed during the synthesis.

    • Unreacted 1,3-butadiene: The starting material for the synthesis.

    • Dichlorobutenes: Such as 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene, which are intermediates in the process.[1][2]

    • Dimers of this compound: Formed by dimerization reactions, which can be thermally initiated.[3]

    • Higher chlorinated hydrocarbons: Resulting from side reactions during chlorination.[4]

  • Acetylene Process: This older method is still in use in some regions.[5] Impurities from this route include:

    • Vinylacetylene: An intermediate in the synthesis.[5]

    • Divinylacetylene: A byproduct of acetylene dimerization.[5]

    • Methyl vinyl ketone (MVK): Formed as a byproduct.[5]

    • 1,3-dichloro-2-butene: Another potential byproduct.[5]

    • Acetaldehyde and Vinyl Chloride: Can also be present as byproducts.[5]

Q2: Why is polymerization a significant issue during this compound purification and how can it be prevented?

A2: this compound has a strong tendency to undergo spontaneous polymerization, which is initiated by free radicals and can be accelerated by heat, light, and the presence of oxygen.[3][6] This polymerization is highly undesirable during purification as it can lead to:

  • Fouling of equipment: Polymer deposits can block distillation columns, heat exchangers, and other process equipment, leading to reduced efficiency and potential safety hazards.[7]

  • Loss of product yield: The monomer is consumed in the unwanted polymerization reaction.

  • Runaway reactions: The polymerization is exothermic, and if not controlled, can lead to a rapid increase in temperature and pressure, potentially causing a dangerous runaway reaction.[3]

Prevention of polymerization is critical and is primarily achieved through the use of polymerization inhibitors . These are chemical compounds that scavenge free radicals, thus interrupting the polymerization chain reaction.[3] Common inhibitors for this compound include phenolic compounds, amines, and nitroxide radicals. It is also crucial to exclude oxygen during purification and storage.[1]

Q3: What are the recommended storage conditions for purified this compound?

A3: Due to its high reactivity and tendency to polymerize, purified this compound must be stored under carefully controlled conditions:

  • Temperature: Store at low temperatures, typically at or below 0°C, to minimize the rate of dimerization and polymerization.[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent contact with oxygen which can initiate polymerization.[1]

  • Inhibitors: Purified this compound should always be stored with an appropriate polymerization inhibitor.[1]

  • Duration: Even with inhibitors, it is recommended to use purified this compound within a short timeframe, often within 24 hours of distillation, to ensure high purity for polymerization reactions.[1]

Troubleshooting Guides

Guide 1: Distillation Column Fouling

Issue: The distillation column used for this compound purification is showing signs of fouling, such as increased pressure drop, reduced separation efficiency, and decreased throughput.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Preventative Measures
Polymerization of this compound 1. Check inhibitor concentration: Ensure the correct type and concentration of polymerization inhibitor are being used in the feed and reflux streams. 2. Monitor column temperature: Abnormally high temperatures can accelerate polymerization. Check for hot spots. 3. Reduce residence time: Operate the column to minimize the time the this compound spends at elevated temperatures.- Optimize inhibitor selection and dosage. - Maintain strict temperature control throughout the column. - Consider using a column with a lower liquid holdup.
Presence of Solid Impurities 1. Analyze feed composition: Check for the presence of non-volatile or solid impurities in the crude this compound feed. 2. Inspect column internals: If possible, visually inspect trays or packing for solid deposits.- Implement a pre-filtration step for the crude feed. - Use fouling-tolerant trays or packing in the column design.[7]
Reaction with Materials of Construction 1. Verify material compatibility: Ensure that the materials of the column and its internals are compatible with this compound and any trace impurities under operating conditions.- Select appropriate materials of construction during the design phase.
Guide 2: Ineffective Impurity Removal

Issue: The purity of the distilled this compound does not meet the required specifications, with significant levels of key impurities remaining.

Possible Causes and Solutions:

Impurity Not Removed Possible Cause Troubleshooting Steps
1-chlorobuta-1,3-diene Insufficient separation efficiency.1. Increase reflux ratio: This will improve the separation between this compound and its close-boiling isomer. 2. Check column packing/trays: Ensure the column has the required number of theoretical stages for the separation.
Divinylacetylene Inadequate removal prior to distillation.1. Review upstream processes: Ensure the synthesis conditions are optimized to minimize the formation of divinylacetylene. 2. Consider extractive distillation: This technique can be used to break azeotropes and improve separation.
Methyl Vinyl Ketone (MVK) Chemical similarity to this compound.1. Utilize a bisulfite wash: Aldehydes and unhindered ketones like MVK can be removed by forming a water-soluble bisulfite adduct.[8][9] 2. Optimize distillation parameters: Fine-tune the temperature and pressure profile of the distillation column.

Data Presentation

Table 1: Common Impurities in Crude this compound by Synthesis Route

Impurity Butadiene Process Acetylene Process Typical Method of Removal
1-chlorobuta-1,3-dienePresentPresentFractional Distillation
DichlorobutenesPresentPresentFractional Distillation
This compound DimersPresentPresentFractional Distillation (as high boilers)
VinylacetyleneNot typically presentPresentFractional Distillation
DivinylacetyleneNot typically presentPresentFractional Distillation
Methyl Vinyl KetoneNot typically presentPresentChemical Wash (e.g., bisulfite), Fractional Distillation
AcetaldehydeNot typically presentPresentChemical Wash, Fractional Distillation

Table 2: Common Polymerization Inhibitors for this compound

Inhibitor Class Examples Mechanism of Action Notes
Phenolic Compounds Hydroquinone, 4-tert-butylcatechol (B165716) (TBC), Butylated hydroxytoluene (BHT)Hydrogen atom transfer to propagating radicals.Often require the presence of oxygen to be effective.
Amines Phenothiazine (B1677639), Diethylhydroxylamine (DEHA)Hydrogen atom transfer and formation of stable aminoxyl radicals.Can be very effective but may cause discoloration.
Nitroxide Radicals TEMPO, 4-hydroxy-TEMPODirectly trap carbon-centered radicals to terminate polymerization.Highly efficient radical scavengers.

Experimental Protocols

Protocol 1: Gas Chromatography (GC) for Purity Analysis of this compound

This protocol outlines a general method for determining the purity of a this compound sample and quantifying impurities.

1. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary Column: A non-polar or medium-polarity column suitable for separating volatile hydrocarbons (e.g., a column with a stationary phase like DB-1 or HP-5).

  • Carrier Gas: High-purity helium or hydrogen.

  • Data Acquisition and Processing Software.

2. Sample Preparation:

  • Ensure the this compound sample is fresh and has been stored appropriately with an inhibitor.

  • If necessary, dilute the sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to bring the concentration within the linear range of the detector.

  • Prepare a series of calibration standards for this compound and known impurities at various concentrations.

3. GC Operating Conditions (Example):

Parameter Value
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 100:1 (can be adjusted based on concentration)
Carrier Gas Flow Rate 1-2 mL/min
Oven Temperature Program Initial: 40 °C (hold for 5 min) Ramp: 10 °C/min to 200 °C (hold for 5 min)
Detector Temperature 280 °C

4. Analysis:

  • Inject the calibration standards to generate a calibration curve for each compound.

  • Inject the this compound sample.

  • Identify the peaks in the chromatogram by comparing their retention times with those of the standards.

  • Quantify the amount of each impurity and the purity of this compound by comparing the peak areas to the calibration curves.[10]

5. Calculation of Percent Purity:

Percent Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Note: Exclude the solvent peak from the total area calculation.[10]

Protocol 2: Generalized Fractional Distillation for this compound Purification

This protocol provides a general outline for the laboratory-scale purification of crude this compound by fractional distillation.

1. Materials and Equipment:

  • Crude this compound.

  • Polymerization inhibitor (e.g., phenothiazine or 4-tert-butylcatechol).

  • Fractional distillation apparatus (including a distillation flask, a fractionating column, a condenser, a receiving flask, and a heating mantle).

  • Vacuum pump and pressure gauge (for vacuum distillation).

  • Thermometers or temperature probes.

2. Procedure:

  • Add Inhibitor: Before starting, add an appropriate amount of polymerization inhibitor to the crude this compound in the distillation flask. An inhibitor should also be added to the receiving flask.

  • Assemble the Apparatus: Set up the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Apply Vacuum (Optional but Recommended): For heat-sensitive materials like this compound, performing the distillation under reduced pressure is recommended to lower the boiling point and minimize thermal polymerization.

  • Heating: Gently heat the distillation flask using the heating mantle.

  • Collect Fractions: Monitor the temperature at the top of the column. Collect the different fractions as they distill over at their respective boiling points.

    • Foreruns: The first fraction will likely contain low-boiling impurities.

    • Main Fraction: Collect the fraction that distills at the boiling point of this compound (59.4 °C at atmospheric pressure).

    • Residue: High-boiling impurities and the inhibitor will remain in the distillation flask.

  • Storage: Immediately store the purified this compound fraction at low temperature, under an inert atmosphere, and with an added inhibitor.

Visualizations

Experimental_Workflow_for_Chloroprene_Purification crude Crude this compound inhibitor Add Polymerization Inhibitor crude->inhibitor distillation Fractional Distillation inhibitor->distillation impurities Low and High Boiling Impurities distillation->impurities pure Purified this compound distillation->pure analysis GC Purity Analysis pure->analysis storage Store at low temp with inhibitor analysis->storage

Caption: Workflow for the purification and analysis of crude this compound.

Troubleshooting_Logic_for_Distillation_Fouling start Distillation Column Fouling Observed check_temp Check Column Temperature Profile start->check_temp check_inhibitor Verify Inhibitor Concentration start->check_inhibitor check_feed Analyze Feed for Solids start->check_feed high_temp High Temperature (Potential Polymerization) check_temp->high_temp low_inhibitor Low Inhibitor (Potential Polymerization) check_inhibitor->low_inhibitor solids_present Solids in Feed check_feed->solids_present high_temp->check_inhibitor No adjust_temp Adjust Heating/ Cooling high_temp->adjust_temp Yes low_inhibitor->check_feed No increase_inhibitor Increase Inhibitor Dose low_inhibitor->increase_inhibitor Yes install_filter Install Feed Filter solids_present->install_filter Yes resolve Problem Resolved solids_present->resolve No adjust_temp->resolve increase_inhibitor->resolve install_filter->resolve

Caption: Troubleshooting logic for distillation column fouling.

References

Technical Support Center: Chloroprene Storage and Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on preventing the dimerization of chloroprene (B89495) during storage. It includes frequently asked questions for foundational knowledge and a troubleshooting guide for addressing specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound dimerization?

A1: this compound dimerization is a thermal cycloaddition reaction where two this compound monomers react with each other to form cyclic dimers.[1][2] This process occurs spontaneously over time, with the rate significantly increasing with temperature.[1] It is a second-order reaction that leads primarily to the formation of cyclobutane (B1203170) and cyclohexene (B86901) derivatives.[1][2] This reaction is a major source of exothermic heat during storage.[3]

Q2: Why is the dimerization of this compound a significant issue?

A2: Dimerization is problematic for several reasons:

  • Safety Hazard: The dimerization process is exothermic, meaning it releases heat.[3] This heat can accelerate the reaction rate, potentially leading to a runaway thermal reaction and uncontrolled, hazardous polymerization.[3]

  • Product Purity: The formation of dimers reduces the concentration of the desired this compound monomer, impacting the accuracy of experiments and the quality of the resulting polymer (polythis compound).

  • Altered Properties: Dimers are impurities that can alter the chemical and physical properties of the monomer solution and affect the kinetics and outcome of subsequent polymerization reactions.[4]

Q3: What are the primary products of this compound dimerization?

A3: The main products are cyclic compounds. Studies have characterized them as 1,2-dichloro-1,2-divinyl-cyclobutane and two isomers of chlorovinyl-cyclohexene.[1][2] Small amounts of a 1,6-dichloro-cyclo-octadiene can also be formed from the rearrangement of the cyclobutane derivative.[1][2]

Q4: How can dimerization be effectively prevented or minimized during storage?

A4: The most critical factor in preventing dimerization is strict temperature control.[3][5] this compound should be stored in a cool, well-ventilated area.[5][6] The recommended storage temperature is no higher than 10°C (50°F).[5] Storing the monomer under an inert atmosphere (e.g., nitrogen) can also help prevent peroxide formation, which is a catalyst for hazardous free-radical polymerization.[3]

Q5: What is the role of inhibitors in this compound storage?

A5: This is a crucial point of clarification. Commercially available this compound is often "stabilized" with inhibitors. However, these inhibitors, typically free-radical scavengers like phenolic compounds, do not prevent the thermal dimerization process .[3][4] Their purpose is to prevent the onset of dangerous, uncontrolled free-radical polymerization, which can be initiated by peroxides formed from exposure to air or by the heat generated from dimerization.[3][4] Therefore, while inhibitors are essential for safety against polymerization, they are not a substitute for proper temperature control to prevent dimerization.

Troubleshooting Guide

Q1: I suspect my this compound stock has started to dimerize. What are the initial steps I should take?

A1: If you suspect dimerization, prioritize safety.

  • Check Storage Conditions: Immediately verify the storage temperature of the container. Ensure it is at or below the recommended 10°C (50°F).[5]

  • Inspect the Container: Check for any signs of pressure buildup, discoloration, or increased viscosity of the liquid.

  • Analyze a Sample: If it is safe to do so, carefully take a small aliquot from the container and analyze it for the presence of dimers using a technique like Gas Chromatography-Mass Spectrometry (GC-MS).

Q2: My storage unit malfunctioned and the temperature rose to 25°C for several days. What are the risks?

A2: A storage temperature of 25°C significantly increases the rate of dimerization.[1][2] The primary risks are:

  • Accelerated Dimer Formation: A substantial portion of the monomer may have converted to dimers, compromising the purity and usability of the stock.

  • Increased Heat Generation: The accelerated exothermic dimerization reaction increases the internal temperature of the container.[3]

  • Risk of Runaway Polymerization: The generated heat can overcome the effectiveness of polymerization inhibitors, potentially triggering a hazardous, uncontrolled polymerization event.[3] The material should be handled with extreme caution.

Q3: How can I analytically detect and quantify this compound dimers in my sample?

A3: Gas Chromatography (GC), particularly coupled with Mass Spectrometry (GC-MS), is a highly effective method for separating and identifying this compound dimers.[7] See the Experimental Protocols section for a detailed methodology. The presence of peaks with higher retention times than the this compound monomer peak is indicative of dimer formation.

Quantitative Data Summary

For optimal stability and safety, this compound monomer must be stored under specific conditions. The effect of temperature on the stability of this compound-based materials is significant.

Table 1: Recommended Storage Conditions for this compound Monomer

ParameterRecommendationRationaleCitations
Temperature ≤ 10°C (50°F)To minimize the rate of thermal dimerization.[5][7]
Atmosphere Inert gas (e.g., Nitrogen)To prevent the formation of peroxides which can initiate polymerization.[3]
Container Tightly sealed, approved containersTo prevent contamination and evaporation.[5][6]
Storage Area Cool, dry, well-ventilatedTo maintain low temperature and dissipate any potential vapors.[5][6]
Avoid Ignition sources, oxidizing agents, high temperaturesThis compound is highly flammable and reactive.[5][7][8]

Table 2: Illustrative Example of Temperature Effect on Shelf Life of a this compound-Based Rubber Lining

Note: This data is for a solid rubber lining product and not liquid monomer. It is presented to illustrate the strong inverse relationship between temperature and the stability of this compound-based materials.

Storage TemperatureRecommended Shelf Life
Below 10°C (50°F)180 days
11°C to 21°C (51-70°F)60 days
22°C to 32°C (71-90°F)45 days
Above 32°C (90°F)Not Recommended
(Data adapted from a technical data sheet for a this compound lining product.[9])

Experimental Protocols

Protocol: Detection of this compound Dimers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of this compound dimers in a monomer sample. Instrument parameters may need to be optimized for your specific system.

1. Objective: To separate, identify, and quantify this compound dimers from the this compound monomer.

2. Materials and Equipment:

  • Gas Chromatograph with Mass Spectrometer detector (GC-MS)

  • Capillary GC Column: HP-PONA, DB-5ms, or equivalent (e.g., 100% methyl silicone stationary phase, 30-50m length, 0.25mm ID, 0.25-0.5µm film thickness).[7][10]

  • Autosampler vials with septa

  • Microsyringe

  • Helium (carrier gas), high purity

  • This compound sample for analysis

  • Appropriate solvent for dilution (e.g., hexane (B92381) or dichloromethane), if necessary.

3. Sample Preparation:

  • Carefully extract a small aliquot (e.g., 1 mL) of the this compound sample in a well-ventilated fume hood.

  • If the sample is concentrated, perform a serial dilution (e.g., 1:100 or 1:1000) with a suitable solvent to avoid detector saturation.

  • Transfer the final diluted sample to a 2 mL autosampler vial and cap securely.

4. GC-MS Instrument Parameters (Example):

  • Injector:

    • Mode: Split (e.g., 100:1 split ratio to handle the monomer concentration)

    • Temperature: 250°C[10]

    • Injection Volume: 0.1 - 1.0 µL[10]

  • Carrier Gas:

    • Gas: Helium

    • Flow Rate: ~1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.[7][10]

    • Ramp: Increase at 10°C/min to 300°C.[7]

    • Final Hold: Hold at 300°C for 5-10 minutes to elute all components.[7]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: 35 - 400 m/z

5. Data Analysis:

  • Identify Peaks: The this compound monomer will be the major, earliest-eluting peak. Dimer products will have significantly longer retention times due to their higher molecular weight and boiling points.

  • Mass Spectra Interpretation: Obtain the mass spectrum for each suspected dimer peak. Compare the fragmentation pattern with literature data or use spectral libraries to confirm the identity of the cyclohexene and cyclobutane derivatives. The molecular ion (M+) for the dimer will be at m/z = 177/179 (C₈H₁₀Cl₂).

  • Quantification: If standards are available, perform a calibration curve to quantify the dimers. For semi-quantitative analysis, use the peak area percentage relative to the total area of all eluted peaks.

Visualizations

Dimerization_Pathway cluster_reactants Reactants cluster_process Process cluster_products Dimerization Products C1 This compound Heat Thermal Energy (Heat) C1->Heat C2 This compound C2->Heat P1 Cyclohexene Derivatives Heat->P1 [4+2] Cycloaddition P2 Cyclobutane Derivative Heat->P2 [2+2] Cycloaddition

Caption: Thermal dimerization pathway of this compound.

Troubleshooting_Workflow start Start: Suspected Dimerization check_temp Step 1: Verify Storage Temperature is ≤ 10°C start->check_temp temp_ok Is Temp OK? check_temp->temp_ok analyze Step 2: Perform GC-MS Analysis temp_ok->analyze Yes action_high_temp Action: Quarantine Stock. Assess Runaway Reaction Risk. Handle with Extreme Caution. temp_ok->action_high_temp No dimers_present Are Dimers Detected? analyze->dimers_present action_no_dimers Result: Monomer is Pure. Continue Use. Maintain Strict Temp Control. dimers_present->action_no_dimers No action_dimers_found Action: Quarantine Stock. Do Not Use. Follow Hazardous Waste Disposal Procedures. dimers_present->action_dimers_found Yes

Caption: Troubleshooting workflow for suspected this compound dimerization.

References

"improving molecular weight control in polychloroprene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight of polychloroprene during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling molecular weight in polythis compound synthesis?

The molecular weight of polythis compound is primarily controlled during the free-radical polymerization process through several key methods:

  • Chain Transfer Agents (CTAs): The most common method involves adding chain transfer agents, such as mercaptans (thiols) or xanthogen disulfides, to the polymerization reaction. These agents terminate a growing polymer chain and initiate a new one, effectively regulating the final chain length.[1][2][3]

  • Sulfur Modification: Co-polymerizing This compound (B89495) with elemental sulfur introduces polysulfide linkages into the polymer backbone. The viscosity and molecular weight are then adjusted after polymerization by cleaving these bonds through a chemical process called "peptization," often using thiuram disulfides.[1][3]

  • Polymerization Temperature: Altering the reaction temperature can affect the molecular weight. Higher temperatures can lead to increased side-branching and cross-linking, which influences the polymer's properties and solubility.[3][4]

  • Monomer Conversion: The polymerization can be stopped at a specific monomer conversion point to target a desired molecular weight.[5][6] Free radical scavengers are added to halt the reaction.[5]

  • Controlled Radical Polymerization (CRP) Techniques: Advanced methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over the polymerization process, resulting in well-defined molecular weights and narrow molecular weight distributions (low dispersity).[7]

Q2: How do I choose the right chain transfer agent (CTA)?

Choosing an appropriate CTA depends on the desired polymer properties and the specific polymerization system.

  • Mercaptans (Thiols): n-Dodecyl mercaptan is a widely used and effective CTA for general-purpose polythis compound grades.[1][3][] It provides straightforward molecular weight control.[1]

  • Xanthogen Disulfides: These CTAs can yield elastomers that are more easily processed and result in vulcanizates with improved mechanical properties.[3]

  • Halogenated Compounds: Compounds like iodoform, carbon tetrachloride (CCl₄), and carbon tetrabromide (CBr₄) also function as efficient chain-transfer agents.[1]

The efficiency of a CTA is determined by its chain transfer constant, which is the ratio of the rate of the chain transfer reaction to the rate of the propagation reaction.[9]

Q3: What analytical techniques are used to determine the molecular weight of polythis compound?

Several techniques are available to characterize the molecular weight and structure of polythis compound:

  • Gel Permeation Chromatography (GPC): This is the most common method for determining a polymer's number-average molecular weight (Mn), weight-average molecular weight (Mw), and molecular weight distribution (Mw/Mn or dispersity).[7][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to analyze the chemical structure of the polymer and, in controlled polymerizations like RAFT, to confirm the presence of terminal groups from the CTA.[7][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps in obtaining information about the chemical structure of the polymer.[12][13]

  • Viscometry: Measuring the intrinsic viscosity of a polymer solution can provide information related to its molecular weight.[12]

Troubleshooting Guide

Problem: The molecular weight (Mn or Mw) of my polythis compound is consistently too high.

Possible Cause Suggested Solution
Insufficient Chain Transfer Agent (CTA) Increase the concentration of the CTA. Small adjustments can have a significant impact on the final molecular weight.
Ineffective CTA Ensure the chosen CTA is suitable for your polymerization conditions (temperature, solvent). Consider testing a different class of CTA, such as switching from a mercaptan to a xanthogen disulfide.[3]
Low Polymerization Temperature Increasing the polymerization temperature can sometimes lead to a decrease in molecular weight, though it may also increase branching.[4] This should be tested empirically for your system.
High Monomer Conversion In uncontrolled free-radical polymerization, molecular weight can increase with conversion. Try stopping the reaction at a lower monomer conversion by adding an inhibitor like a free radical scavenger.[5][6]

Problem: The molecular weight of my polythis compound is consistently too low.

Possible Cause Suggested Solution
Excessive Chain Transfer Agent (CTA) Reduce the concentration of the CTA in the reaction mixture.
High Polymerization Temperature A very high reaction temperature may be causing premature termination or side reactions. Attempt to lower the polymerization temperature.[4]
Impurities in Monomer or Solvent Impurities can sometimes act as unintended chain transfer or terminating agents. Ensure the this compound monomer and any solvents are purified before use.

Problem: The molecular weight distribution (dispersity, Mw/Mn) is too broad.

Possible Cause Suggested Solution
Conventional Free-Radical Polymerization Standard free-radical polymerization inherently produces polymers with a broad molecular weight distribution (typically Mw/Mn > 1.5).
Variable Reaction Conditions Fluctuations in temperature or poor mixing can lead to inconsistent polymerization rates and a broader distribution. Ensure strict control over all reaction parameters.
Solution For applications requiring a narrow Mw/Mn, a controlled radical polymerization technique is necessary. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been shown to produce polythis compound with narrow distributions (e.g., Mw/Mn between 1.29 and 1.45).[7]

Quantitative Data Summary

The following tables summarize quantitative data from cited experiments on molecular weight control.

Table 1: Effect of Chain Transfer Agent on Molecular Weight

Polymerization TypeChain Transfer Agent (CTA)CTA ConcentrationResulting Molecular Weight (Mn)Reference
Free Radical1-dodecanethiolNot specified3000 g/mol [14]
Emulsionl-dodecane thiol~0.34%125,000 - 400,000[6]
Emulsion (Sulfur-modified)Sulfur (co-monomer)0.1 - 2%Up to 500,000[1]

Table 2: RAFT Polymerization of this compound

Monomer:RAFT Agent RatioMonomer ConversionMn ( g/mol )Mw/Mn (Dispersity)Reference
Not specifiedNot specified29001.29[7]
Not specifiedNot specified64001.45[7]
Note: In RAFT polymerization, the number-average molecular weight (Mn) increases linearly with monomer conversion.[7]

Experimental Protocols

Protocol 1: Conventional Free-Radical Emulsion Polymerization

This protocol is a generalized procedure for synthesizing polythis compound using a mercaptan chain transfer agent.

  • Emulsion Preparation: Prepare an aqueous solution containing an emulsifier (surfactant) and deionized water. Separately, prepare a solution of the this compound monomer and the selected chain transfer agent (e.g., 1-dodecanethiol, ~0.3-0.5% by weight of monomer).[6]

  • Emulsification: Add the monomer/CTA solution to the aqueous phase under constant agitation to form a stable emulsion. The pH of the system should be maintained in the alkaline range (e.g., pH 9-12).[6]

  • Initiation: De-oxygenate the system by purging with an inert gas like nitrogen. Increase the temperature to the target value (e.g., 40°C).[6] Add a water-soluble free-radical initiator (e.g., potassium persulfate) to start the polymerization.[15]

  • Polymerization: Maintain the reaction at a constant temperature. Monitor the monomer conversion over time by taking samples and analyzing for solid content.

  • Termination: Once the desired monomer conversion is reached (e.g., 67-72%), add a polymerization inhibitor (free radical scavenger) to stop the reaction.[5][6]

  • Isolation: Remove any unreacted monomer. The final product can be used as a latex or the solid polymer can be isolated by coagulation (e.g., with acid or salt), followed by washing and drying.[5][16]

Protocol 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

This protocol describes the synthesis of well-defined polythis compound using RAFT.

  • Reactant Preparation: In a reaction vessel, dissolve the RAFT agent (e.g., 2-(ethoxycarbonyl)prop-2-yl dithiobenzoate), the initiator (e.g., AIBN), and the this compound monomer in a suitable solvent.[7]

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature to initiate polymerization. The reaction is allowed to proceed for a set amount of time.

  • Characterization: After the reaction, the polymer can be analyzed. Samples taken at different time points can be used to track the linear evolution of molecular weight (Mn) with monomer conversion using GPC. The structure can be confirmed with ¹H-NMR.[7]

Diagrams and Workflows

Troubleshooting_Workflow cluster_high MW Too High cluster_low MW Too Low start Problem: Incorrect Molecular Weight (MW) q_mw Is MW too high or too low? start->q_mw high_cta Increase CTA concentration q_mw->high_cta Too High low_cta Decrease CTA concentration q_mw->low_cta Too Low high_temp Increase temperature (cautiously) high_cta->high_temp high_conv Stop reaction at lower conversion high_temp->high_conv q_pdi Is dispersity (Mw/Mn) too broad? high_conv->q_pdi low_temp Decrease temperature low_cta->low_temp low_purity Check monomer/solvent purity low_temp->low_purity low_purity->q_pdi pdi_raft Action: Use controlled polymerization (e.g., RAFT) for narrow Mw/Mn q_pdi->pdi_raft Yes end_node Verify MW and Dispersity with GPC q_pdi->end_node No pdi_raft->end_node

Caption: Troubleshooting workflow for molecular weight control.

CTA_Mechanism cluster_propagation Chain Propagation cluster_transfer Chain Transfer cluster_reinitiation Re-initiation P_n Pn• (Growing Chain) M M (Monomer) P_n->M kp P_n1 P(n+1)• M->P_n1 P_n_cta Pn• P_n1->P_n_cta CTA R-SH (CTA) P_n_cta->CTA ktr P_n_H Pn-H (Terminated Chain) CTA->P_n_H CTA_rad R-S• (New Radical) CTA->CTA_rad CTA_rad_re R-S• P_n_H->CTA_rad_re M_re M (Monomer) CTA_rad_re->M_re ki P_1 P1• (New Growing Chain) M_re->P_1

Caption: Mechanism of a mercaptan (R-SH) chain transfer agent.

Caption: Comparison of molecular weight control strategies.

References

"addressing inconsistencies in chloroprene reaction rates"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common inconsistencies encountered during chloroprene (B89495) reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction rate is inconsistent (too fast or too slow). What are the primary causes?

Inconsistent reaction rates are common due to this compound's high reactivity.[1][2] Key factors include:

  • Spontaneous Polymerization: this compound can polymerize spontaneously, especially when heated or contaminated, through a free-radical mechanism.[2][3][4] This can lead to an uncontrolled, rapid, and exothermic reaction.[4]

  • Dimerization: A competing thermal cycloaddition reaction produces cyclobutane (B1203170) and cyclohexene (B86901) derivatives.[5][6] This is a second-order reaction that occurs simultaneously with polymerization and is not prevented by free-radical inhibitors.[4][6]

  • Inhibitor Concentration: this compound is typically supplied with inhibitors to prevent spontaneous polymerization during storage.[6] Improper inhibitor levels can lead to premature reaction or instability.

  • Temperature Fluctuations: Temperature significantly impacts reaction kinetics.[5] Even minor variations can alter the rates of both polymerization and dimerization. Polymer properties are also highly dependent on the polymerization temperature.[7]

  • Presence of Oxygen: this compound can oxidize rapidly, forming peroxids and other acidic materials that can interfere with the desired reaction pathway.[2]

Q2: How can I prevent premature or unwanted polymerization of my this compound monomer?

Proper storage and handling are critical.

  • Use Inhibitors: Ensure your monomer contains appropriate free-radical inhibitors, such as diphenylpicrylhydrazyl or thiodiphenylamine and tert-butyl catechol.[5][6]

  • Low-Temperature Storage: Store this compound at low temperatures (e.g., in a refrigerator or freezer) and under an inert atmosphere like nitrogen to minimize both dimerization and spontaneous polymerization.[1][3]

  • Dilution: Diluting the monomer with an inert solvent can help manage its reactivity and control the heat of reaction.[4]

  • Monitor for Dimer Formation: Be aware that dimerization occurs thermally and is not stopped by free-radical inhibitors.[4] Over prolonged storage, significant dimer formation can occur even with inhibitors present.[8]

Q3: I'm observing unexpected byproducts in my reaction. What are they likely to be?

The most common byproducts are dimers. The thermal dimerization of this compound yields several products, primarily:

  • 1,2-dichloro-1,2-divinyl-cyclobutane

  • 1-chloro-4-(α-chlorovinyl)-cyclohexene-1

  • 2-chloro-4-(α-chloro-vinyl)-cyclohexene-1[5][6]

Small amounts of 1,6-dichloro-cyclo-octadiene can also be formed via a Cope rearrangement of the cyclobutane derivative.[5] Oxidation can also lead to peroxides and other acidic materials.[2]

Q4: My reaction rate slows down significantly before all the monomer is consumed. Is this normal?

Yes, a decrease in polymerization rate towards the end of the reaction is expected. This can be attributed to several factors:

  • Monomer Depletion: As the concentration of the this compound monomer decreases, the rate of reaction naturally slows.[9]

  • Decreased Availability of Reactive Sites: As polymer chains grow, the accessibility of reactive sites may decrease.[9]

  • Increased Prevalence of Chain Termination: Chain termination reactions become more dominant as the polymerization progresses, reducing the number of active polymer chains.[9]

Q5: How do different additives like sulfur or metal oxides affect the reaction?

Additives are often used to modify the polymerization process or the final properties of the polymer.

  • Polymerization Modifiers: Sulfur and mercaptans (thiols) are two major modifiers used to control the polymer structure.[10]

  • Vulcanizing Agents: For curing (vulcanization) of polythis compound, compounding ingredients such as zinc oxide and magnesia are desirable and have a synergistic effect on the cure rate.[11] The addition of even a small amount of sulfur can greatly increase the rate of cure.[11]

Troubleshooting Guides

Guide 1: Diagnosing Inconsistent Reaction Rates

If you are experiencing unpredictable reaction rates, follow this logical workflow to identify the potential cause.

G start Problem: Inconsistent Reaction Rate check_storage Check Monomer Storage (Temp, Inhibitor, Age) start->check_storage check_temp Verify Reaction Temperature Control start->check_temp check_atmosphere Confirm Inert Reaction Atmosphere start->check_atmosphere check_reagents Analyze Reagent Purity (Monomer, Solvent, Initiator) start->check_reagents issue_storage Issue Found: Monomer Degradation (Dimerization/Oxidation) check_storage->issue_storage Problem? issue_temp Issue Found: Temperature Fluctuation check_temp->issue_temp Problem? issue_atmosphere Issue Found: Oxygen Contamination check_atmosphere->issue_atmosphere Problem? issue_reagents Issue Found: Impure Reagents check_reagents->issue_reagents Problem? action_purify Action: Purify/Distill Monomer, Use Fresh Stock issue_storage->action_purify action_calibrate Action: Calibrate Thermostat, Ensure Proper Mixing issue_temp->action_calibrate action_degas Action: Improve Degassing Protocol, Check for Leaks issue_atmosphere->action_degas action_purify_reagents Action: Purify All Reagents issue_reagents->action_purify_reagents end_node Outcome: Consistent Reaction Rate action_purify->end_node action_calibrate->end_node action_degas->end_node action_purify_reagents->end_node

Troubleshooting flowchart for inconsistent reaction rates.
Guide 2: Characterizing Reaction Pathways

This compound's reactivity leads to multiple reaction pathways occurring simultaneously. Understanding these is key to controlling the outcome.

G monomer This compound Monomer polymer Desired Polythis compound monomer->polymer Free-Radical Polymerization (Initiator) dimers Dimer Byproducts (Cyclohexene & Cyclobutane) monomer->dimers Thermal Dimerization (Heat) oxidation Oxidation Products (Peroxides, etc.) monomer->oxidation Oxidation (Presence of O2)

Primary reaction pathways for this compound monomer.

Data Presentation

The following table summarizes key factors that influence this compound reaction rates and the properties of the resulting polymer.

FactorEffect on Reaction RateImpact on Product/OutcomeCitation(s)
Temperature Increases rates of both polymerization and dimerization.Higher temperatures can lead to more branching, cross-linking, and reduced polymer solubility and tensile strength.[5],[6],[7]
Free-Radical Initiator Increases the rate of polymerization.Initiates the formation of the desired polymer chains.[8]
Free-Radical Inhibitor Prevents or slows spontaneous polymerization.Stabilizes monomer during storage; must be removed or accounted for during controlled reactions.[5],[4],[6]
Oxygen Can initiate unwanted side reactions.Leads to the formation of peroxides and acidic materials, which can interfere with polymerization.[2]
Modifiers (e.g., Sulfur) Can act as a chain-transfer agent.Controls polymer molecular weight and structure.[10]
Monomer Concentration Rate is dependent on concentration.Rate decreases as monomer is consumed.[9]

Experimental Protocols

Protocol 1: General Kinetic Monitoring via Gas Chromatography (GC)

This protocol provides a general method for monitoring the depletion of this compound monomer over time.

Objective: To quantify the concentration of this compound in a reaction mixture at various time points.

Methodology:

  • Sampling: At predetermined time intervals, withdraw a small aliquot from the reaction vessel. To quench the reaction, immediately dilute the aliquot in a chilled solvent (e.g., toluene (B28343) or carbon disulfide) that contains a known concentration of an internal standard.[3]

  • Sample Preparation: Prepare a series of calibration standards of known this compound concentrations in the same solvent.[12]

  • GC Analysis:

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for higher sensitivity.[3]

    • Column: Use an appropriate column for separating this compound from the solvent, internal standard, and other reaction components.

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared samples and standards into the GC.[3]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration for the standards.[12]

    • Use the calibration curve to determine the concentration of this compound in each quenched reaction aliquot.

    • Plot this compound concentration versus time to obtain the reaction rate profile.

G reaction This compound Reaction in Progress sampling 1. Timed Sampling & Quenching reaction->sampling prep 2. Sample Preparation (Dilution, Internal Standard) sampling->prep analysis 3. GC-FID Analysis prep->analysis data 4. Data Processing (Peak Integration) analysis->data kinetics 5. Kinetic Analysis (Concentration vs. Time) data->kinetics

Analytical workflow for kinetic monitoring of this compound reactions.
Protocol 2: Analysis of Dimerization Products by Pyrolysis-GLC

For detailed investigation into the formation of individual dimers, a pyrolysis-gas-liquid chromatography technique can be employed.[5][6]

Objective: To separate and quantify the different dimeric byproducts of a this compound reaction.

Methodology:

  • Sample Collection: At the end of the reaction or at desired time points, terminate the reaction and isolate the product mixture. If necessary, distill the mixture to separate the dimers from the remaining monomer and polymer.[6]

  • Pyrolysis-GLC:

    • Inject the dimer mixture into a pyrolysis-gas chromatography system.

    • The pyrolysis step breaks down any oligomers, while the GLC separates the volatile dimers based on their boiling points and interaction with the column stationary phase.

    • A katharometer detector or mass spectrometer can be used for detection and identification.[6]

  • Data Analysis:

    • Identify the peaks corresponding to the different dimer isomers by comparing retention times with known standards or using mass spectrometry data.

    • The area of each peak is proportional to the concentration of that dimer, allowing for the determination of the relative yields of each byproduct.[6] This data can be used to calculate the specific rates of formation for each dimerization pathway.[5]

References

Technical Support Center: Degradation of Chloroprene Under UV Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of chloroprene (B89495) under UV irradiation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the UV degradation of this compound?

A1: The photodegradation of this compound, a volatile organic compound, is initiated by the absorption of UV radiation. This leads to the formation of free radicals, which can then undergo various reactions such as chain scission, rearrangement, and reaction with oxygen.[1][2] For conjugated dienes like this compound, UV irradiation can induce cleavage and rearrangement of the carbon-carbon single bonds.[3] The presence of chlorine in the molecule can also influence the degradation pathway, potentially leading to the formation of chlorinated byproducts.[4]

Q2: What are the expected degradation products of this compound under UV irradiation?

A2: While specific studies on the comprehensive product analysis of this compound monomer UV degradation are limited, based on studies of similar compounds like 1,3-butadiene (B125203), a variety of volatile products can be expected from the cleavage and rearrangement of single C-C bonds.[3] In the presence of oxygen, photo-oxidation can occur, leading to the formation of carbonyl compounds.[5] Furthermore, in aqueous solutions, chlorinated byproducts and organic acids may be formed.[4][6]

Q3: How can I monitor the progress of my this compound degradation experiment?

A3: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is a common and reliable method for monitoring the disappearance of the parent compound and the appearance of degradation products.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly suitable for identifying volatile degradation products.[3][8][9] For gaseous phase reactions, UV-Vis spectrophotometry can be used for quantitative analysis of this compound, which typically shows a strong absorption around 209 nm.[3]

Q4: What is "quantum yield" and why is it important in my experiment?

A4: The quantum yield (Φ) of a photochemical reaction is the ratio of the number of molecules of product formed to the number of photons absorbed by the reactant.[7][10] It is a critical measure of the efficiency of the photochemical process. A low quantum yield suggests that many absorbed photons do not result in the desired degradation, possibly due to competing non-reactive pathways.[7] Understanding the quantum yield can help in optimizing reaction conditions to favor the desired degradation pathway.[7][11]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during this compound UV degradation experiments.

Problem Possible Causes Solutions
Low or No Degradation of this compound Inappropriate Wavelength: The UV lamp's emission spectrum does not overlap well with this compound's absorption spectrum.Verify the emission spectrum of your UV lamp. Consider using a lamp with a different wavelength output, such as a low-pressure mercury lamp (254 nm) or a medium-pressure mercury lamp with filters.[7][12]
Low Light Intensity or Short Exposure Time: Insufficient photon flux or reaction time.Increase the irradiation time or use a more powerful UV lamp. Monitor the reaction progress over time to determine the optimal duration.[7]
Presence of Oxygen (for anaerobic studies): Oxygen can quench excited states or react with intermediates, altering the degradation pathway.Degas the solvent and headspace with an inert gas (e.g., nitrogen or argon) before and during the reaction.[7][12]
High Concentration of this compound: At high concentrations, self-quenching or inner filter effects can reduce the efficiency of light absorption.Dilute the this compound solution to an optimal concentration.
Inconsistent or Irreproducible Results Fluctuations in Lamp Intensity: The output of the UV lamp may not be stable over time.Allow the lamp to warm up and stabilize before starting the experiment. Use a radiometer to monitor and maintain consistent light intensity.
Temperature Variations: Photochemical reaction rates can be temperature-dependent.Use a temperature-controlled reactor to maintain a consistent temperature throughout the experiment.[7][13]
Inconsistent Sample Preparation: Variations in concentration, solvent purity, or degassing can affect results.Standardize your sample preparation protocol. Use high-purity solvents and ensure consistent degassing procedures.
Formation of Unwanted Side Products Reaction with Solvent: The excited this compound molecule or its radical intermediates may react with the solvent.Choose an inert solvent that does not absorb significantly at the irradiation wavelength.
Secondary Photodegradation: Primary degradation products may themselves be photolabile and undergo further reactions.Monitor the reaction over time to identify the formation of secondary products. Consider adjusting the irradiation time to minimize their formation.
Difficulty in Product Identification Complex Mixture of Products: The degradation process may yield a large number of products at low concentrations.Use a combination of analytical techniques (e.g., GC-MS, HPLC-MS) for comprehensive product identification.[8][9]
Product Instability: The degradation products may be unstable under the analytical conditions.Adjust your analytical methods to minimize product degradation (e.g., lower injection port temperature for GC, use of derivatization).[14]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a typical this compound photodegradation experiment. Note: This data is illustrative and will vary based on experimental conditions.

Parameter Value Conditions Analytical Method
Initial this compound Concentration 100 µMIn acetonitrileHPLC-UV
UV Lamp Wavelength 254 nmLow-pressure mercury lamp-
Light Intensity 1.5 mW/cm²Measured by radiometer-
Reaction Time 60 minStirred solution at 25°C-
This compound Degradation 85%-HPLC-UV
Quantum Yield (Φ) 0.25-Calculated from actinometry
Major Degradation Product 1 25 µMTentatively identified as a chlorinated aldehydeGC-MS
Major Degradation Product 2 18 µMTentatively identified as a cyclobutene (B1205218) derivativeGC-MS

Experimental Protocols

1. Protocol for UV Degradation of this compound in Solution

This protocol outlines a general procedure for studying the photodegradation of this compound in a solvent.

  • Reactant Preparation:

    • Prepare a stock solution of this compound in a UV-transparent, inert solvent (e.g., acetonitrile).

    • Dilute the stock solution to the desired experimental concentration (e.g., 100 µM).

    • Transfer the solution to a quartz reaction vessel.

  • Degassing:

    • Bubble a gentle stream of nitrogen or argon through the solution for 15-30 minutes to remove dissolved oxygen.[7]

    • Seal the reaction vessel to maintain an inert atmosphere.

  • Photochemical Reaction:

    • Place the reaction vessel in a temperature-controlled photochemical reactor equipped with a suitable UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm).[7][13]

    • Ensure the reaction vessel is positioned for uniform irradiation.

    • Turn on the UV lamp and start a magnetic stirrer to ensure the solution is well-mixed.[12]

    • Irradiate the solution for the desired duration, taking aliquots at specific time points for analysis.

  • Sample Analysis:

    • Analyze the aliquots using a suitable analytical method, such as HPLC-UV, to quantify the concentration of this compound and major degradation products.[7]

    • Use GC-MS to identify volatile degradation products.[8]

2. Protocol for Quantum Yield Determination

This protocol describes the use of a chemical actinometer to determine the quantum yield of this compound degradation.

  • Actinometer Preparation:

    • Prepare a solution of a chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate (B100866) for 254 nm).[11]

  • Irradiation of Actinometer:

    • Fill the same reaction vessel used for the this compound experiment with the actinometer solution.

    • Irradiate the actinometer solution under the exact same conditions (lamp, temperature, stirring, geometry) as the this compound experiment for a specific time.

    • Analyze the irradiated actinometer solution according to established protocols to determine the number of photons absorbed.

  • Irradiation of this compound:

    • Perform the this compound degradation experiment as described in the protocol above.

    • Quantify the number of this compound molecules degraded.

  • Calculation of Quantum Yield:

    • Calculate the quantum yield (Φ) using the following formula: Φ = (moles of this compound reacted) / (moles of photons absorbed by the actinometer)

Visualizations

Degradation_Pathway This compound This compound (2-chloro-1,3-butadiene) ExcitedState Excited State This compound* This compound->ExcitedState UV Photon (hν) Radical_Intermediates Radical Intermediates ExcitedState->Radical_Intermediates Intersystem Crossing or Homolytic Cleavage Cleavage_Products C-C Bond Cleavage Products Radical_Intermediates->Cleavage_Products Rearrangement_Products Rearrangement Products Radical_Intermediates->Rearrangement_Products Photooxidation_Products Photo-oxidation Products (e.g., Carbonyls) Radical_Intermediates->Photooxidation_Products + O₂ Oxygen O₂ Experimental_Workflow cluster_prep 1. Sample Preparation cluster_reaction 2. Photochemical Reaction cluster_analysis 3. Analysis Prep_Solution Prepare this compound Solution Degas Degas with N₂/Ar Prep_Solution->Degas Irradiate Irradiate with UV Lamp in Photoreactor Degas->Irradiate Monitor_Temp Monitor & Control Temperature Irradiate->Monitor_Temp Take_Aliquots Take Aliquots at Time Intervals Irradiate->Take_Aliquots HPLC HPLC-UV Analysis (Quantification) Take_Aliquots->HPLC GCMS GC-MS Analysis (Identification) Take_Aliquots->GCMS Troubleshooting_Logic Start Experiment Start Check_Degradation Is Degradation Occurring? Start->Check_Degradation Check_Reproducibility Are Results Reproducible? Check_Degradation->Check_Reproducibility Yes Troubleshoot_Degradation Troubleshoot: - Wavelength - Intensity - Time - Oxygen Check_Degradation->Troubleshoot_Degradation No Check_Products Are Products as Expected? Check_Reproducibility->Check_Products Yes Troubleshoot_Reproducibility Troubleshoot: - Lamp Stability - Temperature Control - Sample Prep Check_Reproducibility->Troubleshoot_Reproducibility No Troubleshoot_Products Troubleshoot: - Solvent Reactivity - Secondary Photolysis Check_Products->Troubleshoot_Products No Success Successful Experiment Check_Products->Success Yes Troubleshoot_Degradation->Start Troubleshoot_Reproducibility->Start Troubleshoot_Products->Start

References

Validation & Comparative

A Comparative Guide to Chloroprene Synthesis: Acetylene vs. Butadiene Routes

Author: BenchChem Technical Support Team. Date: December 2025

Chloroprene (B89495), the monomer of the synthetic rubber neoprene, is primarily synthesized through two commercial routes: the historic acetylene-based process and the more contemporary butadiene-based process. This guide provides a detailed, objective comparison of these two synthetic pathways, presenting quantitative data, experimental protocols, and process workflows to aid researchers, scientists, and process development professionals in understanding the intricacies of each method. The shift in industrial preference from acetylene (B1199291) to butadiene was largely driven by the lower cost and greater availability of butadiene feedstock.[1][2]

Quantitative Process Comparison

The operational parameters and performance metrics of the acetylene and butadiene routes for this compound synthesis are summarized below. These tables highlight the key differences in reaction conditions, catalyst systems, and process efficiency.

Table 1: Acetylene Route - Process Parameters

StepReactionCatalystTemperature (°C)Pressure (bar)Key ByproductsSelectivity/Yield
1. Acetylene Dimerization2 C₂H₂ → CH₂=CH-C≡CHNieuwland Catalyst (CuCl, NH₄Cl in HCl solution)70 - 90AtmosphericDivinylacetylene, Acetaldehyde, Vinyl Chloride~90% selectivity to vinylacetylene; ~18% acetylene conversion per pass.[3]
2. Vinylacetylene HydrochlorinationCH₂=CH-C≡CH + HCl → CH₂=CCl-CH=CH₂CuCl in HCl solution40 - 60AtmosphericMethyl Vinyl Ketone, 1,3-dichloro-2-butene~92% selectivity to this compound.[3] A this compound yield of 95% can be achieved.[2]

Table 2: Butadiene Route - Process Parameters

StepReactionCatalystTemperature (°C)Pressure (bar)Key ByproductsSelectivity/Yield
1. Butadiene ChlorinationC₄H₆ + Cl₂ → C₄H₆Cl₂Free-radical (no catalyst)240 - 3001 - 7Trichlorobutenes, Tetrachlorobutanes85-95% selectivity to a mixture of 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene.[3] Overall dichlorobutane yield is ~92%.[1]
2. Dichlorobutene Isomerization1,4-dichloro-2-butene ⇌ 3,4-dichloro-1-buteneCopper(I) chloride (CuCl) or Iron salts60 - 120Atmospheric-95-98% selectivity to 3,4-dichloro-1-butene.[3]
3. DehydrochlorinationC₄H₆Cl₂ → C₄H₅Cl + HClDilute NaOH or Ca(OH)₂40 - 85Atmospheric-90-95% yield of this compound.[3] Can reach up to 99% yield.[1]

Chemical Synthesis Pathways

The reaction sequences for both the acetylene and butadiene routes are depicted below. These diagrams illustrate the core chemical transformations in each process.

Acetylene_Route Acetylene Acetylene Vinylacetylene Vinylacetylene Acetylene->Vinylacetylene Dimerization (CuCl, NH4Cl) 80°C This compound This compound Vinylacetylene->this compound Hydrochlorination (HCl, CuCl) 60°C

Acetylene Route to this compound.

Butadiene_Route Butadiene 1,3-Butadiene Dichlorobutenes Mixture of Dichlorobutenes (3,4- and 1,4-isomers) Butadiene->Dichlorobutenes Vapor-Phase Chlorination (Cl2) 250°C, 1-7 bar Dichloro_1_butene 3,4-Dichloro-1-butene Dichlorobutenes->Dichloro_1_butene Isomerization (CuCl) 60-120°C This compound This compound Dichloro_1_butene->this compound Dehydrochlorination (NaOH) 85°C

References

A Comparative Guide to the Polymerization Reactivity of Chloroprene and Isoprene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the polymerization reactivity of two critical diene monomers: chloroprene (B89495) (2-chloro-1,3-butadiene) and isoprene (B109036) (2-methyl-1,3-butadiene). The structural difference between these monomers—an electron-withdrawing chlorine atom in this compound versus an electron-donating methyl group in isoprene—fundamentally dictates their behavior in polymerization reactions. This analysis is supported by experimental data and detailed methodologies for key polymerization techniques.

Core Reactivity Differences: An Overview

The substituent at the C2 position governs the electronic density of the conjugated π-system, profoundly influencing the stability of intermediates (radicals, anions, cations) formed during polymerization.

  • This compound : The highly electronegative chlorine atom exerts a strong electron-withdrawing inductive effect. This effect makes the monomer more susceptible to nucleophilic (anionic) attack but, more importantly, stabilizes the propagating radical intermediate. This stabilization makes this compound exceptionally reactive in free-radical polymerization , which is the cornerstone of commercial polythis compound (Neoprene) production.[1][2]

  • Isoprene : The methyl group is electron-donating, increasing the electron density of the diene system. This makes isoprene a prime candidate for cationic and coordination (Ziegler-Natta) polymerization . Anionic polymerization of isoprene is also highly efficient and serves as a classic example of a "living" polymerization, allowing for exceptional control over polymer architecture.[3][4][5] Conversely, its reactivity in free-radical systems is significantly lower than that of this compound.[6]

Visualization of Electronic Influence

The following diagram illustrates how the substituent at the C2 position influences the stability of the propagating radical, explaining the enhanced reactivity of this compound in free-radical polymerization.

Caption: Electronic effects of substituents on radical stability.

Quantitative Data Summary

FeatureThis compoundIsoprene
Primary Commercial Method Free-Radical Emulsion Polymerization[2]Ziegler-Natta & Anionic Polymerization[5]
Free-Radical Reactivity High; readily polymerizes, sometimes spontaneously.[7]Low; slow propagation rate and often low yields.[6]
Anionic Reactivity Low; gives low yields of polymer.High; archetypal "living" system, allows for high control.[4]
Cationic Reactivity Prone to side reactions, yielding resinous products.High rate, but difficult to control due to side reactions.
Ziegler-Natta Reactivity Can form cyclopolymers.Excellent; used to produce high cis-1,4 stereoregular polymer.[5][8]
Typical Polymer Polythis compound (Neoprene)Polyisoprene (Synthetic Natural Rubber)

Experimental Protocols

Detailed methodologies for key polymerization techniques are provided below. These protocols are synthesized from established experimental procedures.[1][4][8][9][10]

Protocol 1: Controlled Radical Polymerization of this compound (RAFT)

This method utilizes Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to synthesize polythis compound (PCP) with a controlled molecular weight and low dispersity.

  • Materials :

    • This compound (CP) monomer, freshly distilled to remove inhibitors.

    • RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate, CPDB).

    • Radical initiator (e.g., 2,2′-azobis(isobutyronitrile), AIBN).

    • Solvent (e.g., anhydrous benzene).

  • Procedure :

    • To a Schlenk flask, add the RAFT agent, AIBN, and benzene.

    • Add the desired amount of this compound monomer. A typical molar ratio would be [CP]:[CPDB]:[AIBN] = 200:1:0.2.

    • Purge the solution with argon for 15-20 minutes to remove oxygen.

    • Subject the flask to several freeze-pump-thaw cycles to ensure complete deoxygenation.

    • Immerse the sealed flask in a preheated oil bath at 60-75°C to initiate polymerization.

    • Monitor the reaction progress by taking aliquots at timed intervals and analyzing monomer conversion via ¹H NMR or gravimetry.

    • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

    • Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).

    • Collect the polymer by filtration and dry under vacuum at room temperature until a constant weight is achieved.

    • Characterize the resulting PCP for molecular weight and dispersity using Size Exclusion Chromatography (SEC).

Protocol 2: Anionic Polymerization of Isoprene

This protocol describes the synthesis of polyisoprene using a living anionic technique, which requires stringent anhydrous and anaerobic conditions.

  • Materials :

  • Procedure :

    • Assemble a glass reactor equipped with magnetic stirring and sealed with rubber septa. Flame-dry the entire apparatus under high vacuum and then fill with high-purity argon.

    • Transfer the purified solvent into the reactor via cannula.

    • Inject the sec-butyllithium initiator into the solvent. The appearance of a faint yellow or orange color indicates the presence of the active initiator.

    • Slowly add the purified isoprene monomer to the reactor via a gas-tight syringe. The polymerization is typically exothermic, and the temperature should be controlled using a cooling bath (e.g., at 30°C).[9]

    • Allow the polymerization to proceed for several hours. The viscosity of the solution will increase significantly as the polymer chains grow.

    • Terminate the reaction by injecting a small amount of degassed methanol, which will protonate the living carbanionic chain ends, causing the color to disappear.

    • Precipitate, collect, and dry the polyisoprene as described in Protocol 1.

    • Characterize the polymer via SEC (for molecular weight) and ¹H NMR (for microstructure analysis, e.g., cis-1,4 vs. trans-1,4 content).

Protocol 3: Ziegler-Natta Polymerization of Isoprene

This protocol outlines the stereospecific polymerization of isoprene to produce high cis-1,4-polyisoprene using a heterogeneous Ziegler-Natta catalyst.

  • Materials :

    • Isoprene monomer, purified as in Protocol 2.

    • Catalyst component 1 (e.g., Titanium tetrachloride, TiCl₄).

    • Catalyst component 2 / Co-catalyst (e.g., Triisobutylaluminium, Al(i-Bu)₃).

    • Support (e.g., anhydrous Magnesium chloride, MgCl₂).

    • Solvent (e.g., anhydrous heptane (B126788) or toluene).

  • Procedure :

    • Prepare the supported catalyst by ball-milling anhydrous MgCl₂ with TiCl₄ under an inert atmosphere.

    • In an argon-filled, mechanically stirred reactor, add the purified solvent.

    • Introduce the Al(i-Bu)₃ co-catalyst to the solvent.

    • Add the solid TiCl₄/MgCl₂ catalyst component to the reactor to form the active catalyst slurry. The Al/Ti molar ratio is a critical parameter and must be carefully controlled (e.g., ratios from 1.0 to 2.0).[8]

    • Introduce the purified isoprene monomer into the reactor.

    • Maintain the polymerization at a constant temperature (e.g., 50°C). The reaction is highly exothermic and requires efficient cooling.

    • After the desired polymerization time (e.g., 1-2 hours), terminate the reaction by adding an alcohol (e.g., isopropanol) containing an antioxidant (e.g., BHT).

    • Wash the resulting polymer solution with acidified water to remove catalyst residues, followed by washing with pure water until neutral.

    • Isolate the polymer by steam-stripping or precipitation in an alcohol.

    • Dry the final high cis-1,4-polyisoprene in a vacuum oven.

References

A Comparative Analysis of Chloroprene and Other Dienes: Properties, Polymerization, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of chloroprene (B89495) with other industrially significant dienes, namely isoprene (B109036) and 1,3-butadiene, which are precursors to major synthetic and natural rubbers. Additionally, cyclopentadiene (B3395910) is included to contrast the properties of an acyclic diene with a highly reactive cyclic counterpart. The analysis is supported by experimental data on polymer properties and chemical reactivity, intended for researchers, scientists, and professionals in material and drug development.

Comparison of Polymerization and Physical Properties

This compound, isoprene, and butadiene are primarily polymerized via free-radical mechanisms, often in an emulsion system, to produce elastomers with distinct properties. Polythis compound (Neoprene) is noted for its balanced combination of chemical resistance, thermal stability, and mechanical toughness. Polyisoprene, the monomer of natural rubber, is known for its high elasticity, while polybutadiene (B167195) is valued for its exceptional abrasion resistance.[1][2]

The properties of the resulting polymers are a direct consequence of their monomer structure. The chlorine atom in polythis compound imparts excellent resistance to oils, chemicals, and ozone, a feature less prominent in polyisoprene and polybutadiene.[1][3] Conversely, the methyl group in polyisoprene leads to the high resilience characteristic of natural rubber.[4]

Data Table 1: Comparative Properties of Elastomers

The following table summarizes the key performance metrics for elastomers derived from this compound, isoprene, and butadiene.

PropertyPolythis compound (Neoprene)Polyisoprene (Natural Rubber)Polybutadiene
Tensile Strength Good to ExcellentExcellentGood
Abrasion Resistance GoodGoodExcellent[5]
Tear Resistance GoodExcellentFair to Good
Resilience (Elasticity) GoodExcellent[1]Good
Oil & Fuel Resistance Excellent[1][6]PoorPoor
Ozone & Weather Resistance Excellent[2][3]PoorPoor
Flame Resistance Good[2]PoorPoor
Adhesion to Metals ExcellentFairFair
Operating Temperature -40°C to +120°C-50°C to +80°C-70°C to +100°C
Gas Permeability LowHighHigh
Visualization: Emulsion Polymerization Workflow

The diagram below illustrates the generalized workflow for the emulsion polymerization process used to synthesize polythis compound and other synthetic rubbers. This process involves dispersing the monomer in an aqueous phase with a surfactant and initiating polymerization with a water-soluble initiator.[7][8]

G cluster_setup Reaction Setup cluster_process Polymerization Process cluster_output Product & Processing Monomer Diene Monomer (e.g., this compound) Micelle 1. Micelle Formation Monomer emulsified Monomer->Micelle Water Aqueous Phase (Water) Water->Micelle Surfactant Surfactant (e.g., SDS) Surfactant->Micelle Initiator Initiator (e.g., Persulfate) Initiation 2. Radical Initiation Initiator decomposes Initiator->Initiation Propagation 3. Polymer Propagation Chain growth in micelles Initiation->Propagation Radicals enter micelles Termination 4. Chain Termination Propagation->Termination Latex Polymer Latex (Colloidal Suspension) Termination->Latex Coagulation Coagulation (Acid/Salt Addition) Latex->Coagulation Drying Washing & Drying Coagulation->Drying FinalPolymer Solid Elastomer Drying->FinalPolymer

Caption: Generalized workflow for emulsion polymerization of dienes.

Chemical Reactivity: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition in organic synthesis. The reactivity of a diene in this reaction is governed by two primary factors: its ability to adopt the planar s-cis conformation and the electronic nature of its substituents.[9]

  • Conformation: Acyclic dienes like butadiene and isoprene exist in equilibrium between the unreactive s-trans and the reactive s-cis conformation. Cyclic dienes such as cyclopentadiene are locked in the s-cis conformation, making them exceptionally reactive.[9][10]

  • Electronic Effects: Electron-donating groups (EDGs) on the diene, such as the methyl group in isoprene, increase the energy of the Highest Occupied Molecular Orbital (HOMO), accelerating the reaction with typical electron-poor dienophiles. Conversely, electron-withdrawing groups (EWGs), like the chlorine atom in this compound, can decrease the diene's reactivity in standard Diels-Alder reactions.[9]

Data Table 2: Comparative Reactivity in Diels-Alder Reactions

This table provides a qualitative comparison of the reactivity of different dienes with a typical electron-deficient dienophile like maleic anhydride.

DieneStructureKey FeatureRelative Reactivity
Cyclopentadiene CyclicLocked in s-cis conformationVery High[11]
Isoprene AcyclicElectron-donating CH₃ groupHigh
1,3-Butadiene AcyclicUnsubstituted (baseline)Moderate
This compound AcyclicElectron-withdrawing Cl atomLow to Moderate
Visualization: Factors Influencing Diene Reactivity

The following diagram outlines the logical relationships between a diene's structural features and its resulting reactivity in a Diels-Alder cycloaddition.

G cluster_factors Controlling Factors cluster_conf_details cluster_elec_details Diene Diene Structure Conformation Conformation Diene->Conformation Electronics Electronic Effects Diene->Electronics s_cis s-cis (Reactive) Conformation->s_cis s_trans s-trans (Unreactive) Conformation->s_trans EDG Electron Donating Group (e.g., -CH₃ in Isoprene) Electronics->EDG EWG Electron Withdrawing Group (e.g., -Cl in this compound) Electronics->EWG Reactivity Diels-Alder Reactivity s_cis->Reactivity Increases s_trans->Reactivity Decreases EDG->Reactivity Increases EWG->Reactivity Decreases

Caption: Key structural factors that determine a diene's Diels-Alder reactivity.

Experimental Protocols

The following are standardized methodologies for evaluating the key performance characteristics of elastomers derived from dienes.

Protocol 1: Determination of Tensile Strength (ASTM D412)

This protocol outlines the procedure for measuring the tensile strength and elongation of vulcanized thermoset rubbers and thermoplastic elastomers.

  • Sample Preparation: Stamp dumbbell-shaped test specimens from a cured rubber sheet of uniform thickness (typically 2.0 ± 0.2 mm) using a die.

  • Conditioning: Condition the specimens for at least 3 hours at a standard laboratory temperature of 23 ± 2°C and 50 ± 5% relative humidity.

  • Gage Marks: Place two parallel gage marks on the narrow central portion of the specimen. The initial distance between these marks (L₀) is measured.

  • Testing Apparatus: Use a calibrated tensile testing machine equipped with grips that securely hold the specimen without slippage.

  • Procedure:

    • Mount the specimen in the grips, ensuring it is not under tension.

    • Start the machine to pull the specimen at a constant rate of speed (typically 500 ± 50 mm/min) until the specimen ruptures.

    • Record the force (F) at the moment of rupture and the final distance between the gage marks (L) just before rupture.

  • Calculation:

    • Tensile Strength (MPa) = F / A , where F is the force at rupture (N) and A is the initial cross-sectional area of the narrow section (mm²).

    • Ultimate Elongation (%) = [(L - L₀) / L₀] x 100 .

Protocol 2: Evaluation of Oil Resistance via Liquid Immersion (ASTM D471)

This protocol measures the resistance of rubber to the action of liquids by measuring the change in properties after immersion.

  • Sample Preparation: Use standard test specimens, measuring their mass, volume, and dimensions (e.g., thickness, hardness) before immersion.

  • Test Liquid: Select a standard test fluid (e.g., ASTM Oil No. 3) representative of the target application.

  • Procedure:

    • Completely immerse the test specimens in the test liquid within a container. Ensure specimens are separated from each other and the container walls.

    • Place the container in a temperature-controlled oven or bath at the specified test temperature (e.g., 70°C) for a set duration (e.g., 70 hours).

    • After the immersion period, remove the specimens, cool them to room temperature in fresh test liquid, and then blot them dry.

  • Measurement:

    • Immediately re-measure the mass and volume of the specimens.

    • Allow the specimens to air-dry for a specified period and re-measure properties like tensile strength, elongation, and hardness to assess degradation.

  • Calculation:

    • Percent Volume Change (%) = [(V₂ - V₁) / V₁] x 100 , where V₁ is the initial volume and V₂ is the volume after immersion.

    • Calculate the percentage change for other measured properties (mass, hardness, tensile strength) to quantify the effect of the liquid.

References

A Comparative Guide to Validated Analytical Methods for Chloroprene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chloroprene (B89495), a volatile organic compound, is critical in various applications, from occupational safety monitoring to quality control in polymer synthesis. This guide provides a detailed comparison of two widely recognized and validated analytical methods for this compound quantification: the Occupational Safety and Health Administration (OSHA) Method 112 and the National Institute for Occupational Safety and Health (NIOSH) Method 1002. Both methods utilize Gas Chromatography (GC), a robust and sensitive technique well-suited for volatile analytes like this compound.

This comparison focuses on the key performance characteristics, experimental protocols, and underlying principles of each method, offering a comprehensive resource to assist in selecting the most appropriate approach for specific analytical needs.

Comparison of Method Performance

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the key validation parameters for OSHA Method 112 and NIOSH Method 1002, providing a clear side-by-side comparison.

Performance ParameterOSHA Method 112NIOSH Method 1002
Analyte β-Chloropreneβ-Chloroprene
Matrix AirAir
Sampling Medium Chromosorb 106 tube (600 mg/300 mg)Coconut shell charcoal tube (100 mg/50 mg)[1]
Analytical Technique Gas Chromatography with Electron Capture Detector (GC-ECD)[2]Gas Chromatography with Flame Ionization Detector (GC-FID)[1]
Desorption Solvent Toluene[2]Carbon Disulfide (CS₂)[1]
Reliable Quantitation Limit (RQL) 22 ppb (80 µg/m³) for a 6 L air sample.[2]Working range is 10 to 60 ppm (40 to 200 mg/m³) for a 3-L air sample.[1]
Limit of Detection (LOD) DLAP: 2.4 pg on column or 0.033 µg/mL.[2] DLOP: 0.14 µ g/sample (24 µg/m³ or 6.6 ppb).[2]Estimated LOD: 0.03 mg per sample.[1]
Accuracy Overall error and bias are not explicitly stated in the summary.Bias: -1.1%; Overall Precision (SᵣT): 0.071; Accuracy: ± 13.9%.[1]
Precision The pooled relative standard deviation (RSDp) was calculated after assuring homogeneity at the 95% confidence level.[2]Pooled precision (Sᵣ) for analytical samples was 0.021.[1]
Sample Stability Desorbed samples are stable for at least 24 hours.[2]Samples are stable for at least 8 days at 25 °C.[1]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reliable and reproducible results. Below are the methodologies for OSHA Method 112 and NIOSH Method 1002.

OSHA Method 112: GC-ECD

1. Sampling:

  • Use a personal sampling pump calibrated to a flow rate of 50 mL/min.[2]

  • Draw a known volume of air (recommended 6 L) through a Chromosorb 106 sampling tube (600 mg front section, 300 mg back section).[2]

  • After sampling, cap the ends of the tube and store at refrigerator temperature to minimize analyte migration.[2]

2. Sample Preparation:

  • Break the ends of the sampling tube and transfer the front and back sections of the sorbent to separate vials.

  • Add 1.0 mL of toluene (B28343) to each vial to desorb the this compound.

  • Agitate the vials occasionally for 30 minutes.

3. GC-ECD Analysis:

  • GC Column: As specified in the detailed method.

  • Injector Temperature: As specified in the detailed method.

  • Detector Temperature (ECD): As specified in the detailed method.

  • Carrier Gas: As specified in the detailed method.

  • Injection Volume: 1 µL.

  • An internal standard calibration method is used.[2]

4. Calibration and Quality Control:

  • Prepare analytical standards by diluting a stock solution of freshly distilled this compound in toluene.[2]

  • Analyze standards to establish a calibration curve.

  • Analyze blanks and spiked samples for quality control.

NIOSH Method 1002: GC-FID

1. Sampling:

  • Use a personal sampling pump calibrated to a flow rate between 0.01 and 0.1 L/min.[1]

  • Draw a known volume of air (recommended 3 L) through a coconut shell charcoal sampling tube (100 mg front section, 50 mg back section).[1]

  • Cap the ends of the tube after sampling.

2. Sample Preparation:

  • Transfer the front and back sections of the charcoal to separate vials.

  • Add 1.0 mL of carbon disulfide (CS₂) to each vial.[1]

  • Allow the vials to stand for 30 minutes with occasional agitation.[1]

3. GC-FID Analysis:

  • GC Column: DB-1 fused capillary, 30 m x 0.25-mm ID, 1.0-µm film.[1]

  • Injector Temperature: 250 °C.[1]

  • Detector Temperature (FID): 280 °C.[1]

  • Column Temperature Program: 35 °C for 2 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.[1]

  • Carrier Gas: Nitrogen or Helium at 1-3 mL/min.[1]

  • Injection Volume: 1 to 2 µL, splitless.[1]

4. Calibration and Quality Control:

  • Calibrate daily with at least six working standards prepared from freshly distilled this compound in CS₂.[1]

  • Determine the desorption efficiency (DE) for each batch of charcoal.

  • Analyze quality control blind spikes and analyst spikes.

Visualizing the Workflow

To better understand the logical flow of the analytical processes, the following diagrams, generated using the DOT language, illustrate the general workflow for analytical method validation and the specific experimental workflows for the OSHA and NIOSH methods.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_validation_params Define Validation Parameters select_method->define_validation_params prepare_samples Prepare Samples & Standards define_validation_params->prepare_samples perform_experiments Perform Experiments prepare_samples->perform_experiments collect_data Collect Data perform_experiments->collect_data analyze_data Analyze Data collect_data->analyze_data assess_performance Assess Performance vs. Criteria analyze_data->assess_performance document_results Document Results & Report assess_performance->document_results

General workflow for analytical method validation.

Chloroprene_Quantification_Workflows cluster_osha OSHA Method 112 cluster_niosh NIOSH Method 1002 osha_sampling Sampling (Chromosorb 106) osha_desorption Desorption (Toluene) osha_sampling->osha_desorption osha_analysis GC-ECD Analysis osha_desorption->osha_analysis osha_quantification Quantification osha_analysis->osha_quantification niosh_sampling Sampling (Charcoal Tube) niosh_desorption Desorption (Carbon Disulfide) niosh_sampling->niosh_desorption niosh_analysis GC-FID Analysis niosh_desorption->niosh_analysis niosh_quantification Quantification niosh_analysis->niosh_quantification

Experimental workflows for OSHA and NIOSH methods.

Concluding Remarks

Both OSHA Method 112 and NIOSH Method 1002 provide robust and validated approaches for the quantification of this compound in air samples. The choice between the two methods will depend on the specific requirements of the analysis, including the desired sensitivity, the available equipment (ECD vs. FID), and the sample matrix. OSHA 112, utilizing a GC-ECD, offers higher sensitivity, which may be advantageous for measuring low concentrations of this compound.[2] Conversely, NIOSH 1002 with GC-FID is a widely accessible and reliable method suitable for a broad range of occupational exposure monitoring scenarios.[1]

It is important to note that this compound is unstable and can polymerize, so proper handling and storage of standards and samples are crucial for accurate results.[2] Freshly distilled this compound is recommended for the preparation of standards for both methods.[1][2]

While this guide focuses on GC-based methods, the exploration of alternative techniques such as High-Performance Liquid Chromatography (HPLC) remains an area of interest. However, due to the volatile nature of this compound, GC is generally the more suitable and established technique. Future developments may involve derivatization of this compound to enhance its detectability by HPLC, potentially offering a complementary analytical approach. Researchers should always refer to the full, official documentation for each method before implementation to ensure compliance and accuracy.

References

Cross-Validation of Chloroprene Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of experimental data for chloroprene (B89495) rubber (CR), also known as Neoprene. It is intended for researchers, scientists, and drug development professionals who require an objective overview of this compound's performance characteristics. The data presented is a synthesis of findings from multiple studies, offering a cross-validation of its mechanical, thermal, and chemical properties.

Mechanical Properties of this compound Rubber

This compound rubber exhibits a versatile range of mechanical properties that can be tailored through compounding with various fillers and vulcanizing agents. The following tables summarize key mechanical performance indicators from different experimental studies.

Table 1: Tensile Properties of Various this compound Rubber Compounds

Compound ID200% Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Hardness (IRHD/Shore A)Reference
C13.2415.6171054[1]
C23.0017.2662049[1]
C34.3718.6954053[1]
C44.7819.2853555[1]
C54.1421.5352054[1]
70 Shore A-14.325070±5[2]
CR/SBR (90/10)-5.2>800-[3]
Zirconia Filled (20 phr)~4x unfilled~3x unfilled--[4]
NR/vCR (75/25)-Increased--[5]

Table 2: Compression Set and Abrasion Resistance

Compound IDCompression Set (%)DIN Abrasion Loss (mm³)Reference
C130140[1]
C234127[1]
C333-[1]
C432-[1]
C531-[1]
70 Shore A (22h/125°C)14-[2]

Thermal and Aging Properties

This compound rubber is known for its good resistance to thermal aging. The operational temperature range and changes in properties after aging are critical for material selection.

Table 3: Thermal and Aging Characteristics

PropertyValueTest ConditionsReference
Temperature Range-45°C to +120°C (intermittent)-[2]
Recommended Temperature Range-5°C to +100°C-[2]
Thermal Aging (Hardness Change)+5 points70h at 70°C[6]
Thermal Aging (Tensile Strength Change)-15%70h at 70°C[6]
Thermal Aging (Elongation Change)-40%70h at 70°C[6]
Onset Degradation Temperature Increaseca. 30°CWith in-situ zirconia[4]
Max Degradation Temperature Increaseca. 20°CWith in-situ zirconia[4]

Chemical Resistance

The polarity of this compound rubber imparts good resistance to oils and many chemicals, a key advantage over non-polar rubbers like natural rubber.

Table 4: Chemical Compatibility of this compound Rubber

Chemical ClassResistanceNot Compatible WithReference
Mineral Oil (e.g., ASTM oil no. 1)Good-[2]
Silicone OilGood-[2]
AmmoniaGood-[2]
EthanolGood-[2]
Dilute AcidsGoodStrong Acids[2][6]
Dilute AlkalisModerateConcentrated Alkalis[6]
Saline SolutionsModerate-[6]
PetroleumSuitable-[6]
SolventsSuitableKetones, Esters, Ethers[2][6]
Hydrocarbons-Aromatic and Halogenated[2][6]
OzoneExcellent-[2][6]

Experimental Protocols

The data presented in this guide are based on standardized testing methodologies. Below are outlines of the key experimental protocols commonly employed in the evaluation of this compound rubber.

1. Vulcanization Characteristics

  • Method: ASTM D2084-2001 using a Moving Die Rheometer (MDR).[7]

  • Procedure: A sample of the uncured rubber compound is placed in the rheometer, which is heated to a specific temperature (e.g., 170°C). The instrument measures the torque required to oscillate a die embedded in the rubber as it cures. This provides data on scorch time (premature vulcanization), cure time, and the minimum and maximum torque, which correlate to the viscosity and stiffness of the compound.[7]

2. Tensile Properties

  • Method: ASTM D412.[2]

  • Procedure: Dumbbell-shaped samples are cut from cured rubber sheets. These samples are then pulled apart in a tensile testing machine at a constant speed (e.g., 500 mm/min) until they break.[7] The machine records the force applied and the elongation of the sample, which are used to calculate tensile strength, elongation at break, and modulus at various elongations.

3. Hardness

  • Method: ASTM D2240.[2]

  • Procedure: A durometer, a specialized instrument with an indenter, is pressed against the surface of the rubber sample. The depth of indentation is measured and converted to a hardness value on a Shore A or IRHD scale.

4. Compression Set

  • Method: ASTM D395 Method B.[2]

  • Procedure: A cylindrical rubber sample is compressed to a specified percentage of its original height and held at a specific temperature for a set duration (e.g., 22 hours at 125°C). After release, the sample is allowed to recover, and the permanent deformation is measured as a percentage of the initial compression.

5. Aging Resistance

  • Method: ISO 37.[4]

  • Procedure: Dumbbell-shaped samples are placed in a hot air oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 72 hours).[4] After aging, the samples are conditioned at room temperature before their tensile properties are re-measured to determine the percentage change from the unaged samples.

6. Oil Resistance

  • Method: ASTM D471.[6]

  • Procedure: Samples are immersed in a specific oil (e.g., ASTM oil no. 1) at a set temperature for a given time (e.g., 70 hours at 70°C).[6] The change in volume, mass, and mechanical properties of the samples are measured after immersion.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for compounding and testing this compound rubber, as well as the logical relationship between its composition and final properties.

Experimental_Workflow cluster_compounding Compounding cluster_vulcanization Vulcanization cluster_testing Testing (ASTM/ISO Standards) Mastication Mastication of CR Mixing Mixing with Additives (Fillers, Oils, etc.) Mastication->Mixing Molding Molding and Curing (e.g., Hot Press) Mixing->Molding Rheological Rheological Testing (MDR) Molding->Rheological Mechanical Mechanical Testing (Tensile, Hardness) Molding->Mechanical Aging Aging Tests (Thermal, Oil) Molding->Aging

Fig 1. General experimental workflow for this compound rubber.

Logical_Relationship CR_Polymer This compound Polymer Backbone Microstructure Resultant Microstructure (Cross-link Density, Filler Dispersion) CR_Polymer->Microstructure Additives Additives (Fillers, Plasticizers, Cross-linking Agents) Additives->Microstructure Processing Processing Conditions (Mixing, Curing) Processing->Microstructure Properties Final Material Properties (Mechanical, Thermal, Chemical Resistance) Microstructure->Properties

Fig 2. Factors influencing the final properties of this compound rubber.

References

A Comparative Guide to Chloroprene Performance in Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and materials scientists, selecting the optimal elastomer is a critical decision dictated by the specific performance requirements of the intended application. This guide provides a comprehensive benchmark of chloroprene (B89495) (CR), also known as Neoprene, against other common elastomers: Natural Rubber (NR), Ethylene Propylene Diene Monomer (EPDM), and Nitrile Butadiene Rubber (NBR). The following sections present a detailed comparison of their key physical and chemical properties, supported by standardized experimental data and protocols.

Quantitative Performance Benchmarking

The selection of an elastomer is a balance of properties. This compound offers a versatile combination of moderate to excellent performance across a range of demanding conditions. The tables below summarize the typical quantitative performance data for this compound and its counterparts.

Mechanical Properties
PropertyTest MethodThis compound (CR)Natural Rubber (NR)EPDMNitrile Rubber (NBR)
Tensile Strength (MPa) ASTM D41210 - 25[1][2]>2010 - 2010 - 25[3]
Elongation at Break (%) ASTM D412100 - 800[1]>600100 - 600100 - 600
Hardness (Shore A) ASTM D224040 - 90[1][2]30 - 9030 - 9040 - 95
Tear Resistance ASTM D624GoodVery GoodFairFair
Abrasion Resistance -Very GoodExcellentGood to ExcellentGood
Compression Set ASTM D395GoodExcellentGoodGood
Resilience -GoodExcellentGoodGood
Thermal and Environmental Resistance
PropertyTest MethodThis compound (CR)Natural Rubber (NR)EPDMNitrile Rubber (NBR)
Operating Temperature (°C) --40 to 120[1][4]-50 to 80-50 to 150-40 to 120
Heat Aging ASTM D573GoodFairVery GoodGood
Ozone Resistance ASTM D1171Very GoodPoorOutstandingFair
Weather/Sunlight Resistance -Excellent[4]PoorOutstandingPoor
Flame Resistance -GoodPoorPoorPoor
Chemical Resistance
PropertyTest MethodThis compound (CR)Natural Rubber (NR)EPDMNitrile Rubber (NBR)
Oil and Gasoline Resistance ASTM D471GoodPoorPoorExcellent
Aliphatic Hydrocarbons ASTM D471Fair to GoodPoorPoorExcellent
Aromatic Hydrocarbons ASTM D471PoorPoorPoorPoor
Oxygenated Solvents ASTM D471PoorPoorGoodPoor
Water Absorption ASTM D471GoodVery GoodExcellentVery Good
Dilute Acid Resistance -GoodGoodExcellentGood
Alkali Resistance -ExcellentGoodExcellentGood

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. Below are detailed protocols for key experiments.

ASTM D412: Tensile Properties of Elastomers

This test method determines the tensile properties of vulcanized rubber and thermoplastic elastomers.[5]

  • Specimen Preparation: Dumbbell-shaped specimens are die-cut from a cured rubber sheet. The thickness of the narrow section is measured precisely at three points, and the median value is used.

  • Procedure:

    • The specimen is mounted into the grips of a tensile testing machine.

    • A constant rate of extension (typically 500 ± 50 mm/min) is applied to the specimen until it ruptures.[5]

    • The force and elongation are continuously recorded throughout the test.

  • Key Properties Measured:

    • Tensile Strength: The maximum stress applied to the specimen before it breaks.

    • Ultimate Elongation: The maximum extension of the specimen at the point of rupture, expressed as a percentage of its original length.

    • Modulus: The stress at a specific elongation.

ASTM D2240: Durometer Hardness

This method measures the indentation hardness of rubber and soft plastics using a durometer.[4][6]

  • Apparatus: A durometer with a specific indenter shape (e.g., Shore A for softer elastomers).

  • Procedure:

    • The test specimen is placed on a hard, flat surface. The specimen should be at least 6 mm thick.[7]

    • The durometer is pressed firmly and vertically onto the specimen surface, ensuring the presser foot is in full contact.

    • The hardness reading is taken within one second of firm contact.[7][8]

  • Output: A dimensionless value on a scale of 0 to 100, where higher numbers indicate greater hardness.

ASTM D395: Compression Set

This test evaluates the ability of an elastomer to retain its elastic properties after prolonged compressive stress.[5][9]

  • Specimen: A cylindrical disk of a specified diameter and thickness.

  • Procedure (Method B - Constant Deflection):

    • The initial thickness of the specimen is measured.

    • The specimen is placed in a compression device and compressed to a specified percentage of its original height (commonly 25%).

    • The compressed specimen is aged in an oven at a specific temperature for a set duration (e.g., 22 hours at 70°C).[9]

    • After aging, the specimen is removed from the device and allowed to cool at room temperature for 30 minutes before the final thickness is measured.[9][10]

  • Calculation: The compression set is expressed as a percentage of the original deflection. A lower percentage indicates better resistance to permanent deformation.

ASTM D573: Deterioration in an Air Oven (Heat Resistance)

This test assesses the changes in physical properties of rubber after exposure to elevated temperatures.[11][12]

  • Procedure:

    • Tensile strength, elongation, and hardness are measured on unaged specimens.

    • A set of specimens is placed in a circulating air oven at a specified temperature for a defined period (e.g., 70 hours at 100°C).[11][12]

    • After aging, the specimens are removed, cooled to room temperature, and their tensile strength, elongation, and hardness are re-measured.

  • Analysis: The percentage change in these properties is calculated to determine the material's heat resistance.

ASTM D1171: Surface Ozone Cracking

This method evaluates the resistance of rubber to cracking when exposed to ozone.[13][14]

  • Specimen: Triangular cross-section specimens are used.[15]

  • Procedure:

    • The specimens are mounted in a strained condition around a circular mandrel.[15]

    • The mounted specimens are placed in an ozone test chamber with a controlled ozone concentration (e.g., 50 pphm), temperature, and humidity for a specified duration.[14]

    • The specimens are periodically examined for the appearance and severity of cracks under 2x magnification.

  • Rating: The degree of cracking is rated against a standard scale.

ASTM D471: Effect of Liquids (Oil Resistance)

This test measures the ability of rubber to withstand the effects of immersion in liquids.[16][17]

  • Procedure:

    • The initial mass, volume, and physical properties (e.g., hardness, tensile strength) of the test specimens are measured.

    • The specimens are immersed in the test liquid (e.g., ASTM Oil No. 3) in a closed container at a specified temperature for a set time (e.g., 70 hours at 100°C).

    • After immersion, the specimens are removed, blotted dry, and their final mass and volume are measured. Physical properties are also re-tested after drying.

  • Evaluation: The percentage change in mass, volume, and physical properties are calculated to determine the material's resistance to the liquid.

Visualizing Workflows and Relationships

Elastomer Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate elastomer based on key performance criteria, highlighting the balanced properties of this compound.

Caption: Elastomer selection decision tree.

Experimental Workflow for Tensile Testing (ASTM D412)

This diagram outlines the key steps involved in performing a standard tensile test on an elastomer sample.

Tensile_Test_Workflow start Start prep_sample Prepare Dumbbell Specimen (ASTM D412) start->prep_sample measure_thickness Measure Specimen Thickness prep_sample->measure_thickness mount_specimen Mount in Tensile Tester Grips measure_thickness->mount_specimen apply_strain Apply Constant Rate of Extension mount_specimen->apply_strain record_data Record Force and Elongation Data apply_strain->record_data rupture Specimen Ruptures record_data->rupture calculate Calculate Tensile Strength, Elongation, and Modulus rupture->calculate Yes end End calculate->end

Caption: ASTM D412 tensile testing workflow.

References

Visualization of Experimental Workflow: A General Approach

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Chloroprene (B89495) Copolymer Properties for Researchers and Drug Development Professionals

This compound rubber (CR), a versatile synthetic elastomer, is often copolymerized with various monomers to enhance specific properties, tailoring it for a wide range of demanding applications, including in the pharmaceutical and medical device industries. This guide provides a comparative overview of the properties of several this compound copolymers, supported by experimental data from various studies. The focus is on providing researchers, scientists, and drug development professionals with objective data to aid in material selection and development.

The following diagram illustrates a generalized workflow for the characterization of this compound copolymer properties, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_testing Property Testing cluster_analysis Data Analysis & Comparison P1 Copolymer Synthesis/Blending P2 Compounding with Additives P1->P2 P3 Vulcanization/Curing P2->P3 T1 Mechanical Testing (Tensile, Hardness, etc.) P3->T1 Test Specimens T2 Thermal Analysis (TGA, DSC) P3->T2 Test Specimens T3 Chemical Resistance (Swelling Tests) P3->T3 Test Specimens T4 Adhesion Testing (Peel Strength) P3->T4 Test Specimens A1 Data Compilation T1->A1 T2->A1 T3->A1 T4->A1 A2 Comparative Analysis A1->A2 A3 Material Selection A2->A3

Fig. 1: Generalized workflow for this compound copolymer characterization.

Mechanical Properties

The mechanical performance of this compound copolymers is critical for applications requiring durability and resilience. The incorporation of different comonomers and fillers can significantly alter properties such as tensile strength, elongation, and hardness.

Table 1: Comparison of Mechanical Properties of Various this compound Copolymers

Copolymer/BlendTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Key Feature
This compound Rubber (CR) - Unfilled ~14.3[1]~250[1]70 ± 5[1]Baseline
CR / Zirconia (20 phr, in-situ) ~3 times higher than unfilled--Improved reinforcement and strength[2]
CR / Natural Rubber (70/30 phr) Satisfied ISO 17357-1:2014Satisfied ISO 17357-1:2014-Blend for specific applications like rubber fenders[3]
Acrylonitrile-Chloroprene Rubber (NCR) ---High flex-fatigue resistance[4]
CR / Piperylene-Styrene Copolymer (PSC) (75/25 wt%) Improved mechanical propertiesDecreased from 600% to 200% with 40 wt% PSC-Enhanced adhesion and mechanical strength[5]

Note: Direct comparison is challenging as data is from different studies with varying test conditions. "-" indicates data not available in the cited sources.

Experimental Protocol: Tensile Strength Test

The tensile properties of this compound copolymers are typically determined following standardized methods such as JIS K6251 or ASTM D412.

  • Specimen Preparation: Dumbbell-shaped test pieces are cut from vulcanized rubber sheets of a specified thickness (e.g., 2 mm).[6]

  • Test Apparatus: A universal testing machine, such as a Shimadzu Autograph AG-X, equipped with a suitable load cell and an extensometer for soft materials is used.[6]

  • Test Conditions:

    • Temperature: Room temperature, unless otherwise specified.

    • Crosshead Speed: A constant speed, typically 500 mm/min, is applied.[6]

  • Measurement: The test force (load) and the elongation between gauge marks on the specimen are measured continuously until the specimen breaks.

  • Calculation: Stress is calculated based on the initial cross-sectional area of the specimen, and strain is determined from the change in the distance between the gauge marks.[6] The results are often presented as a stress-strain curve.

Thermal Stability

The thermal stability of this compound copolymers is a crucial factor for applications involving elevated temperatures. Techniques like Thermogravimetric Analysis (TGA) are used to determine the degradation temperatures.

Table 2: Thermal Properties of this compound Copolymers

Copolymer/BlendOnset Decomposition Temp. (°C)Max. Degradation Temp. (°C)Key Feature
This compound Rubber (CR) ~250 (first stage)400-500 (second stage)Baseline degradation behavior[2]
CR / Zirconia (in-situ) Increased by ~30°CIncreased by ~20°CEnhanced thermal stability due to filler interaction[2]
CR modified with Vinyl-POSS (5%) -Tmax1: 372.6, Tmax2: 450.4Improved thermal stability[7]
Allylated PVC-co-2-chloroprene --Improved thermal stability compared to unmodified PVC[8]
Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Apparatus: A thermogravimetric analyzer is used.

  • Sample Preparation: A small, precisely weighed sample of the copolymer is placed in the analyzer's pan.

  • Test Conditions:

    • Temperature Range: Typically from ambient temperature to 800°C.[2]

    • Heating Rate: A constant heating rate, for example, 10°C/min, is applied.

    • Atmosphere: The analysis is conducted under a controlled atmosphere, usually nitrogen, to prevent oxidative degradation.[9]

  • Measurement: The weight of the sample is continuously monitored as a function of temperature. The data is plotted as a weight loss versus temperature curve (thermogram). The onset and maximum degradation temperatures are determined from this curve and its derivative.

Adhesion Properties

For applications such as adhesives and coatings, the adhesion of this compound copolymers to various substrates is of paramount importance. Copolymerization can significantly enhance these properties.

Table 3: Adhesion Properties of this compound Copolymers

CopolymerSubstrateBonding Strength (N)Comparison
Pure Polythis compound Leather to Leather38Baseline[10]
Pure Polythis compound Leather to Fabric5.2Baseline[10]
This compound-graft-Acrylic Acid Leather to Leather118~3 times greater than pure polythis compound[10]
This compound-graft-Acrylic Acid Leather to Fabric64~12 times greater than pure polythis compound[10]
CR / Piperylene-Styrene Copolymer (PSC) Thermoplastic Rubber to CanvasMax. peel strength at 70 wt% styrene (B11656) in PSCAddition of PSC improves adhesion[5][11]
Experimental Protocol: Peel Strength Test
  • Adhesive Preparation: The copolymer-based adhesive is prepared, often as a solution.[10]

  • Substrate Preparation: The surfaces of the substrates to be bonded (e.g., leather, fabric) are prepared as required.

  • Bonding: The adhesive is applied to the substrates, and the two surfaces are brought into contact under specified conditions (e.g., pressure, time).

  • Drying/Curing: The bonded assembly is allowed to dry and cure for a specified period (e.g., 168 hours).[12]

  • Testing: A dynamometer is used to perform a peel test (e.g., 180-degree peel) at a constant rate of separation. The force required to separate the two substrates is recorded as the peel strength.

Chemical and Environmental Resistance

This compound rubber is known for its moderate oil and chemical resistance, which can be further modified through copolymerization.[13][14]

Table 4: Chemical Resistance and Other Properties

CopolymerPropertyObservationBenefit
Acrylonitrile-Chloroprene Rubber (NCR) Fluid ResistanceLower volume swelling in IRM 903 and Fuel C compared to CR.[4]Improved performance in contact with certain oils and fuels.
Acrylonitrile-Chloroprene Rubber (NCR) Ozone ResistanceAppreciably better than nitrile rubber (NBR).[4]Enhanced durability in outdoor or high-ozone environments.
Slow Crystallising Grades (with 2,3-dichloro-1,3-butadiene) Low-Temperature FlexibilityRetain rubbery properties at very low temperatures.[15]Suitable for low-temperature applications.
Experimental Protocol: Swelling Test (Volume Change)
  • Sample Preparation: A cured sample of the copolymer with known initial weight and dimensions is prepared.

  • Immersion: The sample is fully immersed in the test fluid (e.g., oil, fuel) at a specified temperature for a defined period (e.g., 70 hours at 100°C, as per ASTM D471).[1]

  • Measurement: After immersion, the sample is removed, patted dry, and its weight and dimensions are measured again.

  • Calculation: The percentage change in volume is calculated to determine the swelling resistance. A lower percentage indicates better resistance to the specific fluid.

Logical Relationship of Copolymer Modification

The following diagram illustrates the logical relationship between copolymer modification and the resulting property enhancements.

G cluster_input Input Monomers cluster_process Process cluster_output Enhanced Properties M1 This compound P Copolymerization M1->P M2 Comonomer (e.g., Acrylic Acid, Acrylonitrile) M2->P O1 Improved Adhesion P->O1 O2 Enhanced Thermal Stability P->O2 O3 Better Chemical Resistance P->O3 O4 Modified Mechanical Properties P->O4

Fig. 2: Copolymerization for property enhancement.

This guide provides a structured comparison of this compound copolymer properties based on available research. For specific applications, it is crucial to conduct targeted testing under conditions that mimic the intended service environment. The provided experimental protocols offer a starting point for designing such evaluations.

References

Assessing the Purity of Synthesized Chloroprene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of monomers like chloroprene (B89495) is a critical parameter that directly impacts the properties and performance of resulting polymers. This guide provides a comprehensive comparison of this compound purity based on its synthesis route and benchmarks it against common alternative monomers. The purity assessment methodologies, supported by experimental data, are detailed to aid in the selection and quality control of these essential building blocks for specialty polymers and synthetic rubbers.

This compound Synthesis and Purity Comparison

This compound (2-chloro-1,3-butadiene) is primarily synthesized through two industrial routes: the acetylene (B1199291) process and the butadiene process. While historically significant, the acetylene route has been largely supplanted by the more economically favorable butadiene route in most parts of the world, with the notable exception of China where the acetylene process is still prevalent.[1] The choice of synthesis pathway significantly influences the impurity profile of the final this compound monomer.

Comparison of Impurities in this compound from Different Synthesis Routes

ImpurityAcetylene RouteButadiene RouteTypical Concentration RangeAnalytical Method
Vinylacetylene Present (unreacted starting material)AbsentHigh (if conversion is incomplete)Gas Chromatography (GC)
Divinylacetylene (B1617328) Present (byproduct)AbsentVariableGas Chromatography (GC)
Acetaldehyde Present (byproduct)AbsentTrace to low ppmGas Chromatography (GC)
1-Chloro-1,3-butadiene (α-chloroprene) Present (byproduct)Present (byproduct)Low ppmGas Chromatography (GC)
Methyl vinyl ketone Present (byproduct)AbsentTraceGas Chromatography (GC)
Dichlorobutenes AbsentPresent (intermediates)Trace (if purification is incomplete)Gas Chromatography (GC)
Trichlorobutenes AbsentPresent (byproduct)TraceGas Chromatography (GC)
Tetrachlorobutanes AbsentPresent (byproduct)TraceGas Chromatography (GC)
Butadiene Dimer AbsentPresent (byproduct)TraceGas Chromatography (GC)

This table is a compilation of typical impurities. Actual concentrations can vary based on specific process conditions and purification efficiency.

The acetylene route involves the dimerization of acetylene to monovinylacetylene, which is then hydrochlorinated to yield this compound.[1] Key impurities from this process include unreacted vinylacetylene and byproducts like divinylacetylene and acetaldehyde.[1]

The butadiene route consists of the chlorination of butadiene to produce a mixture of dichlorobutenes, followed by dehydrochlorination to form this compound. This process avoids the acetylene-specific impurities but can introduce chlorinated butene and butane (B89635) derivatives if purification is not thorough.[2]

Alternative Monomers: A Purity Perspective

This compound is a key monomer for the production of polythis compound (Neoprene), a synthetic rubber with excellent chemical and physical properties. However, other diene monomers are also widely used in the synthesis of elastomers. A comparison with these alternatives is crucial for material selection.

Purity Comparison of Common Elastomeric Monomers

MonomerCommon Purity GradeKey ImpuritiesPrimary Purity Assessment Method
This compound >99.5%Vinylacetylene, dichlorobutenes, 1-chloro-1,3-butadieneGas Chromatography-Mass Spectrometry (GC-MS)
Isoprene (B109036) >99.0%Pentenes, pentadienes, cyclopentadiene, acetylenesGas Chromatography-Mass Spectrometry (GC-MS)
1,3-Butadiene >99.5%Butenes, propadiene, methyl acetylene, vinylcyclohexeneGas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols for Purity Assessment

Gas Chromatography (GC) coupled with a suitable detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the gold standard for determining the purity of this compound and its alternatives.

Protocol 1: Purity Analysis of this compound by GC-MS

Objective: To identify and quantify impurities in a synthesized this compound sample.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)

  • Capillary Column: DB-5MS (60 m x 0.32 mm x 1 µm) or equivalent

Reagents:

  • This compound sample

  • High-purity helium (carrier gas)

  • Certified reference standards for expected impurities

Procedure:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., carbon disulfide or toluene) to a concentration appropriate for GC analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 40 °C, hold for 5 minutes, then ramp to 200 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1.5 mL/min (constant flow)

    • Split Ratio: 50:1

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 35-300 amu

  • Data Analysis:

    • Identify peaks in the chromatogram by comparing their mass spectra with a library of known spectra (e.g., NIST).

    • Confirm the identity of impurities by comparing retention times and mass spectra with certified reference standards.

    • Quantify the impurities using an internal or external standard method. The percentage purity is calculated by subtracting the total percentage of all identified impurities from 100%.

Protocol 2: Purity Analysis of Isoprene by GC-MS

Objective: To determine the purity of an isoprene monomer sample.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Capillary Column: Rt-Alumina BOND/KCl or equivalent

Reagents:

  • Isoprene sample

  • High-purity helium (carrier gas)

  • Reference standards for potential impurities (e.g., pentenes, cyclopentadiene)

Procedure:

  • Sample Preparation: For liquid samples, a direct injection may be possible. For trace analysis in aqueous solutions, a purge-and-trap system can be employed.

  • GC-MS Conditions:

    • Injector Temperature: 220 °C

    • Oven Temperature Program: Initial temperature of 35 °C, hold for 6 minutes, then ramp to 225 °C at 20 °C/min, and hold for 6 minutes.[3]

    • Carrier Gas: Helium at a constant pressure of 13 psi.[3]

    • MS Conditions: Full scan mode from 50 to 200 amu.[3]

  • Data Analysis: Similar to the this compound protocol, identify and quantify impurities based on mass spectra and retention times compared to known standards.

Visualizing Experimental Workflows

experimental_workflow cluster_synthesis This compound Synthesis cluster_sampling Sample Preparation cluster_analysis Purity Analysis cluster_results Results Acetylene Acetylene Route Crude_this compound Crude this compound Acetylene->Crude_this compound Butadiene Butadiene Route Butadiene->Crude_this compound Dilution Dilution in Solvent Crude_this compound->Dilution GC_MS GC-MS Analysis Dilution->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing Purity_Report Purity Report & Impurity Profile Data_Processing->Purity_Report

Caption: Workflow for assessing the purity of synthesized this compound.

logical_relationship cluster_monomers Monomer Alternatives cluster_properties Key Performance Indicators cluster_analysis Analytical Technique This compound This compound Purity Monomer Purity (>99%) This compound->Purity Isoprene Isoprene Isoprene->Purity Butadiene 1,3-Butadiene Butadiene->Purity Polymer_Properties Final Polymer Properties Purity->Polymer_Properties GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Purity->GC_MS

References

"literature review of chloroprene synthesis efficiency"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chloroprene (B89495) Synthesis Efficiency

This compound (2-chloro-1,3-butadiene) is the monomer primarily used in the production of polythis compound, a versatile synthetic rubber better known as Neoprene. The industrial synthesis of this compound has evolved significantly, with two dominant commercial pathways emerging: the acetylene-based process and the butadiene-based process.[1][2] While the acetylene (B1199291) route was the original commercial method, the butadiene route has become predominant in most parts of the world, largely due to the lower cost of butadiene feedstock.[1][3] In the USA and Western Europe, this compound is produced exclusively from butadiene.[3] This guide provides a detailed comparison of the synthesis efficiency of these two methods, supported by experimental data from the literature.

Comparison of this compound Synthesis Routes

The two primary industrial methods for producing this compound are distinguished by their starting materials: acetylene and butadiene.[4][5] The acetylene process involves two main steps, while the more modern butadiene process is a three-step synthesis.[1]

Acetylene-Based Synthesis

The traditional method involves the dimerization of acetylene to vinylacetylene, followed by hydrochlorination.[3] This process is still used in some regions, such as by a small plant in Japan.[3]

Experimental Protocol:

  • Dimerization of Acetylene: Acetylene gas is passed through a reaction tower containing an aqueous hydrochloric acid solution of cuprous chloride (CuCl) and ammonium (B1175870) chloride (NH₄Cl) at 80°C.[3] The heat generated by the reaction is managed by the vaporization of water.[3] The resulting vinylacetylene is purified through absorption, desorption, and fractional distillation to remove by-products like divinylacetylene, acetaldehyde, and vinyl chloride.[4]

  • Hydrochlorination of Vinylacetylene: The purified vinylacetylene undergoes an addition reaction with hydrogen chloride (HCl) at 60°C.[3] A solution of CuCl in hydrochloric acid serves as the catalyst for this step.[3] The final this compound product is separated from by-products, such as methyl vinyl ketone and 1,3-dichloro-2-butene, via distillation.[3]

Butadiene-Based Synthesis

Developed as a more economical alternative, this process begins with the chlorination of butadiene.[3] It is the dominant method used globally, accounting for over 80% of worldwide production by 1980.[3]

Experimental Protocol:

  • Chlorination of Butadiene: Butadiene is subjected to a gas-phase, free-radical chlorination with chlorine gas (Cl₂) at 250°C and 1-7 bar.[3] This reaction yields a mixture of 3,4-dichloro-1-butene (B1205564) and cis- and trans-1,4-dichloro-2-butene.[3][6]

  • Isomerization: The 1,4-dichloro-2-butene adduct is unsuitable for direct conversion to this compound and must be isomerized to the 3,4-dichloro-1-butene isomer.[3] This is achieved by heating the mixture with catalytic amounts of CuCl or iron salts.[3] The equilibrium is driven towards the desired product by continuously distilling off the lower-boiling 3,4-isomer.[3]

  • Dehydrochlorination: The purified 3,4-dichloro-1-butene is treated with a dilute alkaline solution (e.g., caustic soda) at 85°C.[3] This step removes a molecule of HCl to form the final this compound product.[6] Oxygen must be carefully excluded during this stage to prevent the formation of peroxides that can initiate unwanted polymerization.[3]

Quantitative Data on Synthesis Efficiency

The efficiency of each synthesis route can be compared by examining the conversion, selectivity, and yield at each stage.

Synthesis RouteStepFeedstockCatalyst / ReagentsConditionsConversionSelectivity / Yield
Acetylene-Based 1. DimerizationAcetyleneCuCl, NH₄Cl, HCl (aq)80°C~18% (per pass)[3]90% selectivity to vinylacetylene[3]. Yields can range from 75-95%[1].
2. HydrochlorinationVinylacetyleneCuCl, HCl60°C-92% selectivity to this compound[3]. Yields up to 95% reported[1].
Butadiene-Based 1. ChlorinationButadiene, Cl₂Free-radical250°C, 1-7 bar10-25%[3]85-95% selectivity to dichlorobutenes[3].
2. Isomerization1,4-dichloro-2-buteneCuCl or Iron SaltsHeating, Distillation-95-98% selectivity to 3,4-dichloro-1-butene[3].
3. Dehydrochlorination3,4-dichloro-1-buteneDilute Alkaline Solution85°C-90-95% yield of this compound[3].

Process Flow Diagrams

The following diagrams illustrate the workflows for the two primary this compound synthesis routes.

Acetylene_Route Acetylene Acetylene Dimerization Dimerization Acetylene->Dimerization CuCl, NH4Cl 80°C Vinylacetylene Vinylacetylene Dimerization->Vinylacetylene Byproducts1 Divinylacetylene, Acetaldehyde Dimerization->Byproducts1 Hydrochlorination Hydrochlorination Vinylacetylene->Hydrochlorination HCl, CuCl 60°C This compound This compound Hydrochlorination->this compound Byproducts2 Methyl Vinyl Ketone, 1,3-dichloro-2-butene Hydrochlorination->Byproducts2

Caption: Workflow for the acetylene-based synthesis of this compound.

Butadiene_Route Butadiene Butadiene Chlorination Chlorination Butadiene->Chlorination Cl2 250°C, 1-7 bar Dichlorobutenes Mixture of Dichlorobutenes Chlorination->Dichlorobutenes Isomerization Isomerization Dichlorobutenes->Isomerization CuCl or Fe Salts Heat DCB_3_4 3,4-dichloro-1-butene Isomerization->DCB_3_4 Dehydrochlorination Dehydrochlorination DCB_3_4->Dehydrochlorination Alkaline Solution 85°C This compound This compound Dehydrochlorination->this compound

References

Safety Operating Guide

Navigating the Safe Disposal of Chloroprene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chloroprene (B89495), a volatile and flammable liquid primarily used in the production of neoprene, is critical for ensuring laboratory safety and environmental protection.[1] Due to its hazardous nature—classified as a flammable liquid, a potential carcinogen, and highly reactive—strict adherence to established procedures is paramount for researchers, scientists, and drug development professionals.[1][2][3]

Immediate Safety and Handling Protocols

Before initiating any disposal process, ensure that all safety measures are in place. This compound is toxic and can be absorbed through the skin.[3] It is also highly flammable and can form explosive peroxides when exposed to air.[1][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations.[4]

  • Skin Protection: Wear appropriate protective gloves (e.g., rubber, rubberized textile) and clothing to prevent skin exposure.[4][5] Contaminated clothing must be removed immediately and properly cleaned or disposed of.[6]

  • Respiratory Protection: All handling should be done in a well-ventilated area.[4][6] If airborne concentrations may exceed exposure limits, a NIOSH/MSHA-approved respirator is required.[5][7]

  • Emergency Equipment: Facilities must be equipped with readily accessible eyewash fountains and emergency showers.[4][6] Portable fire extinguishers (foam, carbon dioxide, or dry-chemical) should also be nearby.[6]

Safe Storage and Handling Prior to Disposal:

  • Store this compound waste in closed, grounded, and bonded metal containers in a cool, well-ventilated area, with temperatures not exceeding 50°F (10°C).[1]

  • Prohibit all potential ignition sources, such as smoking, open flames, or sparking tools, in storage and handling areas.[1][6]

  • Label all waste containers clearly in accordance with local and federal regulations.[6]

Quantitative Safety Data

For quick reference, the following table summarizes key quantitative safety and regulatory data for this compound.

ParameterValueSource
Flash Point -4°F (-20°C)[1]
Recommended Storage Temp. < 50°F (10°C)[1]
UN Number 1991[1]
Hazard Class 3 (Flammable Liquid)[1]
OSHA PEL (8-hr TWA) 25 ppm (90 mg/m³)[2]
CERCLA Reportable Quantity 100 lbs[2]

Step-by-Step Disposal Procedures

Disposal of this compound and related waste must always be conducted in compliance with federal, state, and local regulations.[5][6] Chemical waste generators are responsible for correctly classifying waste to ensure safe and compliant disposal.[4]

Procedure for Liquid this compound Waste
  • Containment: Carefully transfer liquid this compound waste into a designated, properly sealed, and clearly labeled hazardous waste container. Use non-sparking tools for this process.[3]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area that is cool, dry, well-ventilated, and away from incompatible materials like oxidizing agents.[1][4]

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.

  • Disposal Method: The required method for liquid this compound waste is complete incineration at a permitted facility.[6] The process must include equipment to trap the hydrogen chloride gas that is evolved during combustion.[6]

Procedure for this compound-Contaminated Materials

This includes personal protective equipment (PPE), spill cleanup materials, and empty containers.

  • Spill Cleanup: In the event of a small spill, absorb the liquid with a non-combustible material such as sand, earth, or diatomite.[3][8] For larger spills, dike the area to contain the material.[3]

  • Collection: Using non-sparking tools, collect the absorbent material, contaminated soil, or other debris and place it into a suitable, sealable container for hazardous waste.[3]

  • Container Management: Uncleaned or empty containers must be treated as hazardous waste, sealed, and disposed of according to official regulations.[8] Do not reuse containers that have held this compound.

  • Disposal: Dispose of all contaminated materials as hazardous waste through a licensed contractor, following the same high-temperature incineration protocol as liquid this compound.[8]

Procedure for Solid Polythis compound (Neoprene) Waste

While the monomer is hazardous, solid polythis compound rubber is more stable.[5]

  • Collection: Gather solid polythis compound waste (e.g., used rubber sheeting, gloves).

  • Containment: Place the solid waste in a clearly labeled container.

  • Disposal: Disposal must be in accordance with federal, state, and local regulations.[5] Approved methods for solid polythis compound waste include incineration or disposal in an approved landfill.[5][6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-based waste in a laboratory setting.

ChloropreneDisposalWorkflow start_node Identify this compound Waste safety_node CRITICAL SAFETY CHECK - Wear full PPE - Ensure adequate ventilation - Eliminate ignition sources start_node->safety_node Before Handling decision_node Determine Waste Type process_node_liquid 1. Package in sealed, approved hazardous waste container. 2. Label clearly. decision_node->process_node_liquid Liquid this compound or Contaminated Materials process_node_solid 1. Package in sealed container. 2. Label clearly. decision_node->process_node_solid Solid Polythis compound (e.g., Neoprene) process_node process_node safety_node->decision_node disposal_node disposal_node process_node_storage 3. Store in cool, ventilated, designated area. process_node_liquid->process_node_storage process_node_arrange_solid 3. Arrange for licensed waste disposal provider. process_node_solid->process_node_arrange_solid process_node_arrange_liquid 4. Arrange for licensed hazardous waste disposal. process_node_storage->process_node_arrange_liquid disposal_node_liquid Final Disposal Method: High-Temperature Incineration with HCl Scrubbing process_node_arrange_liquid->disposal_node_liquid disposal_node_solid Final Disposal Method: Incineration or Approved Landfill process_node_arrange_solid->disposal_node_solid

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.